molecular formula C12H18O3 B114777 4-(6-Hydroxyhexyloxy)phenol CAS No. 142627-91-6

4-(6-Hydroxyhexyloxy)phenol

Cat. No.: B114777
CAS No.: 142627-91-6
M. Wt: 210.27 g/mol
InChI Key: UVYBETTVKBAZFI-UHFFFAOYSA-N
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Description

4-(6-Hydroxyhexyloxy)phenol is a useful research compound. Its molecular formula is C12H18O3 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(6-hydroxyhexoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c13-9-3-1-2-4-10-15-12-7-5-11(14)6-8-12/h5-8,13-14H,1-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYBETTVKBAZFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365284
Record name 4-[(6-Hydroxyhexyl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142627-91-6
Record name 4-[(6-Hydroxyhexyl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 4-(6-hydroxyhexyloxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Williamson Ether Synthesis of a Key Optical Intermediate

Introduction: The Strategic Importance of 4-(6-hydroxyhexyloxy)phenol

This compound is a bifunctional molecule of significant interest, primarily serving as a crucial intermediate in the synthesis of advanced materials. Its structure, featuring a phenol group at one end and a primary alcohol at the other, connected by a flexible hexyl ether chain, makes it an ideal building block for polymers and liquid crystals. Specifically, it is utilized in the creation of optical functional films, such as those used in liquid crystal displays, where it contributes to the final material's unique performance characteristics[1]. The efficient and scalable synthesis of this compound is therefore a key objective for researchers in materials science and organic synthesis.

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from hydroquinone and 6-chloro-1-hexanol via the Williamson ether synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental protocol, discuss critical safety considerations, and outline methods for product characterization.

Pillar 1: The Underlying Chemistry - A Mechanistic Deep Dive

The synthesis of this compound is a classic example of the Williamson ether synthesis , a robust and widely used method for forming ether linkages[2][3]. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[2][4].

The Core Reaction:

HO-C₆H₄-OH + Cl-(CH₂)₆-OH --(Base)--> HO-C₆H₄-O-(CH₂)₆-OH + HCl

Step-by-Step Mechanism:

  • Deprotonation of Hydroquinone: The reaction is initiated by the deprotonation of one of the phenolic hydroxyl groups of hydroquinone. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of moderately strong bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)[5]. The base abstracts a proton, forming a sodium or potassium phenoxide ion. This phenoxide is a much more potent nucleophile than the neutral hydroquinone molecule.

  • Nucleophilic Attack: The newly formed phenoxide ion then acts as the nucleophile. It attacks the carbon atom bonded to the chlorine in 6-chloro-1-hexanol. Since 6-chloro-1-hexanol is a primary alkyl halide, the SN2 pathway is strongly favored[2][4]. The attack occurs from the backside of the C-Cl bond, leading to an inversion of stereochemistry (though this is not relevant for this achiral molecule).

  • Displacement of the Leaving Group: In a concerted step, as the new carbon-oxygen bond forms, the carbon-chlorine bond breaks, and the chloride ion is displaced as the leaving group.

The Critical Challenge: Achieving Selective Mono-alkylation

Hydroquinone possesses two acidic phenolic protons. Consequently, a significant challenge in this synthesis is preventing the di-alkylation product, 1,4-bis(6-hydroxyhexyloxy)benzene, from forming. The key to favoring the desired mono-alkylated product, this compound, lies in controlling the stoichiometry.

By using a molar excess of hydroquinone relative to 6-chloro-1-hexanol, the probability of the alkylating agent encountering an unreacted hydroquinone molecule is much higher than it encountering a molecule of the mono-alkylated product[3]. A molar ratio of hydroquinone to 6-chloro-1-hexanol between 1.5:1 and 5:1 is often effective[1]. While this strategy reduces the yield based on the starting hydroquinone, it significantly increases the yield and purity of the desired product with respect to the limiting reagent, 6-chloro-1-hexanol.

Williamson Ether Synthesis Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack HQ Hydroquinone (HO-Ar-OH) Phenoxide Phenoxide Ion (-O-Ar-OH) HQ->Phenoxide + Base Base Base (e.g., NaOH) AlkylHalide 6-Chloro-1-hexanol (Cl-R-OH) Product This compound (HO-Ar-O-R-OH) Phenoxide->Product + Alkyl Halide SideProduct NaCl Product->SideProduct + NaCl

Caption: The Williamson ether synthesis pathway for this compound.

Pillar 2: A Validated Experimental Protocol

This protocol is adapted from established methodologies and optimized for high yield and purity[1].

Materials & Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PurityNotes
Hydroquinone123-31-9110.11≥99%Light and air sensitive[6].
6-Chloro-1-hexanol2009-83-8136.62≥98%Skin and eye irritant[7].
Sodium Hydroxide (NaOH)1310-73-240.00≥98%Corrosive.
Ethanol (Absolute)64-17-546.07≥99.5%Flammable. Used as solvent.
Hydrochloric Acid (HCl)7647-01-036.4637% (conc.)Corrosive. Used for neutralization.
Ethyl Acetate141-78-688.11ACS GradeFlammable. Used for extraction.
Hexanes110-54-386.18ACS GradeFlammable. Used for purification.
Anhydrous MgSO₄ / Na₂SO₄7487-88-9120.37ACS GradeDrying agent.
Equipment
  • Three-neck round-bottom flask with magnetic stirrer and heating mantle

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration (Büchner funnel, filter flask)

  • TLC plates (silica gel) and developing chamber

Step-by-Step Synthesis Procedure
  • Reagent Preparation:

    • Prepare a 3 mol/L aqueous solution of NaOH. For example, dissolve 12.0 g of NaOH pellets in deionized water and bring the final volume to 100 mL.

    • In a 500 mL three-neck flask, dissolve hydroquinone (e.g., 16.52 g, 0.15 mol) and 6-chloro-1-hexanol (e.g., 6.83 g, 0.05 mol) in 100 mL of absolute ethanol. This establishes a 3:1 molar ratio to favor mono-substitution[1].

  • Reaction Setup & Execution:

    • Equip the flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

    • Begin vigorous stirring of the ethanol solution at room temperature.

    • Slowly add the 3M NaOH solution (approx. 16.7 mL, 0.05 mol) to the reaction mixture dropwise over 30 minutes. An exothermic reaction may be observed.

    • After the addition is complete, heat the mixture to reflux (approximately 78-80 °C) using a heating mantle.

    • Maintain the reflux with continuous stirring for 5-8 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the 6-chloro-1-hexanol spot indicates reaction completion.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the remaining residue, add 100 mL of deionized water.

    • Carefully neutralize the mixture by adding concentrated HCl dropwise until the pH is approximately 6-7. This step protonates any remaining phenoxide and neutralizes excess base.

    • The crude product may precipitate or form an oil. Extract the aqueous mixture three times with 50 mL portions of ethyl acetate.

    • Combine the organic extracts in a separatory funnel and wash with 50 mL of brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as a viscous oil or semi-solid.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

    • Alternatively, recrystallization from a suitable solvent system (e.g., water or a toluene/hexane mixture) can be employed to obtain the final product as a white to off-white solid. The melting point of pure this compound is reported as 87 °C[8].

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Pillar 3: Analytical Characterization

Confirming the structure and purity of the synthesized this compound is a critical final step.

¹H NMR Spectroscopy

A proton NMR spectrum should be acquired to confirm the molecular structure. The expected signals in CDCl₃ are:

  • Aromatic Protons (δ 6.7-6.9 ppm): A characteristic AA'BB' system (appearing as two doublets) for the four protons on the substituted benzene ring.

  • Phenolic Hydroxyl Proton (δ ~4.5-5.5 ppm): A broad singlet which can exchange with D₂O. Its chemical shift is concentration-dependent.

  • Ether-linked Methylene Protons (-O-CH₂-) (δ ~3.9-4.0 ppm): A triplet corresponding to the two protons on the carbon adjacent to the phenoxy oxygen.

  • Alcohol-linked Methylene Protons (-CH₂-OH) (δ ~3.6-3.7 ppm): A triplet for the two protons on the carbon adjacent to the terminal hydroxyl group.

  • Aliphatic Hydroxyl Proton (-CH₂-OH) (δ ~1.5-2.5 ppm): A broad singlet or triplet, depending on solvent and concentration.

  • Internal Methylene Protons (-CH₂-) (δ ~1.4-1.8 ppm): A complex multiplet integrating to the remaining 8 protons of the hexyl chain.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak [M-H]⁻ at m/z 209.26 or [M+Na]⁺ at m/z 233.25, confirming the molecular weight of 210.27 g/mol [8].

High-Performance Liquid Chromatography (HPLC)

Purity is best assessed using reverse-phase HPLC with a C18 column and a UV detector (λ ≈ 290 nm)[9]. A gradient elution with water and acetonitrile (both typically containing 0.1% TFA or formic acid) will effectively separate the product from starting materials and the di-substituted byproduct. The final product should exhibit a purity of ≥98%.

Safety & Handling: A Mandate for Due Diligence

Professional laboratory practice requires a thorough understanding and mitigation of the risks associated with all chemicals used.

ChemicalHazard SummaryPPE & Handling Precautions
Hydroquinone Harmful if swallowed, causes serious eye damage, may cause an allergic skin reaction. Suspected of causing genetic defects and cancer. Very toxic to aquatic life[6][10][11][12].Wear protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood. Avoid dust formation. Air and light sensitive[6].
6-Chloro-1-hexanol Harmful in contact with skin and if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation[7][13][14].Wear protective gloves, safety goggles, and a lab coat. Use only in a well-ventilated area or fume hood. Avoid breathing vapors[13].
Sodium Hydroxide Causes severe skin burns and eye damage. Highly corrosive.Wear chemical-resistant gloves, safety goggles, and a face shield. Handle with extreme care.
Solvents (Ethanol, Ethyl Acetate, Hexanes) Highly flammable liquids and vapors. May cause drowsiness or dizziness.Keep away from heat, sparks, and open flames. Handle in a well-ventilated area. Use grounded containers.

Waste Disposal: All organic waste should be collected in a designated, labeled hazardous waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Conclusion

The Williamson ether synthesis provides a reliable and scalable route to this compound. By carefully controlling the reaction stoichiometry to favor mono-alkylation and adhering to a systematic protocol for reaction, workup, and purification, researchers can obtain this valuable intermediate in high yield and purity. Rigorous adherence to safety protocols is paramount throughout the procedure. The analytical methods outlined herein serve as a self-validating system to ensure the integrity of the final product, enabling its confident use in subsequent research and development applications.

References

  • Vertex AI Search. (2024). How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction? - Discussion Forum.
  • Penta chemicals. (2023).
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  • Thermo Fisher Scientific. (2010).
  • Carl ROTH. (n.d.).
  • BenchChem. (2025).
  • MedchemExpress.com. (2025).
  • Unknown Source. (n.d.). Williamson Ether Synthesis.
  • West Liberty University. (n.d.).
  • CDH Fine Chemical. (n.d.).
  • Google Patents. (n.d.). CN107867979B - Method for continuously preparing 4-(6-hydroxyhexyloxy) phenol.
  • Chem-Impex International Inc. (2017). MSDS of 6-Chlorohexanol.
  • ECHEMI. (n.d.).
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Unknown Source. (n.d.). The Williamson Ether Synthesis.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 6-Chloro-1-hexanol | 2009-83-8.
  • Organic Chemistry Tutor. (n.d.). The Williamson Ether Synthesis.
  • Organic Syntheses. (n.d.). quinone. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
  • Organic Chemistry Portal. (n.d.). Williamson Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • Wikipedia. (n.d.). Hydroquinone.
  • ResearchGate. (n.d.). ¹H NMR Spectrum of 4-[(6-hydroxyhexyl)oxy]-2,5-dimethylbenzonitrile.
  • BenchChem. (2025).
  • Google Patents. (n.d.).
  • YouTube. (2024). Synthesis of Hydroquinone.
  • BOC Sciences. (n.d.). CAS 161841-12-9 4-[(6-(Acryloyloxy)hexyloxy]phenol.
  • Google Patents. (n.d.). CN101875642A - Synthetic method of 4-(6-chloroquinoxalin-2-yloxy) phenol.
  • BLDpharm. (n.d.). 142627-91-6|4-((6-Hydroxyhexyl)oxy)phenol.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol.
  • BenchChem. (2025). Analytical Characterization of (6-Hydroxy-2-(4- hydroxyphenyl)benzo[b]thiophen-3-yl)(4-(4- ...).
  • RSC Publishing. (2019).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3.

Sources

chemical and physical properties of 4-(6-hydroxyhexyloxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(6-hydroxyhexyloxy)phenol

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a bifunctional organic compound featuring both a phenolic and a primary alcohol functional group. This unique structure makes it a valuable intermediate in the synthesis of more complex molecules. Its primary utility lies in materials science, particularly as a precursor for monomers used in the production of optical functional films and liquid crystal displays.[1] The presence of a flexible hexyl ether chain and reactive hydroxyl groups at both ends of the molecule allows for its incorporation into polymer backbones, imparting specific properties such as flexibility and adhesion.[] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and characterization for researchers and professionals in chemical synthesis and materials development.

Chemical Identity and Structure

Correctly identifying a chemical is the foundation of all scientific work. The following identifiers and structural details define this compound.

  • Systematic Name: 4-((6-Hydroxyhexyl)oxy)phenol[3]

  • Common Synonyms: this compound, Phenol, 4-[(6-hydroxyhexyl)oxy]-[4][5]

  • CAS Number: 142627-91-6[4][5]

  • Molecular Formula: C₁₂H₁₈O₃[3][4]

  • Molecular Weight: 210.27 g/mol [3][4]

The molecule consists of a hydroquinone core where one of the phenolic hydroxyl groups is etherified with a 6-hydroxyhexanol chain.

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for determining its appropriate handling, storage, and application conditions. The predicted and experimental values for this compound are summarized below.

PropertyValueSource
Melting Point 87 °CChemicalBook[4]
Boiling Point 381.0 ± 22.0 °C (Predicted)ChemicalBook[4]
Density 1.095 ± 0.06 g/cm³ (Predicted)ChemicalBook[4]
pKa 10.33 ± 0.15 (Predicted)ChemicalBook[4]

Expert Insights:

  • The melting point of 87 °C indicates that the compound is a solid at room temperature, which simplifies handling and storage compared to a liquid.

  • The high boiling point is expected due to the molecular weight and the presence of two hydroxyl groups capable of hydrogen bonding.

  • The pKa of approximately 10.33 is characteristic of a phenol. This acidity is a key factor in its reactivity, particularly in reactions involving deprotonation of the phenolic hydroxyl group, such as the Williamson ether synthesis used to prepare it.

Synthesis and Reactivity

Synthesis Pathway

This compound is typically synthesized via a bimolecular nucleophilic substitution (Sₙ2) , specifically the Williamson ether synthesis.[1] The reaction involves the deprotonation of hydroquinone to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic haloalkane, such as 6-chloro-1-hexanol.

The process can be significantly optimized using microreactor technology, which enhances mass and heat transfer. This modern approach reduces reaction times from ~20 hours to under 10 minutes and can increase yields from 40% to over 80% compared to traditional batch methods.[1]

G sub1 Hydroquinone proc Bimolecular Nucleophilic Substitution (SN2) sub1->proc sub2 6-chloro-1-hexanol sub2->proc cat NaOH (aq) in Ethanol cat->proc Catalyst & Solvent prod This compound proc->prod Forms Product waste NaCl + H₂O proc->waste Forms Byproducts

Caption: Synthesis of this compound.

Key Reactivity

The reactivity of this compound is dominated by its two hydroxyl groups.

  • Phenolic -OH: This group is weakly acidic and can be deprotonated to form a phenoxide. It is the site of the initial etherification.

  • Alcoholic -OH: The terminal primary alcohol is nucleophilic and can undergo reactions typical of alcohols, such as esterification. A key application is its reaction with acrylic acid or its derivatives to form 6-(4-hydroxyphenoxy)hexyl acrylate, a monomer used in polymer synthesis.[6]

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

  • O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹. This broadness is due to hydrogen bonding from both the phenolic and alcoholic hydroxyl groups.[7]

  • C-H Aromatic Stretch: Peaks will appear just above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Peaks will appear just below 3000 cm⁻¹ for the hexyl chain methylene groups.

  • C=C Aromatic Stretch: Characteristic absorptions around 1500 and 1600 cm⁻¹ confirm the presence of the benzene ring.[8]

  • C-O Stretch: Strong bands in the 1000-1250 cm⁻¹ region correspond to the C-O stretching of the ether and alcohol groups.[7]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy reveals the different proton environments in the molecule.

  • Aromatic Protons (4H): The protons on the benzene ring will appear as two distinct doublets in the range of δ 6.7-7.0 ppm, characteristic of a 1,4-disubstituted aromatic system.[9]

  • Hydroxyl Protons (2H): The phenolic -OH proton typically appears as a broad singlet between δ 4-7 ppm, while the alcoholic -OH proton signal can appear between δ 1-5 ppm. Their chemical shifts are concentration and solvent-dependent.

  • Oxymethylene Protons (-OCH₂-): Two triplets are expected. The protons adjacent to the aromatic ring (-Ar-O-CH₂-) will be downfield (around δ 3.9-4.1 ppm), while the protons adjacent to the terminal alcohol (-CH₂-OH) will be slightly more upfield (around δ 3.5-3.7 ppm).

  • Aliphatic Protons (-CH₂-) (8H): The remaining four methylene groups of the hexyl chain will appear as multiplets in the upfield region of δ 1.3-1.8 ppm.

¹³C NMR Spectroscopy

This technique provides information on the carbon skeleton. Six distinct aromatic carbon signals and six distinct aliphatic carbon signals are expected, confirming the 12 unique carbon environments in the molecule.

Experimental Protocols

Protocol: Synthesis via Microreactor

This protocol is adapted from modern methodologies designed for efficiency and high yield.[1]

  • Reagent Preparation:

    • Solution A: Dissolve hydroquinone and 6-chloro-1-hexanol in ethanol.

    • Solution B: Prepare an aqueous solution of sodium hydroxide (NaOH).

  • System Setup:

    • Use two separate syringe pumps for Solutions A and B.

    • Connect the pumps to a T-mixer, which feeds into a microreactor. The microreactor should be placed in a temperature-controlled heating block.

  • Reaction Execution:

    • Set the microreactor temperature (e.g., 90-120 °C).

    • Pump both solutions into the microreactor at optimized flow rates to achieve the desired residence time (e.g., under 10 minutes).

  • Work-up and Purification:

    • Collect the output from the reactor.

    • Neutralize the basic solution with a dilute acid (e.g., HCl).

    • Evaporate the ethanol solvent under reduced pressure.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify the crude product by column chromatography or recrystallization.

Protocol: Characterization Workflow

G start Synthesized Product tlc 1. Purity Check (TLC) start->tlc ir 2. Functional Group ID (FT-IR) tlc->ir If Pure nmr 3. Structural Elucidation (¹H & ¹³C NMR) ir->nmr ms 4. Molecular Weight (Mass Spectrometry) nmr->ms finish Verified Compound ms->finish Data Confirms Structure

Caption: Post-synthesis characterization workflow.

  • Purity Assessment (TLC): Spot the purified product on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane). A single spot indicates high purity.

  • Functional Group Identification (FT-IR): Acquire an IR spectrum and verify the presence of key functional groups: broad O-H stretch, aromatic C=C, and C-O stretches as described in Section 4.1.

  • Structural Elucidation (NMR): Dissolve a sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. Confirm the chemical shifts, integration ratios, and splitting patterns match the expected structure (Section 4.2).

  • Molecular Weight Confirmation (Mass Spec): Obtain a mass spectrum to confirm the molecular weight by identifying the molecular ion peak at m/z ≈ 210.

Safety and Handling

Based on available data, this compound should be handled with appropriate care.

  • Hazard Class: Warning[10]

  • Hazard Statements:

    • H302: Harmful if swallowed.[10]

    • H315: Causes skin irritation.[10]

    • H319: Causes serious eye irritation.[10]

    • H335: May cause respiratory irritation.[10]

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and lab coat.[10]

    • Work in a well-ventilated area or a fume hood to avoid inhaling dust or vapors.[10]

    • Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.

Conclusion

This compound is a versatile chemical intermediate with well-defined properties. Its synthesis has been significantly improved by modern techniques like microreactor technology. A thorough understanding of its physicochemical properties and spectroscopic profile, as detailed in this guide, is crucial for its effective use in research and development, particularly in the field of advanced materials and polymer chemistry. The provided protocols offer a robust framework for its synthesis and verification, ensuring high quality and purity for downstream applications.

References

  • Google Patents. (2018). CN107867979B - Method for continuously preparing 4-(6-hydroxyhexyloxy) phenol.
  • PubChem. (n.d.). 4-((6-Hydroxyhexyl)oxy)phenol. Retrieved from [Link]

  • LookChem. (n.d.). Cas 161841-12-9, 4-(6-ACRYLOXY-HEX-1-YL-OXY)PHENOL. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hexyloxyphenol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

  • ChemBK. (2024). 4-(6-Acryloyloxy-n-hex-1-yloxy)phenol. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Environmental Protection Agency. (2000). Phenol. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(6-Hydroxyhexyloxy)phenol (CAS: 142627-91-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 142627-91-6, which is chemically known as 4-(6-Hydroxyhexyloxy)phenol. It has come to our attention that there may be a discrepancy in the initial inquiry, which associated this CAS number with 1-(3-Pyridinyl)-1,3-dihydro-2H-indol-2-one. This guide will focus exclusively on the properties and applications of this compound, as confirmed by extensive database searches. This compound is a significant intermediate in the fields of materials science and organic synthesis, particularly in the development of liquid crystals and functional polymers. Its bifunctional nature, possessing both a phenolic hydroxyl group and a terminal aliphatic hydroxyl group, makes it a versatile building block for creating complex molecular architectures. This guide will delve into its chemical and physical properties, provide a detailed synthesis protocol, explore its primary applications, and outline essential safety and handling procedures.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 142627-91-6[1][2]
IUPAC Name This compound[3]
Molecular Formula C₁₂H₁₈O₃[1][2]
Molecular Weight 210.27 g/mol [1][2]
Melting Point 87 °C[1]
Boiling Point 381.0 ± 22.0 °C (Predicted)[1]
Density 1.095 ± 0.06 g/cm³ (Predicted)[1]
Appearance White to off-white solid
Solubility Soluble in ethanol[4]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a bimolecular nucleophilic substitution reaction (SN2). A patented method describes a continuous process using a microreactor, which significantly improves reaction time and yield compared to traditional batch methods.[4]

Reaction Scheme

Synthesis_of_this compound cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_products Products Hydroquinone Hydroquinone (in Ethanol) Microreactor Microreactor (Continuous Flow) Hydroquinone->Microreactor 6-Chloro-1-hexanol 6-Chloro-1-hexanol (in Ethanol) 6-Chloro-1-hexanol->Microreactor NaOH_aq Aqueous NaOH NaOH_aq->Microreactor Reaction Bimolecular Nucleophilic Substitution (SN2) Microreactor->Reaction Product This compound Microreactor->Product Byproduct NaCl + H₂O Microreactor->Byproduct caption Figure 1. Reaction scheme for the synthesis of this compound.

Caption: Figure 1. Reaction scheme for the synthesis of this compound.

Experimental Protocol: Continuous Synthesis in a Microreactor[4]

This protocol is based on the method described in patent CN107867979B, which allows for a rapid and high-yield synthesis.

Materials:

  • Hydroquinone

  • 6-Chloro-1-hexanol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Microreactor system with metering pumps and temperature control

Procedure:

  • Preparation of Reactant Solution: Dissolve hydroquinone and 6-chloro-1-hexanol in ethanol. A typical concentration involves dissolving 16.52 g of hydroquinone and 6.831 g of 6-chloro-1-hexanol in ethanol to a final volume of 100 ml.

  • Preparation of Catalyst Solution: Prepare a 3 mol/L aqueous solution of sodium hydroxide.

  • Reaction Setup: Set up the microreactor system. The two solutions are introduced into the microreactor through separate inlets using precision metering pumps.

  • Reaction Execution: The reactants are pumped into the microreactor at a controlled flow rate. The reaction temperature is maintained at 135 °C. The residence time of the reactants in the microreactor is typically around 5 minutes.

  • Work-up and Purification:

    • The output from the microreactor is collected.

    • The ethanol is removed by evaporation.

    • The residue is washed with water and filtered.

    • The solid product is then dissolved in hot ethanol, and recrystallized by the addition of boiling water followed by cooling.

    • The purified solid product, this compound, is collected by filtration and dried.

This continuous flow method can achieve a yield of up to 80%, a significant improvement over the 40% yield reported for traditional batch processes that require much longer reaction times (up to 20 hours).[4]

Applications in Research and Development

The primary application of this compound lies in its use as a versatile intermediate in organic synthesis, particularly for materials with applications in electronics and pharmaceuticals.

Liquid Crystals and Optical Films

This compound is a key precursor in the synthesis of liquid crystals and components of optical functional films.[4] Its rigid phenolic core and flexible aliphatic chain with a terminal hydroxyl group are desirable features for creating mesogenic molecules. These molecules are the building blocks of liquid crystal displays (LCDs), polarizers, and other optical components.

Functional Polymers and Coatings

This compound serves as a monomer in the synthesis of functional polymers. For instance, it is a starting material for the preparation of 6-(4-Hydroxyphenoxy)hexyl acrylate.[5] This acrylate monomer can then be polymerized to create coatings, adhesives, and other materials with tailored properties such as enhanced flexibility and adhesion.[]

Pharmaceutical Intermediates

While direct applications in drug development are not extensively documented, its role as a phenol derivative suggests potential for further chemical modification to create biologically active molecules. Phenolic compounds are known to exhibit a wide range of biological activities and are common scaffolds in medicinal chemistry.[7][8]

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling this compound.

Hazard Identification: [3][9]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures: [3][9]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

Suppliers

This compound is available from several chemical suppliers. When sourcing this material, it is important to obtain a certificate of analysis to ensure purity. Reputable suppliers include:

  • AiFChem[3]

  • BLDpharm[9]

  • ChemicalBook[1]

  • Huateng Pharma[2]

  • Pure Chemistry Scientific Inc.[1]

  • Jinan Liheng Biotechnology Co., Ltd.[1]

  • Shanghai Haoyuan Chemexpress Co., Ltd.[1]

Conclusion

This compound (CAS: 142627-91-6) is a valuable bifunctional intermediate with significant applications in materials science, particularly in the synthesis of liquid crystals and functional polymers. Its efficient synthesis via continuous flow microreactor technology enhances its industrial applicability. While its direct role in drug development is not yet prominent, its chemical structure presents opportunities for the synthesis of novel bioactive compounds. Researchers and professionals working with this compound should adhere to the recommended safety and handling protocols to ensure a safe working environment.

References

  • Google Patents. CN107867979B - Method for continuously preparing 4-(6-hydroxyhexyloxy) phenol.
  • PubChem. 4-((6-Hydroxyhexyl)oxy)phenol. Available from: [Link]

  • NIH. Mechanism of action of 4‐substituted phenols to induce vitiligo and antimelanoma immunity. Available from: [Link]

  • PubMed Central. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Available from: [Link]

  • LookChem. Cas 161841-12-9,4-(6-ACRYLOXY-HEX-1-YL-OXY)PHENOL. Available from: [Link]

  • Patsnap Synapse. What is Phenol used for?. Available from: [Link]

  • Google Patents. CN101875642A - Synthetic method of 4-(6-chloroquinoxalin-2-yloxy) phenol.
  • Sciencemadness.org. Synthesis of 4-hydroxybenzaldehyde from phenol?. Available from: [Link]

  • Organic Syntheses. hydrogenolysis of phenolic ethers: biphenyl. Available from: [Link]

  • White Rose Research Online. Hydrogen-bonded liquid crystals formed from 4-alkoxystilbazoles and chlorophenols. Available from: [Link]

  • PubMed. Mechanism of action of phenolic disinfectants. VII. Factors affecting binding of phenol derivatives to Micrococcus lysodeikticus cells. Available from: [Link]

  • GSC Online Press. Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Available from: [Link]

  • PubMed. Phenol (bio)isosteres in drug design and development. Available from: [Link]

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molecular structure and weight of 4-(6-hydroxyhexyloxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(6-hydroxyhexyloxy)phenol: Synthesis, Characterization, and Applications

Executive Summary: this compound is a bifunctional organic molecule featuring both a phenolic hydroxyl group and a primary alcohol, linked by a hexyl ether chain. This unique structure makes it a valuable intermediate in several fields, from polymer science to medicinal chemistry. Its importance lies in its ability to act as a versatile building block, allowing for differential functionalization at its two hydroxyl groups. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, analytical characterization, and potential applications for researchers in drug development and materials science.

Phenolic compounds are a cornerstone in medicinal chemistry, present in a significant percentage of FDA-approved small-molecule drugs.[1] The phenol motif is a privileged structure capable of engaging in critical hydrogen bonds and π-stacking interactions with biological targets.[2][3] However, the free phenol group often presents pharmacokinetic challenges, including rapid metabolism via glucuronidation or sulfation, leading to poor oral bioavailability and short half-life.[4]

Alkylation of a phenolic hydroxyl to form an ether, as seen in this compound, is a common strategy to "mask" this metabolic hotspot. This modification can enhance metabolic stability while preserving or subtly modulating the compound's interaction with its target. The presence of a second, terminal hydroxyl group on the alkyl chain provides a reactive handle for further conjugation, enabling the development of prodrugs, targeted drug delivery systems, or bifunctional molecules.[5][6] Therefore, molecules like this compound are not merely intermediates but key strategic components in the design of advanced therapeutic agents.

Physicochemical and Structural Properties

The structural and chemical properties of this compound determine its behavior in chemical reactions and biological systems. These data are critical for reaction planning, purification, and formulation.

Molecular Structure

The molecule consists of a hydroquinone core mono-alkylated with a 6-hydroxyhexyl chain. This arrangement provides distinct reactive sites: an aromatic hydroxyl group with acidic properties and a primary aliphatic alcohol.

Caption: Molecular structure of this compound.

Quantitative Data Summary

The following table summarizes key quantitative properties of the compound. Note that some values are predicted based on computational models and should be confirmed experimentally.

PropertyValueSource
CAS Number 142627-91-6[7]
Molecular Formula C₁₂H₁₈O₃[8]
Molecular Weight 210.27 g/mol [8]
Melting Point 87 °C (from water)[7]
Boiling Point 381.0 ± 22.0 °C (Predicted)[7]
Density 1.095 ± 0.06 g/cm³ (Predicted)[7]
pKa 10.33 ± 0.15 (Predicted)[7]

Synthesis and Purification

The primary route for synthesizing this compound is via a Williamson ether synthesis, a robust and well-established Sₙ2 reaction.[9] This involves the nucleophilic attack of a phenoxide ion on an alkyl halide.

Core Reaction: Williamson Ether Synthesis

The synthesis involves the mono-O-alkylation of hydroquinone with a 6-halo-1-hexanol derivative. The key challenge is achieving selective mono-alkylation and preventing the formation of the di-substituted byproduct. This is typically controlled by using an excess of hydroquinone relative to the alkylating agent.[7]

G cluster_0 Reaction Inputs cluster_1 Process cluster_2 Outputs Hydroquinone Hydroquinone 6-Chloro-1-hexanol 6-Chloro-1-hexanol SN2_Attack Nucleophilic Attack (Sₙ2 Reaction) 6-Chloro-1-hexanol->SN2_Attack Base (NaOH) Base (NaOH) Deprotonation Deprotonation of Hydroquinone Base (NaOH)->Deprotonation Solvent (Ethanol) Solvent (Ethanol) Solvent (Ethanol)->SN2_Attack Deprotonation->SN2_Attack Forms Phenoxide Workup Acidic Workup & Extraction SN2_Attack->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product This compound Purification->Product Byproduct 1,4-bis(6-hydroxyhexyloxy)benzene Purification->Byproduct

Caption: General workflow for the Williamson ether synthesis.

Experimental Protocol: Lab-Scale Batch Synthesis

This protocol is adapted from standard procedures for the selective mono-alkylation of hydroquinone.[7][8]

Materials:

  • Hydroquinone (2.0 equivalents)

  • 6-Chloro-1-hexanol (1.0 equivalent)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add hydroquinone and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF via syringe and stir the suspension vigorously for 15 minutes at room temperature.

  • Addition of Alkylating Agent: Add 6-chloro-1-hexanol dropwise to the stirring suspension.

  • Reaction: Heat the mixture to 80-90 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyl halide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product is typically a mixture of the desired mono-alkylated product, unreacted hydroquinone, and the di-alkylated byproduct.

  • Column Chromatography: The most effective method for purification is flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 40% ethyl acetate), will effectively separate the components.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes) can be employed to obtain the final product with high purity.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is critical. While specific experimental spectra for this exact compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features based on well-understood principles of NMR and IR spectroscopy.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be highly informative.

    • Aromatic Region (δ 6.7-7.0 ppm): The four protons on the benzene ring will appear as two distinct doublets (an AA'BB' system), characteristic of a 1,4-disubstituted ring.

    • Phenolic OH (δ ~4.5-5.5 ppm): A broad singlet, which is exchangeable with D₂O. Its chemical shift can vary with concentration and solvent.

    • Ether-linked Methylene (Ar-O-C H₂-, δ ~3.9-4.0 ppm): A triplet, deshielded by the adjacent oxygen atom.

    • Alcohol-linked Methylene (-C H₂-OH, δ ~3.6 ppm): A triplet, deshielded by the terminal hydroxyl group.

    • Aliphatic Chain (-CH₂-)₄, δ ~1.4-1.8 ppm): A series of overlapping multiplets for the eight protons of the central four methylene groups in the hexyl chain.

    • Aliphatic OH (-CH₂-O H, variable): A triplet that may be broad, resulting from coupling to the adjacent methylene group.

  • ¹³C NMR: The carbon NMR will show distinct signals for each unique carbon environment.

    • Aromatic Carbons (δ ~115-155 ppm): Four signals are expected due to molecular symmetry. The two oxygen-bound carbons (ipso-carbons) will be the most downfield shifted (C-OAr at ~153 ppm, C-OH at ~150 ppm), followed by the other two aromatic carbons.[10]

    • Aliphatic Carbons (δ ~25-70 ppm): Six distinct signals are expected for the hexyl chain carbons. The two carbons attached to oxygen (Ar-O-C H₂ and C H₂-OH) will be the most downfield in this region, typically appearing between 60-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.[12][13]

  • O-H Stretching (3200-3600 cm⁻¹): A prominent, broad absorption band will be present, representing both the phenolic and alcoholic hydroxyl groups, broadened due to hydrogen bonding.

  • Aromatic C-H Stretching (~3030-3100 cm⁻¹): A sharp absorption just above 3000 cm⁻¹.

  • Aliphatic C-H Stretching (~2850-2950 cm⁻¹): Strong, sharp absorptions just below 3000 cm⁻¹.

  • Aromatic C=C Stretching (~1500-1600 cm⁻¹): Characteristic absorptions for the benzene ring.

  • C-O Stretching (~1230 cm⁻¹ and ~1050 cm⁻¹): Two distinct C-O stretching bands are expected: one for the aryl ether (~1230 cm⁻¹) and one for the primary alcohol (~1050 cm⁻¹).

Applications in Research and Development

This compound is primarily used as a chemical intermediate and building block.

  • Polymer and Materials Science: The terminal hydroxyl group can be converted into other functional groups, such as an acrylate. The resulting monomer, 6-(4-hydroxyphenoxy)hexyl acrylate, is used in the synthesis of crosslinkable coatings, adhesives, and liquid crystals.

  • Drug Discovery Intermediate: As discussed, the compound serves as a scaffold for building more complex molecules. The phenolic hydroxyl can be used as a handle for attaching the molecule to a larger pharmacophore, while the terminal alcohol can be used for conjugation to solubilizing groups, linkers for antibody-drug conjugates (ADCs), or other functional moieties.

Safety and Handling

It is essential to handle this chemical with appropriate safety precautions in a well-ventilated fume hood.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a strategically important molecule whose value is derived from its bifunctional nature. A solid understanding of its synthesis, purification, and analytical properties is essential for its effective use. For researchers in drug discovery, it represents a pre-functionalized scaffold that can help overcome common pharmacokinetic hurdles associated with phenolic drugs. For materials scientists, it is a versatile precursor to functional monomers. This guide provides the foundational knowledge required for professionals to confidently incorporate this compound into their research and development workflows.

References

  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Available at: [Link]

  • University of Houston Institutional Repository. (n.d.). How Phenolic Based Compounds can be increase productivity in the Pharmaceutical Industry. Available at: [Link]

  • International Journal of Veterinary and Animal Research. (2021). Phenolic Compounds for Drug Discovery: Potent Candidates for Anti-cancer, Anti-diabetes, Anti-inflammatory and Anti-microbial. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Williamson ether synthesis: an efficient one-step route for surface modifications of silicon nanoparticles. Available at: [Link]

  • Journal of Medicinal Chemistry. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Available at: [Link]

  • LibreTexts. (n.d.). 12. The Williamson Ether Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • PubChem. (n.d.). 4-((6-Hydroxyhexyl)oxy)phenol. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Phenol (bio)isosteres in drug design and development. Available at: [Link]

  • ResearchGate. (2024). Phenol (bio)isosteres in drug design and development. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol. Available at: [Link]

  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]

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An In-depth Technical Guide to the Solubility of 4-(6-hydroxyhexyloxy)phenol in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(6-hydroxyhexyloxy)phenol is a bifunctional organic molecule of significant interest in materials science and synthetic chemistry. Its structure, featuring a phenolic hydroxyl group at one end and a primary alcohol at the other, connected by a flexible hexyl ether linkage, makes it a valuable precursor for liquid crystals, a monomer for specialty polymers and resins, and an intermediate in the synthesis of pharmacologically active compounds. The successful application of this molecule in any synthetic or formulation workflow is fundamentally governed by its solubility. Understanding how this compound interacts with various solvents is paramount for process optimization, purification, and the development of homogeneous reaction mixtures.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this compound. Due to a scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the underlying physicochemical principles that dictate its solubility. We will provide a robust theoretical foundation, a predicted solubility profile based on these principles, and a detailed, field-proven experimental protocol to empower researchers to generate precise solubility data in their own laboratory settings.

Part 1: Physicochemical Profile of this compound

The solubility of a compound is a direct consequence of its molecular structure and the resulting physical and chemical properties. This compound is an amphiphilic molecule, possessing both polar and non-polar regions, which dictates its complex interactions with different solvents.

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 142627-91-6[1][2][3][4][5]
Molecular Formula C₁₂H₁₈O₃[1]
Molecular Weight 210.27 g/mol [1]

Structural Analysis:

The molecule can be deconstructed into four key structural components, each contributing to its overall solubility characteristics:

  • Phenolic Hydroxyl Group (-OH): This is a polar, acidic proton donor and a strong hydrogen bond donor and acceptor.[6] Its presence suggests favorable interactions with polar, protic solvents.

  • Primary Alcohol Group (-OH): Located at the terminus of the alkyl chain, this is also a polar, protic group capable of strong hydrogen bonding.[6]

  • Ether Linkage (-O-): The ether group is polar and can act as a hydrogen bond acceptor, though it is not as strong as a hydroxyl group.[7]

  • Hexyl Chain and Aromatic Ring: The -(CH₂)₆- chain and the benzene ring constitute the non-polar, lipophilic portion of the molecule. These regions interact favorably with non-polar solvents through van der Waals dispersion forces.

Part 2: Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[8] This means that substances with similar intermolecular forces will be miscible.[9] The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.[10]

  • Hydrogen Bonding: This is the strongest intermolecular force, occurring between a hydrogen atom bonded to a highly electronegative atom (like oxygen in the -OH groups of the solute) and another nearby electronegative atom. Solvents that can participate in hydrogen bonding (e.g., water, alcohols) are expected to be effective solvents for this compound.[10]

  • Dipole-Dipole Interactions: Polar aprotic solvents (e.g., acetone, DMSO) possess permanent dipoles and can interact with the polar ether and hydroxyl groups of the solute.

  • Van der Waals Dispersion Forces: These are weaker forces present in all molecules and are the primary mode of interaction for non-polar substances. The hexyl chain and aromatic ring of the solute will interact with non-polar solvents (e.g., hexane, toluene) via these forces.

The overall solubility in a given solvent will depend on the balance of these interactions. A favorable dissolution process occurs when the energy gained from solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute lattice forces and disrupt the solvent-solvent interactions.

Part 3: Predicted Solubility Profile & Rationale

Based on the structural analysis and theoretical principles, a qualitative solubility profile for this compound can be predicted. This profile serves as a starting point for solvent selection in experimental work.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighStrong hydrogen bonding interactions with both the phenolic and primary alcohol groups. The alkyl chain has some compatibility with the alkyl part of the alcohols.
WaterLow to ModerateWhile the two hydroxyl groups can hydrogen bond with water, the large C12 non-polar backbone is hydrophobic and will likely limit solubility significantly.
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Moderate to HighThese solvents can act as hydrogen bond acceptors for the solute's -OH groups and have dipoles that can interact with the polar parts of the molecule. DMSO is a particularly strong solvent and is likely to show high solubility.
Non-Polar Hexane, TolueneLow to InsolubleThe primary interactions are weak van der Waals forces between the solvent and the solute's hydrocarbon backbone. These are unlikely to overcome the strong hydrogen bonding between solute molecules in the solid state. Toluene may show slightly better solubility than hexane due to potential pi-pi stacking interactions with the aromatic ring.

The following diagram illustrates the key molecular interactions that govern the solubility of this compound in different solvent classes.

G cluster_solute This compound cluster_solvents Solvent Classes Solute Phenolic-OH Ether Hexyl Chain Alcohol-OH PolarProtic Polar Protic (e.g., Ethanol) Solute->PolarProtic Strong H-Bonding (Donor & Acceptor) PolarAprotic Polar Aprotic (e.g., Acetone) Solute->PolarAprotic H-Bonding (Acceptor), Dipole-Dipole NonPolar Non-Polar (e.g., Hexane) Solute->NonPolar Van der Waals Forces

Caption: Predicted interactions between this compound and solvent classes.

Part 4: Experimental Determination of Solubility

To obtain quantitative and reliable data, an experimental approach is essential. The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a solid compound in a solvent.

Protocol: Equilibrium Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Methodology:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is critical to ensure that a saturated solution is achieved and that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a known volume or mass of the selected solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in the constant temperature shaker. Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued and equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period (e.g., 2-4 hours) to allow the excess solid to settle. Alternatively, centrifuge the vials at the same temperature to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered saturated solution into a clean, pre-weighed vial for analysis. This step is crucial to remove any undissolved micro-particles.

  • Quantification:

    • Gravimetric Analysis (for non-volatile solvents): Weigh the vial containing the filtered aliquot. Evaporate the solvent under controlled conditions (e.g., vacuum oven) until a constant weight of the dried solute is achieved. The solubility can be calculated from the mass of the dissolved solid and the mass of the solvent.

    • Instrumental Analysis (HPLC-UV or UV-Vis): Prepare a series of calibration standards of this compound of known concentrations in the same solvent. Dilute the filtered saturated solution with a known factor to bring its concentration within the calibration range. Analyze the standards and the diluted sample using a validated analytical method. Calculate the concentration of the saturated solution from the calibration curve.

Data Calculation (Instrumental Analysis):

Solubility (mg/mL) = C * DF

Where:

  • C = Concentration of the diluted sample determined from the calibration curve (mg/mL)

  • DF = Dilution factor

The following diagram outlines the workflow for this experimental protocol.

G start Start prep 1. Add excess solute to vial start->prep add_solvent 2. Add known volume of solvent prep->add_solvent equilibrate 3. Equilibrate at constant T (e.g., 24-72h) add_solvent->equilibrate phase_sep 4. Phase Separation (Settle or Centrifuge) equilibrate->phase_sep sample 5. Withdraw & filter supernatant phase_sep->sample quantify 6. Quantify concentration (e.g., HPLC, UV-Vis) sample->quantify end End: Solubility Data quantify->end

Caption: Experimental workflow for the equilibrium shake-flask solubility determination.

Conclusion

This compound is a molecule with a distinct amphiphilic character, featuring strong hydrogen-bonding capabilities from its two hydroxyl groups and significant non-polar character from its hydrocarbon backbone. While quantitative solubility data is not widely published, a strong prediction can be made based on established chemical principles. It is expected to exhibit high solubility in polar protic solvents like lower-chain alcohols, moderate to high solubility in polar aprotic solvents, and poor solubility in non-polar solvents. This guide provides the theoretical foundation for these predictions and, critically, a detailed, actionable protocol for the experimental determination of its solubility. By following the outlined shake-flask method, researchers can generate the precise data needed to advance their work in synthesis, formulation, and materials science.

References

  • Chemicalbridge. This compound. Available from: [Link]

  • Alchem Pharmtech. CAS 142627-91-6 | 4-((6-Hydroxyhexyl)oxy)phenol. Available from: [Link]

  • Hughes, L. P. (2012). Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds. ACS Medicinal Chemistry Letters.
  • Laurence, C., et al. (2009). The pKBHX Database: Toward a Better Understanding of Hydrogen-Bond Basicity for Medicinal Chemists. Journal of Medicinal Chemistry.
  • Fiveable. 'Like dissolves like' Definition. Available from: [Link]

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potential biological activities of alkoxyphenols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of Alkoxyphenols for Drug Discovery Professionals

Executive Summary

Alkoxyphenols, a class of phenolic compounds characterized by hydroxyl and alkoxy functional groups on an aromatic ring, represent a scaffold of significant interest in medicinal chemistry and drug development. Naturally occurring in various plants and essential oils, compounds like vanillin and eugenol have a long history of use, but their therapeutic potential extends far beyond flavoring and fragrance.[1][2] This guide synthesizes current research to provide an in-depth analysis of the core biological activities of alkoxyphenols, including their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. We delve into the molecular mechanisms underpinning these activities, provide detailed, field-proven experimental protocols for their evaluation, and explore the structure-activity relationships that govern their potency. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical methodologies required to explore and harness the therapeutic potential of the alkoxyphenol scaffold.

The Alkoxyphenol Scaffold: A Chemical and Biological Overview

Chemical Structure and Physicochemical Properties

Alkoxyphenols are defined by an aromatic ring substituted with at least one hydroxyl (-OH) group and one alkoxy (-OR) group. This unique combination imparts a dual reactivity profile. The phenolic hydroxyl group is a hydrogen bond donor and can be readily deprotonated, making it a key player in antioxidant activities through hydrogen atom transfer. The alkoxy group, typically a methoxy (-OCH₃) group in natural variants, modulates the compound's lipophilicity, electronic distribution, and steric profile. These features are critical as they directly influence how the molecule interacts with biological targets, affecting its absorption, distribution, metabolism, and excretion (ADME) profile and overall bioactivity.[3]

Natural Sources and Synthetic Strategies

Many bioactive alkoxyphenols are derived from natural sources. Vanillin is the primary component of vanilla bean extract, while eugenol is abundant in clove oil.[1][4] Safrole is another well-known example found in sassafras oil.[5]

From a drug development perspective, synthetic modification of these natural scaffolds or de novo synthesis is crucial for optimizing activity and developing novel candidates.[6] Common synthetic strategies include:

  • Williamson Ether Synthesis: A foundational method for forming the ether linkage by reacting a phenoxide with an alkyl halide. This is often used to create derivatives from natural phenols like vanillin or guaiacol.[3][6]

  • Nucleophilic Aromatic Substitution: This method is effective for synthesizing phenol derivatives, though the strong ortho/para directing influence of the hydroxyl group can make meta-substitution challenging.[7]

  • Metal-Catalyzed Cross-Coupling Reactions: Modern techniques that offer versatile and efficient ways to construct the alkoxyphenol core.[7]

The ability to synthetically modify the alkoxyphenol structure allows for the fine-tuning of its pharmacological properties, a key aspect of modern drug discovery.[3]

Core Biological Activities & Mechanistic Insights

Alkoxyphenols exert a wide range of biological effects, primarily stemming from their ability to modulate oxidative stress and inflammatory signaling pathways.

Antioxidant Activity

Mechanism of Action: The primary antioxidant mechanism of alkoxyphenols is their ability to act as radical scavengers. The phenolic hydroxyl group can donate a hydrogen atom to neutralize highly reactive free radicals, such as reactive oxygen species (ROS), thereby terminating damaging chain reactions.[8] This process stabilizes the radical and prevents further cellular damage to lipids, proteins, and DNA. Furthermore, some phenolic compounds can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor.[8][9] Nrf2 activation upregulates the expression of endogenous antioxidant enzymes, such as heme oxygenase-1 (HO-1), providing a secondary, more sustained cellular defense against oxidative stress.[9][10]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a common, rapid, and cost-effective in vitro method for screening the radical scavenging potential of compounds.[11] The causality of this experiment rests on the visual and quantifiable color change that occurs when the stable DPPH radical is neutralized by an antioxidant.

Principle: DPPH is a stable free radical with a deep purple color and a characteristic absorbance maximum around 517 nm. When an antioxidant donates a hydrogen atom or electron to DPPH, it is reduced to a non-radical, yellow-colored form (diphenylpicrylhydrazine). The decrease in absorbance at 517 nm is directly proportional to the radical scavenging activity of the compound.[11]

Step-by-Step Methodology:

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C to protect from light.

    • Test Compound Stock Solutions: Prepare a stock solution of the alkoxyphenol compound in methanol (e.g., at 1 mg/mL).

    • Serial Dilutions: Create a series of dilutions from the stock solution to test a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Positive Control: Prepare a similar dilution series of a known antioxidant like Ascorbic Acid or Trolox.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each test compound dilution to separate wells of a 96-well microplate.

    • Add 100 µL of the 0.1 mM DPPH working solution to each well.

    • Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution (represents 0% inhibition).

    • Prepare a blank well containing 100 µL of methanol and 100 µL of methanol to zero the spectrophotometer.

  • Incubation:

    • Mix the plate gently and incubate in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent photodegradation of the DPPH radical.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[11][12]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Inhibition against the concentration of the test compound.

    • Determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.

Data Presentation:

CompoundIC₅₀ (µg/mL)
4-MethoxyphenolValue
EugenolValue
VanillinValue
Ascorbic Acid (Control)Value
Table 1: Illustrative table for summarizing antioxidant activity data. IC₅₀ values should be determined experimentally.

Workflow & Mechanism Visualization

G cluster_workflow Experimental Workflow: DPPH Assay cluster_mechanism Radical Scavenging Mechanism A Prepare DPPH Solution (0.1 mM in Methanol) C Mix DPPH + Compound in 96-well plate A->C B Prepare Alkoxyphenol Serial Dilutions B->C D Incubate in Dark (30 min) C->D DPPH DPPH• (Purple Radical) E Measure Absorbance @ 517 nm D->E F Calculate % Inhibition & IC50 Value E->F DPPH_H DPPH-H (Yellow, Reduced) DPPH->DPPH_H Reduction AH Alkoxyphenol (Ar-OH) A_rad Phenoxyl Radical (Ar-O•) AH->A_rad Oxidation (H• donation) G cluster_cytoplasm Cytoplasm LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Signal Transduction IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Bound/ Inactive Nucleus Nucleus NFkB->Nucleus Translocation Alkoxyphenol Alkoxyphenol Alkoxyphenol->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Transcription Inflammation Inflammation Genes->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by alkoxyphenols.

Anticancer Activity

Mechanism of Action: The anticancer properties of alkoxyphenols are multifaceted. They can suppress cancer cell proliferation, differentiation, and metastasis by modulating various signaling pathways critical for tumor growth and survival, such as the PI3K/Akt and MAPK pathways. [13]Many phenolic compounds induce apoptosis (programmed cell death) in cancer cells by affecting the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. [13]Their antioxidant properties may also play a protective role by mitigating the oxidative stress that can contribute to carcinogenesis. [14]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a cornerstone colorimetric method for assessing cell viability and the cytotoxic effects of potential anticancer agents. [15] Principle: The assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow, water-soluble tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple, insoluble formazan product. [16]The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan is then solubilized, and the absorbance is measured. A decrease in signal indicates a reduction in cell viability, suggesting cytotoxic or anti-proliferative effects. Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7, A549) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the alkoxyphenol compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • MTT Addition:

    • After the treatment period, remove the media and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from the wells. Be cautious not to disturb the formazan crystals or the attached cells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measurement and Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value, representing the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation:

CompoundCell LineIC₅₀ (µM) after 48h
Derivative AMCF-7 (Breast)Value
Derivative BA549 (Lung)Value
Doxorubicin (Control)MCF-7 (Breast)Value
Table 2: Illustrative table for summarizing anticancer cytotoxicity data.
Antimicrobial Activity

Mechanism of Action: Alkoxyphenols, particularly those found in essential oils like eugenol, exhibit broad-spectrum antimicrobial activity against bacteria and fungi. [17]Their mechanism is often attributed to their ability to disrupt the structural integrity and function of the microbial cell membrane. By partitioning into the lipid bilayer, they can increase membrane permeability, leading to the leakage of essential intracellular components and dissipation of the proton motive force, ultimately causing cell death. [5][17]Vanillin's action has been described as bacteriostatic rather than bactericidal, inhibiting growth without necessarily killing the organism outright. [17]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [18][19] Principle: A standardized inoculum of a specific microorganism is cultured in a liquid growth medium containing serial dilutions of the test compound. After incubation, the wells are visually assessed for turbidity (an indicator of microbial growth). The lowest concentration that remains clear is the MIC. [20][21]This method is a gold standard for quantifying antimicrobial potency.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 2-fold serial dilution of the alkoxyphenol compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). Each well should contain 50 µL of the diluted compound.

    • Prepare a bacterial or fungal inoculum and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

    • Include a "growth control" well (broth + inoculum, no compound) and a "sterility control" well (broth only).

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination:

    • After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. [22] * For a more quantitative result, a growth indicator dye like resazurin can be added, or the optical density (OD₆₀₀) can be read with a plate reader. [22] Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
EugenolValueValueValue
VanillinValueValueValue
Ciprofloxacin (Control)ValueValueN/A
Table 3: Illustrative table for summarizing Minimum Inhibitory Concentration (MIC) data.

Structure-Activity Relationships (SAR)

The therapeutic potential of alkoxyphenols is governed by their chemical architecture. [3]Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing lead compounds. Key considerations include:

  • Position of Substituents: The relative positions of the hydroxyl and alkoxy groups (ortho, meta, para) significantly impact activity. For example, the antioxidant activity of methoxyphenols is influenced by this arrangement.

  • Nature of the Alkoxy Group: Changing the alkyl chain length (e.g., methoxy vs. ethoxy vs. propoxy) alters the compound's lipophilicity, which can affect membrane permeability and target binding.

  • Additional Ring Substituents: Adding other functional groups (e.g., halogens, alkyl chains, aldehydes) to the aromatic ring can dramatically modulate the compound's physicochemical properties and biological activity. [3]For instance, the aldehyde group in vanillin is a key feature for many of its derivative syntheses and subsequent bioactivities. [6]

Future Perspectives in Drug Development

The alkoxyphenol scaffold is a privileged structure in medicinal chemistry due to its proven bioactivity and synthetic tractability. Future research will likely focus on:

  • Multi-Target Ligands: Designing hybrid molecules that combine the alkoxyphenol core with other pharmacophores to create agents that can modulate multiple targets simultaneously, which is particularly relevant for complex diseases like cancer and neurodegenerative disorders. [6][23]* Improving Bioavailability: Addressing challenges related to the metabolism and bioavailability of phenolic compounds through prodrug strategies or advanced formulation techniques.

  • Exploring New Therapeutic Areas: Investigating the potential of alkoxyphenol derivatives in less-explored areas, such as antiviral, antidiabetic, or neuroprotective applications. [1][24] The versatility and proven efficacy of alkoxyphenols ensure their continued importance as a starting point for the discovery and development of next-generation therapeutic agents.

References

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega.
  • In vitro and In vivo Models for Anti-inflammation: An Evalu
  • 13.
  • A Comparative Guide to In Vitro Antioxidant Assays: DPPH vs. ABTS for Phenolic Compounds. Benchchem.
  • Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI.
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed.
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Scilit.
  • Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflamm
  • Minimum Inhibitory Concentration (MIC) Test.
  • Assessing Antioxidant Potential: The Role of In Vitro and In Vivo Assays. Source Not Available.
  • The minimum inhibitory concentr
  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.
  • Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Source Not Available.
  • A Review on the Vanillin derivatives showing various Biological activities. Semantic Scholar.
  • Modulation of neurotrophic signaling pathways by polyphenols. Source Not Available.
  • Polyphenols from Byproducts: Their Applic
  • Modulation of neurotrophic signaling p
  • Vanillin: A food additive with multiple biological activities.
  • In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. Source Not Available.
  • In vitro and In vivo Models for Anti-inflammation: An Evalu
  • Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed.
  • CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - US.
  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. Benchchem.
  • Introduction to XTT assays for cell-viability assessment. Abcam.
  • MTT assay and its use in cell viability and prolifer
  • The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions.
  • In vitro and in vivo anti-inflammatory activities of natural matrices.
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
  • Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Source Not Available.
  • Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. PubMed.
  • Selected synthetic bioactive compounds prepared
  • The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation.
  • The Immunomodulatory and Anti-Inflammatory Role of Polyphenols.
  • Carcinogenicity of antioxidants BHA, caffeic acid, sesamol, 4-methoxyphenol and catechol at low doses, either alone or in combination, and modulation of their effects in a rat medium-term multi-organ carcinogenesis model. PubMed.
  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central.
  • Bioaccessible Phenolic Alkyl Esters of Wine Lees Decrease COX-2-Catalyzed Lipid Mediators of Oxidative Stress and Inflammation in a Time-Dependent Manner.
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
  • Safrole and eugenol: Study of the chemical reactivity and use in the synthesis of biologically active natural products and its derivatives.
  • Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP)
  • Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert. In Vivo.
  • Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer.
  • Design, synthesis and biological evaluation of 2-acetyl-5-O-(amino-alkyl)

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(6-Hydroxyhexyloxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectroscopic data for 4-(6-hydroxyhexyloxy)phenol, a bifunctional organic compound with applications in materials science and as a synthetic intermediate. As a molecule incorporating a phenol, an ether linkage, and a primary alcohol, its structural elucidation relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not only the anticipated spectral data but also the underlying principles and experimental considerations for its characterization.

Molecular Structure and Spectroscopic Overview

The structure of this compound combines an aromatic phenol ring with a flexible C6 aliphatic chain, terminated by a primary alcohol. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint. The following sections will detail the expected ¹H NMR, ¹³C NMR, IR, and MS data, providing a comprehensive analytical profile.

Molecular Formula: C₁₂H₁₈O₃[1] Molecular Weight: 210.27 g/mol [1]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

1.1: Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show distinct signals for the aromatic protons, the protons on the aliphatic chain, and the hydroxyl protons. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the aromatic ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H (ortho to -O(CH₂)₅CH₂OH)~6.85Doublet (d)2H
Ar-H (ortho to -OH)~6.75Doublet (d)2H
Ar-OH 4.5 - 5.5Singlet (s, broad)1H
-O-CH₂ -(CH₂)₄-CH₂OH~3.90Triplet (t)2H
-(CH₂)₄-CH₂ -OH~3.60Triplet (t)2H
-CH₂-OH 1.5 - 2.5Singlet (s, broad)1H
-O-CH₂-CH₂ -(CH₂)₃-CH₂OH~1.75Quintet2H
-(CH₂)₂-CH₂ -CH₂-OH~1.55Quintet2H
-O-(CH₂)₂-CH₂ -CH₂ -(CH₂)₂-OH~1.45Multiplet4H

Expert Interpretation:

  • Aromatic Region (6.7-6.9 ppm): The para-substituted benzene ring will exhibit a characteristic AA'BB' system, which often simplifies to two doublets. The protons closer to the electron-donating hydroxyl group (ortho to -OH) are expected to be slightly more shielded (upfield) than those adjacent to the ether linkage.

  • Hydroxyl Protons (Variable): The chemical shifts of the phenolic and alcoholic -OH protons are highly dependent on concentration, temperature, and solvent. They often appear as broad singlets and can be confirmed by a D₂O exchange experiment, where the signals will disappear.

  • Aliphatic Chain (1.4-4.0 ppm): The protons on the carbons attached to oxygen atoms (-O-CH₂- and -CH₂-OH) are deshielded and appear further downfield. The triplet multiplicity arises from coupling to the adjacent CH₂ groups. The remaining methylene groups in the center of the chain will have overlapping signals in the more shielded aliphatic region.

1.2: Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide evidence for all 12 carbon atoms in the molecule, with symmetry leading to fewer than 12 signals in the aromatic region.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C -OH (aromatic)~152
C -O-CH₂ (aromatic)~153
C H (aromatic, ortho to -OH)~116
C H (aromatic, ortho to -O-CH₂)~115
-O-C H₂-~68
-C H₂-OH~62
-O-CH₂-C H₂-~29
-C H₂-CH₂OH~32
-O-(CH₂)₂-C H₂-~26
-O-(CH₂)₃-C H₂-~25

Expert Interpretation:

  • Aromatic Carbons (115-155 ppm): The two carbons attached to oxygen (ipso-carbons) will be the most deshielded in the aromatic region. The protonated aromatic carbons will appear at higher field strengths. Due to the molecule's symmetry, the pairs of ortho and meta carbons are chemically equivalent, resulting in four distinct signals for the six aromatic carbons.

  • Aliphatic Carbons (25-70 ppm): The carbons directly bonded to oxygen (-O-C H₂- and -C H₂-OH) are the most deshielded in the aliphatic region. The remaining methylene carbons of the hexyl chain will appear in the more shielded region, with subtle differences in their chemical shifts.

1.3: Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts, particularly for the hydroxyl protons.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 8-16.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 128-1024 (or more, as ¹³C has a low natural abundance).

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data (FID) with a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

2.1: Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Alcohol & Phenol, H-bonded)3500 - 3200Strong, Broad
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)2950 - 2850Strong
C=C Stretch (Aromatic Ring)1600 - 1450Medium-Strong
C-O Stretch (Phenol)~1230Strong
C-O Stretch (Ether, Aryl-Alkyl)~1240 (asymmetric), ~1040 (symmetric)Strong
C-O Stretch (Primary Alcohol)~1050Strong

Expert Interpretation:

  • O-H Stretching Region: The most prominent feature will be a very broad and strong absorption band in the 3500-3200 cm⁻¹ region.[2][3][4][5] This broadness is due to intermolecular hydrogen bonding between the hydroxyl groups of the phenol and the primary alcohol.

  • C-H Stretching Region: Sharp peaks just below 3000 cm⁻¹ are characteristic of the aliphatic C-H bonds in the hexyl chain. Weaker, sharper peaks just above 3000 cm⁻¹ correspond to the aromatic C-H bonds.

  • Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex pattern of absorptions. Key signals to look for are the strong C-O stretching vibrations. The aryl-alkyl ether and the phenolic C-O stretch will likely appear around 1230-1240 cm⁻¹. The C-O stretch of the primary alcohol is expected around 1050 cm⁻¹.[3][4][5] The aromatic C=C stretching vibrations will be visible as a series of absorptions between 1600 and 1450 cm⁻¹.[2]

2.2: Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Sample Preparation (KBr Pellet):

    • Mix ~1 mg of the sample with ~100 mg of dry KBr powder.

    • Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the sample (ATR crystal or KBr pellet) in the spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

3.1: Predicted Mass Spectrum (Electron Ionization - EI)
m/z Predicted Fragment Ion Interpretation
210[C₁₂H₁₈O₃]⁺•Molecular Ion (M⁺•)
124[HOC₆H₄OCH₂]⁺Cleavage of the C-C bond beta to the ether oxygen
110[HOC₆H₄OH]⁺•Cleavage of the ether C-O bond with H transfer
109[HOC₆H₄O]⁺Cleavage of the ether C-O bond
94[C₆H₅OH]⁺•Cleavage of the ether C-O bond with H transfer to the phenyl ring

Expert Interpretation:

  • Molecular Ion Peak (m/z 210): The presence of a peak at m/z 210 will confirm the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Alpha-cleavage of the alkyl chain is a common fragmentation pathway for ethers and alcohols. Cleavage of the C-C bond adjacent to the ether oxygen would lead to a stable resonance-stabilized ion at m/z 124.

    • Cleavage of the C-O ether bond is also expected. This can lead to fragments corresponding to the phenol portion (e.g., m/z 109 or 94) and the hexanol side chain.

    • The fragmentation of the hexanol end of the molecule will likely involve loss of water (M-18) and subsequent cleavage of the alkyl chain.

3.2: Molecular Fragmentation Workflow

G M [C12H18O3]+• m/z = 210 (Molecular Ion) F1 [HOC6H4OCH2]+ m/z = 124 M->F1 - C5H10OH• F2 [HOC6H4OH]+• m/z = 110 M->F2 H transfer F3 [HOC6H4O]+ m/z = 109 M->F3 - C6H13O•

Caption: Predicted EI-MS fragmentation of this compound.

3.3: Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Method:

    • Injector: Split/splitless injector at 250°C.

    • Column: A standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-450.

Conclusion

The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. The predicted data in this guide, based on established spectroscopic principles, serves as a reliable reference for researchers working with this compound. The provided experimental protocols offer a starting point for method development, ensuring accurate and reproducible results.

References

  • Doc Brown's Chemistry. Infrared spectrum of phenol. [Link]

  • Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. [Link]

  • OpenStax. Spectroscopy of Alcohols and Phenols. [Link]

  • AdiChemistry. INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS. [Link]

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understanding the reactivity of hydroxymethyl groups in phenols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of Hydroxymethyl Groups in Phenols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxymethyl phenols are a pivotal class of compounds, bridging the gap between simple phenolic structures and complex polymeric materials or highly functionalized pharmaceutical agents. Their unique reactivity, characterized by the interplay between the electron-rich aromatic ring, the activating phenolic hydroxyl group, and the versatile benzylic alcohol moiety, offers a rich landscape for chemical transformations. This guide provides a comprehensive exploration of the core principles governing the reactivity of the hydroxymethyl group in phenols. We delve into the foundational synthesis via the Lederer-Manasse reaction, dissect the central role of quinone methide intermediates, and survey key transformations including condensation, oxidation, reduction, and substitution. Strategic considerations for controlling reactivity through reaction conditions and protecting group strategies are discussed with field-proven insights. Finally, we highlight the burgeoning applications of these motifs in modern drug development, offering a technical resource for professionals aiming to harness the synthetic potential of hydroxymethyl phenols.

Introduction: The Dual-Nature of Hydroxymethyl Phenols

Phenolic compounds are cornerstones of organic chemistry, valued for their antioxidant properties and their utility as synthetic precursors. The introduction of a hydroxymethyl (-CH₂OH) group onto the phenolic ring creates a bifunctional molecule with expanded synthetic possibilities. The phenolic hydroxyl group is a powerful activating, ortho-, para-director for electrophilic aromatic substitution, which facilitates the initial hydroxymethylation process itself.[1][2][3] Once formed, the hydroxymethyl phenol possesses two distinct reactive centers:

  • The Phenolic Hydroxyl Group: Acidic in nature, it can be deprotonated to form a highly nucleophilic phenoxide ion, which enhances the ring's reactivity.[4] It can also be targeted for etherification or esterification, often as a protecting group strategy.[5][6]

  • The Benzylic Hydroxymethyl Group: Behaving as a primary alcohol, this group can undergo oxidation, substitution, or elimination. Its proximity to the electron-donating phenol ring makes it prone to forming stabilized carbocation or quinone methide intermediates, which dominate its reactivity profile.

This dual reactivity is the foundation of the vast chemistry of these compounds, from the production of Bakelite, the first commercial synthetic plastic, to the design of advanced therapeutic agents.[4][7]

The primary route to these compounds is the Lederer-Manasse reaction , which involves the condensation of a phenol with formaldehyde under either acidic or basic conditions, typically yielding a mixture of ortho- and para-hydroxybenzyl alcohols.[8][9][10]

The Mechanistic Core: Quinone Methide Intermediates

Understanding the reactivity of hydroxymethyl phenols is impossible without appreciating the central role of quinone methides . These are highly reactive, transient intermediates formed by the dehydration of the hydroxymethyl group. The formation is particularly facile for ortho- and para-hydroxymethyl phenols because the phenolic hydroxyl group can participate in a conjugated system to stabilize the intermediate.[11]

The generation of a quinone methide is the rate-determining step for many subsequent reactions, including polymerization and certain substitution reactions. The positional isomerism of the hydroxymethyl group significantly influences the propensity for quinone methide formation, with the ortho isomer often displaying enhanced reactivity in condensation reactions due to the proximity of the two hydroxyl groups, which can facilitate intramolecular interactions.[11]

Caption: Formation of reactive quinone methide intermediates.

Key Chemical Transformations

The hydroxymethyl group can undergo a wide array of chemical reactions, making it a versatile synthetic handle.

Condensation and Polymerization

This is the most historically and industrially significant reaction of hydroxymethyl phenols. Upon heating, the hydroxymethyl group of one molecule reacts with an activated ortho or para position on another phenol molecule, eliminating water and forming a methylene bridge (-CH₂-).[4][12] This step-growth polymerization can be catalyzed by acid or base.

  • Resoles: Formed when the formaldehyde-to-phenol ratio is greater than one, typically under basic conditions. The resulting polymer is rich in hydroxymethyl groups and is thermosetting, curing upon heating without a separate cross-linking agent.[4][13]

  • Novolacs: Formed with a formaldehyde-to-phenol ratio of less than one under acidic conditions. These are thermoplastic resins that require the addition of a curing agent, such as hexamethylenetetramine, to form a cross-linked thermoset.[4][13][14]

The invention of these phenol-formaldehyde resins by Leo Baekeland in 1907 marked the beginning of the age of plastics.[7][15]

Resin TypeFormaldehyde:Phenol RatioCatalystKey FeatureCuring
Resole > 1Base (e.g., NaOH)Contains reactive hydroxymethyl groupsSelf-curing with heat (~120 °C)[4]
Novolac < 1Acid (e.g., H₂SO₄)Thermoplastic; lacks free -CH₂OHRequires curing agent (e.g., HMTA)[4]
Caption: Comparison of Resole and Novolac formation conditions.
Oxidation

The benzylic alcohol can be selectively oxidized to afford valuable formyl phenols (salicylaldehydes) or, with stronger oxidizing agents, hydroxybenzoic acids. The choice of oxidant is critical to avoid oxidation of the electron-rich phenol ring.

  • To Aldehyde: Reagents like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are effective for this transformation.

  • To Carboxylic Acid: Stronger oxidants such as potassium permanganate (KMnO₄) or Jones reagent can be used, though protection of the phenolic hydroxyl may be necessary.

Substitution of the Benzylic Hydroxyl Group

The hydroxyl of the hydroxymethyl group can be readily replaced by other functionalities, particularly halogens. This reaction typically proceeds via protonation of the alcohol followed by nucleophilic attack.

For example, reacting 4-hydroxybenzyl alcohol with thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl) yields 4-hydroxybenzyl chloride.[16][17] This transformation is significant because it converts the alcohol into a good leaving group, creating an electrophilic benzylic carbon ready for subsequent nucleophilic substitution reactions.

Reduction

The hydroxymethyl group can be reduced to a methyl group, providing a route to cresols (methylphenols) and other alkylphenols. Catalytic hydrogenation (e.g., H₂/Pd-C) under appropriate conditions can achieve this deoxygenation.

Controlling Reactivity: A Strategic Approach

Harnessing the synthetic utility of hydroxymethyl phenols requires precise control over their dual reactivity. This is achieved through careful selection of reaction conditions and the strategic use of protecting groups.

Influence of Reaction Conditions
  • pH Control: The choice between acid and base catalysis is the primary determinant in phenol-formaldehyde condensation, dictating whether a Novolac or Resole resin is formed.[4][18] In base, the phenoxide ion is the reactive species, while in acid, protonated formaldehyde acts as the electrophile.[4][19]

  • Temperature: Higher temperatures favor the irreversible formation of methylene bridges and cross-linking in resin formation.[20] For other transformations, lower temperatures are often employed to prevent unwanted polymerization.

Protecting Group Strategies

To isolate the reactivity of one functional group from the other, a protecting group strategy is often essential in multi-step synthesis.[21]

  • Protecting the Phenolic Hydroxyl: If reactions targeting the benzylic alcohol are desired (e.g., harsh oxidation or reactions with strong bases), the more acidic phenolic -OH must be protected. Common protecting groups include ethers (methyl, benzyl, or silyl ethers like TBDMS) and esters.[5][6][22] The choice of group depends on its stability to the planned reaction conditions and the mildness of the required deprotection step.

  • Protecting the Benzylic Alcohol: Conversely, if electrophilic aromatic substitution or other modifications to the ring are intended, the hydroxymethyl group can be protected, often as a silyl ether or an ester, to prevent its participation in side reactions.

Caption: Strategic workflow for selective modification.

Applications in Drug Development

While the polymer applications of hydroxymethyl phenols are well-established, their role in medicinal chemistry and drug development is an area of growing interest.

  • Metabolic Stability: The phenolic hydroxyl group is often a site of rapid metabolic conjugation (glucuronidation or sulfation), leading to poor oral bioavailability. Replacing a phenol with a hydroxymethyl phenol can serve as a bioisosteric replacement strategy. The benzylic alcohol is metabolized by different pathways, potentially improving the pharmacokinetic profile of a drug candidate.[23][24]

  • Synthetic Scaffolds: The hydroxymethyl group provides a versatile attachment point for building more complex molecules. It can be used to introduce pharmacophores, link to solubilizing groups, or serve as a handle for conjugation to delivery systems. 4-Hydroxybenzyl alcohol, for instance, is used as a precursor in the synthesis of various bioactive compounds and drug delivery nanoparticles.[25][26]

  • Prodrug Strategies: The benzylic alcohol can be esterified with an active drug molecule, creating a prodrug that may exhibit improved solubility or altered release characteristics. The ester bond can be designed to be cleaved in vivo by metabolic enzymes, releasing the parent drug.

Experimental Protocols

The following protocols are illustrative examples of common transformations. Researchers should always consult primary literature and adhere to all laboratory safety protocols.

Protocol 1: Base-Catalyzed Synthesis of Hydroxybenzyl Alcohols (Lederer-Manasse Reaction)
  • Rationale: This protocol uses a base to deprotonate phenol, forming the highly nucleophilic phenoxide ion which then attacks formaldehyde. The reaction is run at a moderate temperature to favor hydroxymethylation over polymerization.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (1.1 eq).

    • Cool the solution to 10 °C in an ice bath.

    • Add aqueous formaldehyde (37% solution, 1.1 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 15 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.

    • Cool the reaction mixture again in an ice bath and carefully neutralize to pH 7 with 1 M HCl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The resulting crude product (a mixture of ortho and para isomers) can be purified by column chromatography on silica gel.

Protocol 2: Oxidation of 4-Hydroxybenzyl Alcohol to 4-Hydroxybenzaldehyde
  • Rationale: Activated manganese dioxide (MnO₂) is a mild, chemoselective oxidizing agent for benzylic alcohols. It is effective without affecting the phenol ring. The reaction is heterogeneous, simplifying workup.

  • Procedure:

    • To a solution of 4-hydroxybenzyl alcohol (1.0 eq) in chloroform in a round-bottom flask, add activated manganese dioxide (10 eq by weight).

    • Heat the suspension to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the suspension through a pad of Celite to remove the manganese solids. Wash the Celite pad thoroughly with chloroform.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude aldehyde, which can be purified by recrystallization or chromatography.

Conclusion and Future Outlook

The hydroxymethyl group imparts a remarkable degree of synthetic versatility to the phenolic scaffold. From the foundational chemistry of thermosetting polymers to its emerging role in fine chemical synthesis and drug design, the reactivity of hydroxymethyl phenols continues to be a fertile ground for innovation. The ability to form reactive quinone methide intermediates is central to its condensation chemistry, while its identity as a benzylic alcohol allows for a host of classical organic transformations. As drug development professionals seek novel bioisosteres and scaffolds to overcome pharmacokinetic challenges, a deep, mechanistic understanding of the principles outlined in this guide will be indispensable for designing the next generation of materials and medicines.

References

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A Toxicological and Safety Assessment of 4-(6-Hydroxyhexyloxy)phenol: An In-Depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive toxicological and safety assessment strategy for 4-(6-hydroxyhexyloxy)phenol, a compound for which limited specific toxicity data is publicly available. As Senior Application Scientist, this document is structured to guide researchers, scientists, and drug development professionals through a robust, in-vitro-centric evaluation process. By employing a scientifically justified read-across approach from structurally similar alkoxy-phenols, this guide details the requisite experimental protocols to satisfy regulatory concerns and ensure a thorough understanding of the compound's safety profile. We will delve into the mechanistic underpinnings of phenol toxicity and provide step-by-step methodologies for assessing acute toxicity, skin irritation, eye irritation, and mutagenicity, in line with internationally recognized OECD guidelines. This guide is designed to be a self-validating system, empowering research teams to make informed decisions in the early stages of drug development.

Introduction to this compound and the Challenge of Data Gaps

This compound (CAS No. 142627-91-6) is a bifunctional organic molecule featuring a phenol group and a primary alcohol, connected by a hexyl ether chain.[1] Its structure suggests potential applications as an intermediate in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. However, for many such niche chemicals, a full toxicological dossier is often absent from the public domain. This presents a significant challenge in early-stage drug development and chemical safety assessment, where an early understanding of a compound's potential hazards is critical for go/no-go decisions and for ensuring laboratory safety.

This guide addresses this data gap by proposing a weight-of-evidence approach, centered on in vitro toxicology and a scientifically rigorous read-across methodology. The foundational principle of this approach is that the toxicological properties of a substance can be inferred from one or more structurally and mechanistically similar substances.

Chemical Identity
  • Chemical Name: this compound

  • CAS Number: 142627-91-6[1]

  • Molecular Formula: C₁₂H₁₈O₃[1]

  • Molecular Weight: 210.27 g/mol [2]

  • Structure:

Read-Across Strategy: Justification and Surrogate Selection

The toxicological assessment of this compound will be based on a read-across from the following surrogate compounds:

  • 4-Methoxyphenol (CAS No. 150-76-5): A simple alkoxy-phenol with a short ether chain. It provides baseline data on the toxicological effects of a substituted phenol.

  • 4-Hexyloxyphenol (CAS No. 18979-55-0): A closer structural analogue with a hexyl ether chain, differing from the target compound only by the absence of the terminal hydroxyl group.

The justification for this read-across is based on the shared phenol moiety, which is the primary driver of the toxicological profile of this class of compounds. Phenols are known protoplasmic poisons that can denature proteins and disrupt cell membranes, leading to cytotoxicity.[3] The length and functionalization of the alkoxy chain can modulate properties like lipophilicity and metabolic pathways, but the fundamental mechanisms of toxicity are expected to be similar.

Predicted Toxicological Profile and GHS Classification

Based on information from chemical suppliers, which is likely derived from computational (QSAR) models or read-across, this compound is associated with the following GHS hazard statements:[2]

  • H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4)

  • H315: Causes skin irritation (Skin Corrosion/Irritation, Category 2)

  • H319: Causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2)

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3)

This profile is consistent with the known hazards of many phenolic compounds.[4][5] The structurally similar compound, 4-hexyloxyphenol, shares several of these classifications, including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H318 (Causes serious eye damage), further strengthening the basis for read-across.[6]

Hazard EndpointGHS Classification (Predicted) for this compoundSupporting Data from Surrogates
Acute Oral Toxicity Category 4 (Harmful if swallowed)4-Methoxyphenol: Oral LD50 (rat) = 1630 mg/kg bw.[7] This value falls within the range for Category 4 classification.
Skin Irritation Category 2 (Causes skin irritation)4-Hexyloxyphenol: Classified as Skin Irritant Category 2.[6] 4-Methoxyphenol: Can cause severe skin irritation and burns.[8]
Eye Irritation Category 2 (Causes serious eye irritation)4-Hexyloxyphenol: Classified as causing serious eye damage.[6] 4-Methoxyphenol: Can cause severe eye irritation and burns, potentially leading to permanent damage.[8]
Mutagenicity Not Classified (Insufficient Data)Phenol itself is not generally considered a potent mutagen in standard bacterial assays, but its metabolites can be.[3] An experimental assessment is crucial.

In Vitro Toxicological Assessment: Methodologies and Protocols

To experimentally verify the predicted hazards and build a robust safety profile, a battery of in vitro tests is recommended. These assays are aligned with OECD Test Guidelines, ensuring regulatory acceptance and data reliability.

Assessment of Acute Oral Toxicity via In Vitro Cytotoxicity

Causality: The "harmful if swallowed" classification is related to the compound's potential to cause systemic toxicity upon ingestion. While definitive acute oral toxicity is determined through in vivo studies, in vitro basal cytotoxicity assays are valuable for estimating starting doses for such studies (reducing animal use) and for providing mechanistic insights.[9] The underlying principle is that many systemic toxicants exert their effects by disrupting fundamental cellular processes, leading to cell death.[10]

Recommended Assay: 3T3 Neutral Red Uptake (NRU) Cytotoxicity Assay (OECD GD 129).[11]

Principle: This assay quantifies the viability of Balb/c 3T3 fibroblasts after exposure to the test chemical. Viable cells incorporate the neutral red dye into their lysosomes. A reduction in the amount of dye retained by the cells correlates with a decrease in cell viability. The IC50 (the concentration that inhibits 50% of neutral red uptake) is then determined.[12][13]

Experimental Protocol: 3T3 Neutral Red Uptake (NRU) Assay

  • Cell Culture: Maintain Balb/c 3T3 cells in appropriate culture medium and conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO₂).

  • Seeding: Seed cells into 96-well plates at a density that ensures they are in an exponential growth phase at the time of treatment (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.

  • Dose Preparation: Prepare a series of dilutions of this compound in the culture medium. A suitable solvent (e.g., DMSO, not exceeding 0.5% final concentration) may be used if the compound is not water-soluble.

  • Treatment: Remove the seeding medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include appropriate vehicle controls (medium with solvent) and positive controls.

  • Incubation: Incubate the treated plates for 24 hours.

  • Neutral Red Staining: Remove the treatment medium, wash the cells with PBS, and add a medium containing neutral red (e.g., 50 µg/mL). Incubate for approximately 3 hours to allow for dye uptake into the lysosomes of viable cells.

  • Dye Extraction: Wash the cells to remove excess dye. Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the cells.

  • Quantification: Measure the absorbance of the extracted dye using a microplate reader at ~540 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a concentration-response curve.

NRU_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3: Assay seed Seed 3T3 Cells in 96-well Plate incubate24h Incubate 24h seed->incubate24h prepare_doses Prepare Compound Dilutions treat_cells Treat Cells with Compound prepare_doses->treat_cells incubate_treat Incubate 24h treat_cells->incubate_treat add_nr Add Neutral Red Medium incubate_nr Incubate 3h add_nr->incubate_nr extract_dye Wash & Extract Dye incubate_nr->extract_dye read_plate Read Absorbance (540 nm) extract_dye->read_plate analyze Data Analysis & IC50 Determination read_plate->analyze Calculate IC50

Caption: Workflow for the 3T3 Neutral Red Uptake (NRU) Cytotoxicity Assay.

Assessment of Skin Irritation Potential

Causality: Skin irritation is a localized, reversible inflammatory response to chemical exposure.[14] In vitro methods for assessing skin irritation utilize reconstructed human epidermis (RhE) models, which mimic the structure and barrier function of the human epidermis.[15][16] Chemical-induced cytotoxicity in these models is a strong predictor of skin irritation potential in vivo.

Recommended Assay: Reconstructed Human Epidermis Test Method (OECD TG 439).[14][15]

Principle: This test method involves the topical application of the test chemical to a three-dimensional RhE model (e.g., EpiDerm™, SkinEthic™ RHE).[17][18] The potential of the chemical to cause skin irritation is determined by its effect on cell viability, which is measured using the MTT assay. In this assay, the mitochondrial dehydrogenases of viable cells convert the yellow MTT tetrazolium salt into a purple formazan precipitate. A reduction in cell viability below a certain threshold indicates irritation potential.[17]

Experimental Protocol: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

  • Tissue Preparation: Upon receipt, place the RhE tissue inserts into 6-well plates containing pre-warmed assay medium and pre-incubate overnight.

  • Treatment: Apply the test substance (e.g., 25 mg for solids or 25 µL for liquids) topically to the surface of the RhE tissue. Use at least three replicate tissues per test substance.

  • Controls: Concurrently, treat replicate tissues with a negative control (e.g., sterile PBS) and a positive control (e.g., 5% aqueous Sodium Dodecyl Sulfate).

  • Exposure: Incubate the treated tissues for 60 minutes at 37°C.

  • Washing: Thoroughly rinse the test substance from the tissue surface with PBS.

  • Post-Incubation: Transfer the tissues to fresh medium and incubate for approximately 42 hours to allow for the development of cytotoxic effects.

  • MTT Assay: Transfer the tissues to a 24-well plate containing MTT solution (e.g., 1 mg/mL) and incubate for 3 hours. Viable cells will convert the MTT to formazan.

  • Extraction: Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).

  • Quantification: Measure the optical density (OD) of the formazan extract using a plate reader at ~570 nm.

  • Data Analysis: Calculate the percentage viability for each tissue relative to the negative control. A mean tissue viability of ≤ 50% classifies the substance as a skin irritant (GHS Category 2).[14][16]

RhE_Workflow start Pre-incubate RhE Tissues apply_chem Topically Apply Test Chemical (60 min exposure) start->apply_chem wash Rinse Tissues apply_chem->wash post_incubate Post-incubate Tissues (42h) wash->post_incubate mtt_assay Perform MTT Viability Assay post_incubate->mtt_assay extract Extract Formazan mtt_assay->extract read Read Optical Density extract->read analyze Viability ≤ 50%? read->analyze irritant Classify as Irritant (GHS Category 2) analyze->irritant Yes non_irritant Classify as Non-Irritant analyze->non_irritant No

Caption: Workflow for the In Vitro Skin Irritation Test using an RhE model (OECD TG 439).

Assessment of Serious Eye Irritation Potential

Causality: Eye irritation involves reversible changes to the eye, while serious eye damage is irreversible.[19] In vitro assays using reconstructed human cornea-like epithelium (RhCE) models are used to predict these effects by measuring cytotoxicity following chemical exposure. The degree and persistence of cell damage in the corneal model correlate with the in vivo irritation or damage potential.

Recommended Assay: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492/492B).[19]

Principle: Similar to the skin irritation test, this method involves applying the test chemical to the surface of a 3D RhCE model. Cell viability is then assessed using the MTT assay. OECD TG 492 is used to identify chemicals that do not require classification for eye irritation. The more recent OECD TG 492B employs a time-to-toxicity protocol that allows for the classification of chemicals into GHS Category 1 (serious eye damage), Category 2 (irritant), or No Category.[19]

Experimental Protocol: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD TG 492)

  • Tissue Preparation: Pre-incubate the RhCE tissue inserts in maintenance medium as per the manufacturer's instructions.

  • Treatment: Apply the test substance (liquid or solid) topically to the surface of the RhCE tissue. Use at least two replicate tissues per condition.

  • Controls: Treat replicate tissues with a negative control (e.g., saline) and a positive control (e.g., methyl acetate).

  • Exposure: The exposure time depends on the physical form of the substance (e.g., 30 minutes for liquids).

  • Post-Exposure Incubation: After exposure, rinse the tissues and incubate them in fresh medium for a defined period (e.g., 2 hours).

  • MTT Assay: Perform the MTT assay as described in the skin irritation protocol (Section 3.2).

  • Data Analysis: Calculate the percentage viability relative to the negative control. According to OECD TG 492, if the mean tissue viability is > 60%, the chemical is considered a non-irritant (GHS No Category). If viability is ≤ 60%, further testing is required to distinguish between Category 1 and 2.

RhCE_Workflow start Pre-incubate RhCE Tissues apply_chem Topically Apply Test Chemical start->apply_chem wash Rinse Tissues apply_chem->wash post_incubate Post-exposure Incubation wash->post_incubate mtt_assay Perform MTT Viability Assay post_incubate->mtt_assay read Read Optical Density mtt_assay->read analyze Viability > 60%? read->analyze no_cat GHS No Category analyze->no_cat Yes further_testing Further Testing Required (Distinguish Cat 1/2) analyze->further_testing No

Caption: Workflow for the In Vitro Eye Irritation Test using an RhCE model (OECD TG 492).

Assessment of Mutagenic Potential

Causality: Mutagenicity refers to the ability of a chemical to induce genetic mutations. This is a critical endpoint in safety assessment as genotoxic compounds are often carcinogenic. The bacterial reverse mutation assay, or Ames test, is a widely used initial screen for mutagenic activity.

Recommended Assay: Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471).

Principle: This assay uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) that have mutations in genes required to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). These bacteria cannot grow on a medium lacking this amino acid. The assay measures the ability of a test chemical to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies. The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

  • Strain Selection: Use a standard set of at least five tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Dose Range Finding: Perform a preliminary cytotoxicity test to determine the appropriate concentration range of the test substance.

  • Main Experiment (Plate Incorporation Method):

    • Mix the test substance at various concentrations, the bacterial tester strain, and either S9 mix (for metabolic activation) or a buffer (without S9) in molten top agar.

    • Pour this mixture onto minimal glucose agar plates.

    • Include vehicle controls and known positive controls for each strain, with and without S9 activation.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is indicated by a concentration-related increase in the number of revertant colonies and/or a reproducible increase of at least two- to three-fold over the background (vehicle control) number of revertants.

Conclusion and Path Forward

This guide outlines a robust and scientifically sound strategy for evaluating the toxicological profile of this compound, a compound with limited available safety data. By leveraging a read-across approach from structurally similar alkoxy-phenols and employing a battery of validated in vitro assays aligned with OECD guidelines, drug development professionals can generate the necessary data to make informed safety assessments.

The successful execution of these protocols will provide critical information on the potential for acute toxicity, skin and eye irritation, and mutagenicity. This data package will not only ensure the safety of laboratory personnel but also provide a solid foundation for any future regulatory submissions. It is imperative that all experimental work is conducted in compliance with Good Laboratory Practices (GLP) to ensure the quality and integrity of the data.

References

  • OECD. (2013). OECD Guideline for the Testing of Chemicals No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Publishing. [Link]

  • OECD. (2022). Test No. 492B: Reconstructed Human Cornea-like Epithelium (RHCE) Test Method for Eye Hazard Identification. OECD Publishing. [Link]

  • SenzaGen. (n.d.). Skin irritation: OECD TG 439. Retrieved from [Link]

  • Nucro-Technics. (2024, May 18). OECD 439: In Vitro Skin Irritation – Reconstructed Human Epidermis Test Method. Retrieved from [Link]

  • IIVS. (n.d.). Skin Irritation Test (SIT, OECD 439). Retrieved from [Link]

  • XCellR8. (n.d.). Eye irritation OECD TG 492 (old). Retrieved from [Link]

  • IIVS. (n.d.). Eye Irritation Test using Reconstructed Human Corneal Epithelium (RhCE) Models (EIT, OECD 492). Retrieved from [Link]

  • PETA Science Consortium International e.V. (n.d.). IN VITRO METHODS FOR PREDICTING SKIN IRRITATION AND CORROSION. Retrieved from [Link]

  • JRF Global. (n.d.). Reconstructed Human Cornea-like Epithelium (RHCE) Test Method for Eye Hazard Identification (OECD 492B). Retrieved from [Link]

  • Kandárová, H., & Hayden, P. (2009). An in vitro skin irritation test (SIT) using the EpiDerm reconstructed human epidermal (RHE) model. Journal of visualized experiments : JoVE, (30), 1445. [Link]

  • IIVS. (n.d.). Reconstructed Human Cornea-like Epithelium (RHCE) Test Method for Eye Hazard Identification (OECD 492B). Retrieved from [Link]

  • Scantox. (n.d.). GLP OECD 471 Ames Test. Retrieved from [Link]

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An In-depth Technical Guide to 4-(6-Hydroxyhexyloxy)phenol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(6-hydroxyhexyloxy)phenol, a bifunctional aromatic compound of interest in materials science and synthetic chemistry. While the specific historical discovery of this molecule is not extensively documented, its significance is intrinsically linked to the broader development of 4-alkoxyphenols as crucial intermediates. This guide details its synthesis via the Williamson ether synthesis, offering protocols for both traditional batch processing and modern continuous-flow microreactor technology. A thorough characterization, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), is presented to aid in its identification and quality control. Furthermore, this document explores the applications of this compound, primarily as a precursor in the synthesis of liquid crystals and functional polymers. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile chemical building block.

Introduction and Historical Context

This compound, with the CAS number 142627-91-6, is a derivative of hydroquinone, featuring a C6 alkyl chain with a terminal hydroxyl group ether-linked to one of the phenolic oxygens.[1] Its molecular structure imparts both hydrophilic (due to the two hydroxyl groups) and hydrophobic (due to the hexyl chain and benzene ring) characteristics, making it a valuable synthon for a variety of target molecules.

The history of this compound is not marked by a singular discovery but rather by its emergence as a useful intermediate in various fields. The core synthetic route to this and similar molecules is the Williamson ether synthesis, a classic organic reaction developed in the mid-19th century.[2] The application of this method to produce 4-alkoxyphenols has been a cornerstone in the development of materials like liquid crystals, where the molecular shape and polarity conferred by the alkoxy chain are critical for mesophase formation.[3][4][5] More recently, advancements in chemical manufacturing have led to the development of highly efficient continuous synthesis methods for this compound, highlighting its ongoing relevance in industrial chemistry.[6]

Synthesis of this compound

The primary method for synthesizing this compound is the Williamson ether synthesis, which involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of hydroquinone reacts with 6-chloro-1-hexanol.

Underlying Chemistry: The Williamson Ether Synthesis

The reaction proceeds via an SN2 mechanism.[2] A base is used to deprotonate the hydroquinone, forming a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of 6-chloro-1-hexanol, displacing the chloride leaving group and forming the ether linkage. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.

Traditional Batch Synthesis Protocol

A known method for the batch synthesis of this compound involves the reaction of hydroquinone and 6-chloro-1-hexanol in a polar aprotic solvent like dimethylformamide (DMF) with a base such as sodium hydroxide.[6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroquinone (1 equivalent) in DMF.

  • Base Addition: Add sodium hydroxide (1 equivalent) to the solution and stir until the hydroquinone is fully deprotonated.

  • Alkyl Halide Addition: Add 6-chloro-1-hexanol (1 equivalent) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 90°C and maintain it under reflux for approximately 20 hours.[6]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Note: This traditional method is reported to have a yield of around 40%.[6]

Modern Continuous-Flow Synthesis in a Microreactor

A more recent and efficient method utilizes a microreactor for the continuous preparation of this compound. This approach offers significantly shorter reaction times and higher yields.[6]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a solution of hydroquinone (1-5 molar equivalents) and 6-chloro-1-hexanol (1 molar equivalent) in absolute ethanol.

    • Prepare an aqueous solution of sodium hydroxide (1-8 mol/L).

  • Microreactor Setup: Use a microreactor system with two inlet pumps and a temperature-controlled reaction zone.

  • Reaction Execution:

    • Pump the two reagent solutions into the microreactor at a controlled flow rate.

    • Maintain the reaction temperature between 60-150°C.

    • The residence time in the microreactor is typically between 0.5 and 30 minutes.

  • Quenching and Collection: The reaction mixture is continuously collected in a quenching solution (e.g., cooled water) to stop the reaction.

  • Work-up and Purification: The product is extracted and purified as described in the batch protocol.

This modern method can achieve yields of up to 80% with a reaction time of less than 10 minutes.[6]

Synthesis_Workflow cluster_batch Traditional Batch Synthesis cluster_microreactor Modern Microreactor Synthesis B_Reactants Hydroquinone, 6-Chloro-1-hexanol, NaOH, DMF B_Reaction Reaction at 90°C for 20h B_Reactants->B_Reaction B_Workup Aqueous Work-up & Extraction B_Reaction->B_Workup B_Purification Column Chromatography B_Workup->B_Purification B_Product This compound (Yield: ~40%) B_Purification->B_Product M_Reactants Hydroquinone/Ethanol Solution NaOH(aq) Solution M_Reaction Microreactor (60-150°C, <30 min) M_Reactants->M_Reaction M_Quench Quenching M_Reaction->M_Quench M_Workup Aqueous Work-up & Extraction M_Quench->M_Workup M_Purification Column Chromatography M_Workup->M_Purification M_Product This compound (Yield: up to 80%) M_Purification->M_Product

Caption: Comparison of batch vs. microreactor synthesis workflows.

Physicochemical and Spectroscopic Characterization

Physicochemical Properties
PropertyValueSource
CAS Number142627-91-6[1]
Molecular FormulaC₁₂H₁₈O₃[1]
Molecular Weight210.27 g/mol [1]
Melting Point~87 °C[3]
Boiling Point381.0 ± 22.0 °C (Predicted)[3]
Density1.095 ± 0.06 g/cm³ (Predicted)[3]
Spectroscopic Analysis (Predicted)

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aliphatic chain protons, and the hydroxyl protons.

  • Aromatic Protons: The four protons on the benzene ring will appear as a pair of doublets (an AA'BB' system) in the range of δ 6.7-6.9 ppm, characteristic of a 1,4-disubstituted benzene ring.

  • Aliphatic Protons:

    • The two protons of the -O-CH₂- group attached to the aromatic ring will be the most deshielded of the aliphatic protons, appearing as a triplet around δ 3.9 ppm.

    • The two protons of the -CH₂-OH group at the other end of the chain will appear as a triplet around δ 3.6 ppm.

    • The remaining eight protons of the four methylene groups in the middle of the chain will appear as a series of multiplets in the range of δ 1.4-1.8 ppm.

  • Hydroxyl Protons: The two -OH protons (one phenolic, one alcoholic) will likely appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration, but are expected in the regions of δ 4-7 ppm for the phenolic proton and δ 1-5 ppm for the alcoholic proton.

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the aromatic and aliphatic carbons. Based on the spectrum of the similar compound 4-n-hexyloxyphenol, the following chemical shifts can be predicted:

  • Aromatic Carbons:

    • The carbon atom attached to the ether oxygen (C-OAr) will be around δ 153 ppm.

    • The carbon atom attached to the phenolic hydroxyl group (C-OH) will be around δ 148 ppm.

    • The four CH carbons of the aromatic ring will appear in the range of δ 115-116 ppm.

  • Aliphatic Carbons:

    • The carbon of the -O-CH₂- group attached to the aromatic ring will be around δ 68 ppm.

    • The carbon of the -CH₂-OH group will be around δ 62 ppm.

    • The remaining four methylene carbons will appear in the range of δ 25-32 ppm.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:

  • O-H Stretching: A broad and strong band in the region of 3200-3600 cm⁻¹ due to the hydrogen-bonded hydroxyl groups (both phenolic and alcoholic).[7]

  • C-H Stretching (Aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C Stretching (Aromatic): Medium to strong absorptions around 1500-1600 cm⁻¹.[7]

  • C-O Stretching: A strong band for the aryl-alkyl ether around 1220-1240 cm⁻¹ and another strong band for the primary alcohol around 1050 cm⁻¹.[7]

3.2.4. Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 210. Key fragmentation patterns would include cleavage of the ether bond and loss of water from the terminal hydroxyl group.

Caption: Predicted spectroscopic data for this compound.

Applications

The primary utility of this compound lies in its role as a versatile bifunctional intermediate.

Precursor for Liquid Crystals

4-Alkoxyphenols are common building blocks in the synthesis of calamitic (rod-shaped) liquid crystals.[3][4][5][8] The alkoxy chain contributes to the desired aspect ratio and can influence the mesophase properties (e.g., nematic, smectic) and transition temperatures. The terminal hydroxyl group on the hexyl chain of this compound can be further functionalized to introduce other mesogenic units or polymerizable groups.

Monomer Synthesis for Functional Polymers

The terminal hydroxyl group can be readily converted into other functional groups, such as an acrylate. The resulting monomer, 6-(4-hydroxyphenoxy)hexyl acrylate, is used in the production of crosslinkable coatings and adhesives, where it can enhance flexibility and adhesion.[] The phenolic hydroxyl group can also be a site for further modification or polymerization.

Potential in Biological and Pharmaceutical Research

While not extensively studied for its own biological activity, the 4-alkoxyphenol scaffold is present in various biologically active molecules.[10][11] For instance, some phenolic compounds have been investigated for their antioxidant and anti-inflammatory properties.[12] The bifunctional nature of this compound makes it a potential starting material for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

This compound is a valuable and versatile chemical intermediate with established applications in materials science and potential for use in other areas of chemical synthesis. The evolution of its synthesis from traditional batch methods to highly efficient continuous-flow processes underscores its industrial importance. This guide has provided a detailed overview of its synthesis, characterization, and applications, intended to serve as a foundational resource for scientists and researchers working with this compound.

References

  • Vertical Orientation of Liquid Crystal on 4-n-Alkyloxyphenoxymethyl-Substituted Polystyrene Containing Liquid Crystal Precursor. (2021). MDPI. [Link]

  • Synthesis and Thermotropic Studies of Two Novel Series of Kinked Liquid Crystals: 2-(4′-Alkoxybiphen-4-yl)-6-methylquinolines and 2-(6-Alkoxynaphthalen-2-yl). (n.d.). National Institutes of Health. [Link]

  • The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. (2025). ResearchGate. [Link]

  • Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates. (n.d.). Royal Society of Chemistry. [Link]

  • Hydrogen-bonded liquid crystals formed from 4-alkoxystilbazoles and chlorophenols. (n.d.). White Rose Research Online. [Link]

  • Method for continuously preparing 4-(6-hydroxyhexyloxy) phenol. (n.d.).
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  • Williamson ether synthesis. (n.d.). Wikipedia. [Link]

  • In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. (2024). National Institutes of Health. [Link]

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  • infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of phenol. (n.d.). Doc Brown's Chemistry. [Link]

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  • 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). Doc Brown's Chemistry. [Link]

  • 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. (n.d.). Doc Brown's Chemistry. [Link]

  • 11.12: Spectroscopy of Alcohols and Phenols. (2020). Chemistry LibreTexts. [Link]

  • mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol. (n.d.). Doc Brown's Chemistry. [Link]

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Methodological & Application

Continuous Preparation of 4-(6-Hydroxyhexyloxy)phenol Using a Microreactor: A Protocol for Enhanced Efficiency and Scalability

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(6-Hydroxyhexyloxy)phenol is a valuable bifunctional intermediate used in the synthesis of pharmaceuticals, liquid crystals, and specialty polymers. Traditional batch production methods for this compound often suffer from long reaction times, low yields, and difficulties in controlling selectivity, which limits its industrial application. This application note details a robust and highly efficient protocol for the continuous synthesis of this compound via a Williamson ether synthesis reaction in a microreactor. By leveraging the superior heat and mass transfer capabilities of microreactor technology, this method drastically reduces reaction times from over 20 hours to under 10 minutes, while significantly increasing the yield to approximately 80%.[1] This protocol offers a scalable, safer, and more cost-effective alternative to conventional batch processes, paving the way for its broader industrial utilization.

Introduction: The Case for Continuous Flow Synthesis

This compound is a key building block in organic synthesis, notably as a precursor to functional monomers like 4-((6-(Acryloyloxy)hexyl)oxy)phenol, which is used in crosslinkable coatings and adhesives.[] Its synthesis is a classic example of a Williamson ether synthesis, where a phenoxide reacts with an alkyl halide. The primary challenge in synthesizing this specific molecule is controlling the reaction to favor mono-alkylation of hydroquinone over the undesired bis-alkylation product, 1,4-bis(6-hydroxyhexyloxy)benzene.

Conventional batch reactors struggle with this selectivity due to poor temperature control, leading to thermal gradients and "hotspots," and inefficient mixing.[3] These limitations result in prolonged reaction times (often exceeding 20 hours) and modest yields (around 40%), making the process economically and environmentally suboptimal.[1]

Microreactors, or continuous flow reactors, offer a transformative solution to these challenges.[4] These devices feature channels with sub-millimeter dimensions, creating an extremely high surface-area-to-volume ratio.[5] This characteristic enables near-instantaneous heat transfer and highly efficient, predictable mixing, which provides precise control over reaction conditions.[4][5] The benefits are manifold:

  • Enhanced Safety: The small internal volume of the reactor means only minute quantities of reagents are reacting at any given moment, drastically reducing the risks associated with exothermic events or handling hazardous materials.[3]

  • Increased Speed and Yield: Reactions that take hours in a batch vessel can often be completed in minutes with higher conversion and selectivity.[1][5]

  • Seamless Scalability: Increasing production volume is a matter of running the reactor for a longer duration or "numbering-up" (running multiple reactors in parallel), rather than redesigning a larger, more complex batch vessel.[3] This eliminates the challenges and uncertainties of traditional scale-up.

  • Process Intensification: The precise control allows for reactions to be run at higher temperatures and pressures than would be safe in batch mode, further accelerating reaction rates.[4][6]

This protocol leverages these advantages to perform a phase-transfer catalyzed Williamson ether synthesis for the continuous and selective production of this compound.

Reaction and Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction between hydroquinone and 6-chloro-1-hexanol, catalyzed by a strong base (NaOH).[1][7]

Overall Reaction:

The reaction is conducted in a biphasic system (aqueous and organic). To facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide, a phase-transfer catalyst (PTC) can be employed, although this specific protocol achieves high efficiency without one due to the excellent mixing in the microreactor. The PTC, typically a quaternary ammonium salt, would function by transporting the phenoxide anion from the aqueous phase to the organic phase.[8][9]

The mechanism involves two key steps:

  • Deprotonation: The strong base (NaOH) in the aqueous phase deprotonates the hydroquinone to form the more nucleophilic sodium phenoxide.

  • SN2 Attack: The phenoxide anion attacks the electrophilic carbon atom of 6-chloro-1-hexanol, displacing the chloride leaving group to form the ether linkage.

Controlling the stoichiometry (using an excess of hydroquinone) is critical to minimize the formation of the bis-ether byproduct.

Microreactor System and Experimental Protocol

Materials and Equipment
Reagents & Solvents Grade Supplier
Hydroquinone≥99%Sigma-Aldrich
6-Chloro-1-hexanol98%Alfa Aesar
Sodium Hydroxide (NaOH)≥98%, pelletsFisher Scientific
Ethanol, Absolute≥99.5%VWR Chemicals
Deionized Water-In-house
Ethyl AcetateHPLC GradeFisher Scientific
HexaneHPLC GradeFisher Scientific
Equipment Description/Model
Syringe Pumps (2)Harvard Apparatus PHD Ultra or similar
MicroreactorGlass or SS chip, T-junction inlet, channel volume 1-5 mL
Back-Pressure Regulator (BPR)100 psi (ca. 7 bar), Upchurch or similar
Heat Exchanger/ChillerFor post-reaction cooling
Thermoregulation SystemHot plate with oil bath or circulating heater
In-line IR Spectrometer (Optional)Mettler-Toledo FlowIR or similar
Collection VesselStandard laboratory glassware
Experimental Workflow Diagram

The overall process, from reagent preparation to product collection, is illustrated below.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Continuous Synthesis cluster_collection 3. Product Work-up A Dissolve Hydroquinone & 6-Chloro-1-hexanol in Ethanol P1 Pump A: Organic Phase A->P1 B Prepare Aqueous NaOH Solution P2 Pump B: Aqueous Phase B->P2 MR Heated Microreactor (T-Junction Inlet) P1->MR Flow Rate A P2->MR Flow Rate B BPR Back-Pressure Regulator (BPR) MR->BPR Cool Cooling Coil BPR->Cool Reaction Mixture Collect Collection & Quench (e.g., with water) Cool->Collect Sep Liquid-Liquid Separation Collect->Sep Purify Purification (e.g., Column Chromatography) Sep->Purify Final Final Product: This compound Purify->Final

Caption: Workflow for continuous synthesis of this compound.

Step-by-Step Protocol

1. Reagent Preparation:

  • Organic Phase (Solution A): In a volumetric flask, dissolve hydroquinone and 6-chloro-1-hexanol in absolute ethanol. A typical molar ratio of hydroquinone to 6-chloro-1-hexanol is between 1:1 and 5:1 to favor mono-substitution.[1] For this protocol, a 3:1 molar ratio is recommended.

  • Aqueous Phase (Solution B): Prepare an aqueous solution of NaOH with a concentration between 1-8 mol/L.[1] A 4 mol/L solution is a robust starting point. Ensure the solid is fully dissolved and the solution has cooled to room temperature.

2. System Setup and Priming:

  • Assemble the microreactor system as shown in the workflow diagram. Ensure all connections are secure.

  • Set the temperature of the heating bath for the microreactor. An optimal starting temperature is 120°C.

  • Set the back-pressure regulator to 100 psi. This ensures the solvent remains in the liquid phase at temperatures above its boiling point.

  • Prime each pump and line separately with its respective solution (A and B) to remove any air bubbles from the system.

3. Continuous Synthesis:

  • Begin pumping Solution A (organic) and Solution B (aqueous) into the microreactor through a T-junction.

  • Set the flow rates of the pumps to achieve the desired residence time. The total flow rate (Flow Rate A + Flow Rate B) divided by the reactor volume gives the residence time.

  • Example: For a 2 mL reactor and a desired residence time of 5 minutes, the total flow rate should be 0.4 mL/min. A 1:1 flow rate ratio (0.2 mL/min for each pump) is a good starting point.

  • Allow the system to reach a steady state, which typically takes 2-3 times the residence time. Discard the initial output from the reactor.

  • Once at steady state, begin collecting the product stream in a flask containing deionized water to quench the reaction.

4. Work-up and Purification:

  • Transfer the collected mixture to a separatory funnel.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x volumes).[9]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9]

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to isolate the pure this compound.

Process Optimization and In-line Analysis

To ensure process robustness and optimize for yield and purity, the integration of Process Analytical Technology (PAT) is highly recommended.[10][11] PAT provides real-time insights into the reaction, enabling rapid optimization and control.[12][13]

  • In-line FTIR/Raman: An in-line spectroscopic probe (e.g., FTIR) placed after the back-pressure regulator can monitor the consumption of starting materials and the formation of the product in real-time.[6] This data is invaluable for:

    • Determining Optimal Residence Time: By varying flow rates, the ideal residence time for maximum conversion can be identified quickly.

    • Temperature Screening: The effect of temperature on reaction rate and byproduct formation can be assessed in minutes.

    • Ensuring Steady State: PAT confirms when the reaction has stabilized, ensuring consistent product quality.[6]

Optimization Parameters and Typical Results

The following table summarizes key parameters and their impact on the reaction, with typical results achieved using this microreactor protocol compared to traditional batch methods.

ParameterOptimized RangeImpact on ReactionTypical Microreactor ResultTypical Batch Result[1]
Temperature 100 - 140 °CHigher T increases reaction rate.120 °C90 °C
Residence Time 2 - 10 minDetermines reaction completion.5-8 min> 20 hours
Molar Ratio (HQ:Alkyl Halide) 2:1 to 5:1Higher HQ ratio suppresses bis-alkylation.3:1N/A
NaOH Concentration 2 - 6 mol/LAffects deprotonation rate.4 mol/LN/A
Yield --~80% ~40%
Selectivity (Mono/Bis) --High Moderate to Low

Safety Considerations

  • High-Temperature Operations: The system operates at temperatures above the boiling point of the solvents. Ensure the back-pressure regulator is functioning correctly and all fittings are rated for the operational pressure.

  • Caustic Solutions: Sodium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • System Blockages: Using filtered, particle-free solutions is crucial to prevent clogging of the microchannels.[3] A pressure transducer before the reactor can act as a safety interlock to shut down the pumps if an overpressure event occurs.

Conclusion

The transition from batch to continuous microreactor synthesis for this compound offers profound advantages in efficiency, safety, and scalability. This protocol demonstrates a method that reduces reaction time from many hours to mere minutes while doubling the product yield. The exceptional process control afforded by microreactors minimizes byproduct formation and simplifies downstream purification. By incorporating PAT, the process can be further optimized and monitored to ensure consistent, high-quality production, making this technology a superior choice for the modern synthesis of fine chemicals and pharmaceutical intermediates.

References

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Application of 4-(6-Hydroxyhexyloxy)phenol in the Synthesis of Liquid Crystal Diacrylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the application of 4-(6-hydroxyhexyloxy)phenol in the synthesis of liquid crystal diacrylates. This document emphasizes the underlying chemical principles, provides field-proven insights into experimental choices, and offers self-validating protocols to ensure reliable and reproducible results.

Introduction: The Significance of Liquid Crystal Diacrylates and the Role of this compound

Liquid crystals (LCs) represent a unique state of matter that exhibits properties between those of conventional liquids and solid crystals.[1][2] Liquid crystal diacrylates are a class of reactive mesogens that combine the properties of liquid crystals with the ability to be polymerized, typically through photo-initiation.[1][3] This dual nature makes them invaluable in a wide range of applications, including the fabrication of polymer-dispersed liquid crystal (PDLC) films for smart windows, advanced optical coatings, and in the development of novel drug delivery systems.[2][4]

The molecular architecture of a liquid crystal diacrylate is crucial in determining its mesomorphic behavior and final material properties. A typical structure consists of a rigid core (mesogen), flexible spacer units, and terminal polymerizable groups. This compound serves as a key building block in the synthesis of these materials. Its structure provides a phenolic hydroxyl group for attaching a mesogenic core and a terminal hydroxyl group on a flexible hexyl ether chain, which can be subsequently functionalized with a polymerizable acrylate group. The flexible hexyloxy spacer is critical for decoupling the motion of the rigid core from the polymer backbone, thereby preserving the liquid crystalline phase in the resulting polymer network.

Synthetic Strategy: A Two-Step Approach

The synthesis of a typical liquid crystal diacrylate using this compound as a starting material generally proceeds through a two-step reaction sequence:

  • Williamson Ether Synthesis: To build the core mesogenic structure by linking this compound with another aromatic unit.

  • Esterification: To introduce the polymerizable acrylate functionalities at the terminal hydroxyl groups.

This guide will focus on the synthesis of a representative liquid crystal diacrylate, 4'-(6-acryloyloxyhexyloxy)phenyl 4-methoxybenzoate, to illustrate the practical application of these principles.

Detailed Synthetic Protocols

Part I: Synthesis of the Intermediate - 4-(6-Hydroxyhexyloxy)phenyl 4-Methoxybenzoate

This initial step involves the formation of an ether linkage between this compound and a suitable mesogenic core, in this case, a 4-methoxybenzoyl group. This is achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers.[5][6][7][8] The reaction proceeds via an SN2 mechanism where an alkoxide ion displaces a halide from an alkyl halide.[5][6]

Reaction Scheme:

Figure 1: Synthesis of the intermediate via Williamson Ether Synthesis.

Experimental Protocol:

Step Procedure Rationale & Expert Insights
1. Reagent Preparation In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as acetone or tetrahydrofuran (THF).The use of a flame-dried flask and an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the reaction of the highly reactive alkoxide with atmospheric moisture. Polar aprotic solvents are chosen because they effectively solvate the cation of the base, leaving the alkoxide anion more nucleophilic.[5][8]
2. Deprotonation Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 equivalents) portion-wise to the solution at room temperature. Stir the mixture for 30-60 minutes.Potassium carbonate is a milder base and is often sufficient for deprotonating phenols. Sodium hydride is a much stronger, non-nucleophilic base that ensures complete deprotonation but requires more careful handling. The excess base drives the reaction to completion.
3. Addition of Alkyl Halide Slowly add 4-methoxybenzoyl chloride (1 equivalent) to the reaction mixture.The slow addition helps to control any exothermic reaction. 4-methoxybenzoyl chloride provides the second aromatic ring, which contributes to the rigidity of the mesogenic core.
4. Reaction Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).Refluxing provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate. TLC is an essential in-process control to determine the consumption of starting materials and the formation of the product.
5. Work-up After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.Filtration removes the salt byproduct (e.g., KCl). Rotary evaporation efficiently removes the bulk of the solvent.
6. Extraction Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate and wash sequentially with dilute hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine.The acid wash neutralizes any remaining base. The bicarbonate wash removes any unreacted acidic starting materials. The brine wash removes residual water from the organic layer.
7. Drying and Purification Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel.The drying agent removes trace amounts of water. Column chromatography is a standard purification technique to isolate the desired product from any side products or unreacted starting materials.[9][10]
Part II: Synthesis of the Final Product - 4'- (6-acryloyloxyhexyloxy)phenyl 4-methoxybenzoate

The final step is an esterification reaction to attach the acrylate group to the terminal hydroxyl of the intermediate. This is typically achieved by reacting the alcohol with acryloyl chloride in the presence of a base.[11][12]

Reaction Scheme:

Figure 2: Final esterification step to yield the diacrylate monomer.

Experimental Protocol:

Step Procedure Rationale & Expert Insights
1. Reagent Preparation In a flame-dried round-bottom flask under an inert atmosphere, dissolve the intermediate from Part I (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) (1.2-1.5 equivalents) in a dry aprotic solvent like dichloromethane (DCM) or THF.The use of a dry solvent and inert atmosphere is critical as acryloyl chloride is highly reactive towards water.[13] TEA acts as a scavenger for the HCl byproduct of the reaction.
2. Addition of Acryloyl Chloride Cool the solution to 0 °C in an ice bath. Add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.Cooling the reaction mixture is essential to control the exothermic reaction and to minimize potential side reactions, such as polymerization of the acryloyl chloride.
3. Reaction Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.The reaction is typically fast at room temperature. TLC is used to confirm the consumption of the starting alcohol.
4. Work-up Quench the reaction by adding a small amount of water. Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.The water quenches any unreacted acryloyl chloride. The washing steps are similar to Part I and serve to remove the base, its salt, and any aqueous soluble impurities.
5. Drying and Purification Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel. A polymerization inhibitor, such as hydroquinone, may be added during purification and storage.The purification is crucial to obtain a high-purity monomer, which is essential for achieving the desired liquid crystal properties and polymerization behavior. The inhibitor prevents premature polymerization of the acrylate group.[11]

Characterization and Quality Control

Thorough characterization of the synthesized liquid crystal diacrylate is imperative to confirm its chemical structure, purity, and liquid crystalline properties.

Characterization Techniques:

Technique Purpose Expected Observations
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure and purity of the compound.[4][12][14]The spectra should show characteristic peaks corresponding to the aromatic protons, the protons of the hexyloxy spacer, and the vinyl protons of the acrylate group. The integration of the peaks should be consistent with the expected structure.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.[14][15]Key vibrational bands to look for include the C=O stretching of the ester groups, the C=C stretching of the acrylate group, and the C-O stretching of the ether linkages.
Differential Scanning Calorimetry (DSC) To determine the phase transition temperatures (e.g., melting point, clearing point) and to characterize the liquid crystalline phases.[4][14][16]The DSC thermogram will show endothermic peaks corresponding to the transitions from the crystalline to the liquid crystalline phase and from the liquid crystalline phase to the isotropic liquid phase.
Polarized Optical Microscopy (POM) To visually observe the liquid crystalline textures and identify the type of mesophase.[14][16]Different liquid crystal phases (e.g., nematic, smectic) exhibit characteristic optical textures when viewed between crossed polarizers.

Data Summary Table:

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Clearing Point (°C)
4'-(6-acryloyloxyhexyloxy)phenyl 4-methoxybenzoateC₂₃H₂₆O₆398.45Cr 55 (N 44) I-

Note: The phase transition temperatures can vary depending on the purity of the sample and the specific synthetic route.[17]

Workflow Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start Williamson_Ether_Synthesis Part I: Williamson Ether Synthesis Start->Williamson_Ether_Synthesis This compound Esterification Part II: Esterification Williamson_Ether_Synthesis->Esterification Intermediate Workup_Extraction Work-up & Extraction Williamson_Ether_Synthesis->Workup_Extraction Final_Product Liquid Crystal Diacrylate Esterification->Final_Product Esterification->Workup_Extraction Column_Chromatography Column Chromatography Workup_Extraction->Column_Chromatography Characterization Characterization (NMR, IR, DSC, POM) Column_Chromatography->Characterization Characterization->Final_Product Verified Product

Figure 3: Overall workflow for the synthesis and characterization of liquid crystal diacrylates.

Conclusion

This compound is a versatile and indispensable building block in the synthesis of liquid crystal diacrylates. The synthetic route, primarily involving a Williamson ether synthesis followed by esterification, is a well-established and reliable method. By carefully controlling the reaction conditions and implementing rigorous purification and characterization protocols, researchers can consistently produce high-purity liquid crystal diacrylate monomers with tailored properties for a variety of advanced applications. This guide provides the foundational knowledge and practical steps necessary for the successful synthesis and application of these remarkable materials.

References

  • Process for the production of acrylic acid esters containing carboxyl groups.
  • Synthesis of Polymer Dispersed Liquid Crystal Monomer 4,4'-Bis[6-(acryloyloxy)hexyloxy]biphenyl. (2010-07-10). [Link]

  • Investigation of Thermal-Induced Changes in Molecular Order on Photopolymerization and Performance Properties of a Nematic Liquid-Crystal Diacrylate. (2022-06-30). National Institutes of Health. [Link]

  • Purification of liquid crystals and liquid crystal composition.
  • Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. (2021). MDPI. [Link]

  • Somebody know about new characterization techniques for liquid crystals? (2018-11-20). ResearchGate. [Link]

  • Synthesis and Characterization of Mono-acryl Liquid crystalline Functional Monomer. (2018-12-11). Kyushu University. [Link]

  • 4-((6-(Acryloyloxy)hexyl)oxy)phenyl 4-methoxybenzoate. MySkinRecipes. [Link]

  • Preparation and Properties of Multi-Responsive Liquid Crystalline Poly(urethane-acrylate)s and Its Composite Membranes. (2022). MDPI. [Link]

  • Synthesis liquid crystal composites diacrylate resin of 2-methyl-1,4-phenylene bis(4-(3-acryloyloxy)propoxy)benzoate) with methyl methacrylate. (2025-08-06). ResearchGate. [Link]

  • 4-((6-(Acryloyloxy)hexyl)oxy)phenyl 4-methoxybenzoate. PubChem. [Link]

  • Cas 161841-12-9,4-(6-ACRYLOXY-HEX-1-YL-OXY)PHENOL. LookChem. [Link]

  • The synthesis of liquid-crystalline diacrylates derived from cyclohexane units. (1996-06-01). Eindhoven University of Technology Research Portal. [Link]

  • Method and apparatus for purifying acrylic acid, and acrylic acid purified by the method.
  • The Williamson Ether Synthesis. (2014-10-24). Master Organic Chemistry. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Preparation, Characterization and Applications of Liquid Crystals: A Review. (2020-12-17). IOSR Journal. [Link]

  • The Williamson Ether Synthesis. [Link]

  • Is THF good for esterification? (2024-02-17). Reddit. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase. (2023-04-28). Journal of Materials Chemistry C (RSC Publishing). [Link]

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detailed experimental protocol for the synthesis of 4-(6-hydroxyhexyloxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 4-(6-hydroxyhexyloxy)phenol

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a key intermediate in the development of advanced materials such as optical functional films.[1] The synthesis is achieved via the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[2] This guide moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify critical experimental choices, and provide a self-validating framework for successful execution in a research setting. We detail a selective mono-O-alkylation of hydroquinone with 6-chloro-1-hexanol, outlining the reaction setup, work-up, purification, and detailed characterization of the final product.

Reaction Principle and Mechanism

The synthesis of this compound is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4] The core principle involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide, displacing the halide to form an ether.

The key steps in this specific synthesis are:

  • Deprotonation: The phenolic hydroxyl group of hydroquinone is deprotonated by a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to form a sodium or potassium phenoxide intermediate. Phenols are sufficiently acidic to be readily deprotonated by common bases like NaOH.[5]

  • Nucleophilic Attack: The resulting phenoxide ion acts as a potent nucleophile. It attacks the electrophilic carbon atom of 6-chloro-1-hexanol that is bonded to the chlorine atom.

  • Displacement: The attack occurs from the backside of the carbon-chlorine bond, leading to the displacement of the chloride ion (a good leaving group) and the formation of the new carbon-oxygen ether bond in a single, concerted step.[3][4]

To favor the desired mono-alkylated product, this compound, and minimize the formation of the di-alkylated byproduct, 1,4-bis(6-hydroxyhexyloxy)benzene, a molar excess of hydroquinone is employed.[2]

Reaction Scheme:

HO-C₆H₄-OH + Cl-(CH₂)₆-OH + Base → HO-C₆H₄-O-(CH₂)₆-OH + Base·HCl

(Hydroquinone + 6-Chloro-1-hexanol → this compound)

Materials and Reagents

Successful synthesis requires high-purity reagents. The following table summarizes the necessary materials.

ReagentCAS NumberMolecular Weight ( g/mol )Recommended PuritySupplier Example
Hydroquinone123-31-9110.11≥99%Sigma-Aldrich
6-Chloro-1-hexanol2009-83-8136.61≥97%Sigma-Aldrich
Sodium Hydroxide (NaOH)1310-73-240.00≥98% (pellets)Fisher Scientific
Ethanol (EtOH)64-17-546.07Anhydrous, ≥99.5%VWR
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeFisher Scientific
Hexanes110-54-386.18ACS GradeFisher Scientific
Hydrochloric Acid (HCl)7647-01-036.461 M Aqueous SolutionSigma-Aldrich
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04GranularVWR
Silica Gel7631-86-960.08230-400 meshSorbent Technologies

Detailed Experimental Protocol

Safety Precautions
  • Hydroquinone: Toxic and an irritant. Avoid inhalation and skin contact.

  • Sodium Hydroxide: Corrosive and can cause severe chemical burns.[5]

  • Organic Solvents (Ethanol, Ethyl Acetate, Hexanes): Highly flammable. Ensure all heating is performed using a heating mantle in a well-ventilated fume hood, away from open flames.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Reaction Setup and Execution
  • Reagent Preparation: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add hydroquinone (22.02 g, 0.2 mol, 2.0 equivalents).

  • Solvent Addition: Add 200 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature until the hydroquinone is mostly dissolved.

  • Base Addition: Prepare a solution of sodium hydroxide (4.40 g, 0.11 mol, 1.1 equivalents) in 50 mL of water. Add this aqueous NaOH solution dropwise to the stirring hydroquinone solution over 15 minutes. A color change may be observed as the phenoxide forms.

  • Alkyl Halide Addition: Add 6-chloro-1-hexanol (13.66 g, 0.1 mol, 1.0 equivalent) to the reaction mixture using a dropping funnel.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux with vigorous stirring for 12-24 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes:ethyl acetate as the eluent. Spot the starting materials (hydroquinone and 6-chloro-1-hexanol) and the reaction mixture. The formation of a new, more polar spot corresponding to the product should be observed. The reaction is considered complete upon consumption of the limiting reagent, 6-chloro-1-hexanol.

Work-up and Extraction
  • Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the bulk of the ethanol using a rotary evaporator.

  • Neutralization: To the remaining aqueous residue, add approximately 150 mL of deionized water. Carefully neutralize the mixture to a pH of ~7 by slowly adding 1 M HCl.[5] Caution: this may be slightly exothermic.

  • Extraction: Transfer the neutralized aqueous mixture to a 1 L separatory funnel. Extract the product with ethyl acetate (3 x 150 mL). After each extraction, allow the layers to separate fully and collect the organic (top) layer.[6]

  • Washing: Combine the organic extracts and wash them sequentially with deionized water (1 x 100 mL) and saturated brine solution (1 x 100 mL) to remove any remaining inorganic impurities.[7][8]

  • Drying and Concentration: Drain the washed organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[2] Filter off the drying agent and concentrate the filtrate to dryness using a rotary evaporator to yield the crude product as a viscous oil or a low-melting solid.

Purification

The crude product contains the desired this compound, unreacted hydroquinone, and the di-substituted byproduct. Purification is essential and is best achieved by flash column chromatography.

  • Column Preparation: Prepare a silica gel column using a slurry of silica in a 9:1 hexanes:ethyl acetate mixture.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient solvent system, starting with 9:1 hexanes:ethyl acetate and gradually increasing the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid. Typical isolated yields range from 60-80%.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup 1. Reaction Setup (Flask, Condenser, N2) Reagents 2. Add Hydroquinone & Ethanol Setup->Reagents Base 3. Add NaOH(aq) (Phenoxide Formation) Reagents->Base Alkyl_Halide 4. Add 6-Chloro-1-hexanol Base->Alkyl_Halide Reflux 5. Reflux (12-24h) & Monitor by TLC Alkyl_Halide->Reflux Cool 6. Cool & Remove Solvent Reflux->Cool Neutralize 7. Neutralize with HCl Cool->Neutralize Extract 8. Extract with EtOAc Neutralize->Extract Wash 9. Wash with H2O & Brine Extract->Wash Dry 10. Dry & Concentrate Wash->Dry Chromatography 11. Flash Column Chromatography Dry->Chromatography Analysis 12. Characterization (NMR, IR, MS) Chromatography->Analysis Final_Product Final_Product Analysis->Final_Product Pure Product

Sources

Application Note: A Senior Scientist's Guide to the Analytical Quantification of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide to the principal analytical methodologies for the quantification of phenolic compounds. Moving beyond a simple recitation of steps, this guide delves into the causality behind experimental choices, offering field-proven insights to ensure technical accuracy and robust, reproducible results. We will explore the foundational spectrophotometric assays for total phenolic content, advance to the gold-standard chromatographic techniques of HPLC for individual compound separation and quantification, and culminate with the high-sensitivity, high-specificity approach of LC-MS. Each section is grounded in authoritative principles and includes detailed, self-validating protocols and workflows designed for immediate application in a research or industrial setting.

Introduction: The Significance of Phenolic Quantification

Phenolic compounds, a diverse group of plant secondary metabolites characterized by an aromatic ring with one or more hydroxyl groups, are at the forefront of phytochemical research.[1] Their significance spans multiple industries, from pharmaceuticals and nutraceuticals, where they are valued for their antioxidant, anti-inflammatory, and cardioprotective properties, to the food and beverage sector, where they influence sensory characteristics like color, taste, and astringency.[1] Accurate and reliable quantification of these compounds is therefore not merely an academic exercise; it is a critical requirement for quality control, efficacy testing, and the development of new products.

This guide provides a structured approach to phenolic analysis, beginning with the crucial first step of sample preparation and progressing through the primary analytical techniques.

Part 1: The Foundation—Sample Preparation and Extraction

The most sophisticated analytical instrument is only as good as the sample introduced into it. The primary goal of sample preparation is to efficiently extract the target phenolic compounds from a complex sample matrix (e.g., plant tissue, food product, biological fluid) into a clean solvent suitable for analysis.[2]

Causality of Solvent Selection: The choice of solvent is paramount and is dictated by the polarity of the target phenolic compounds.[3]

  • Methanol/Ethanol: Generally effective for lower molecular weight polyphenols. Ethanol is often preferred for applications involving human consumption due to its lower toxicity.[3]

  • Aqueous Acetone: Often demonstrates superior efficiency for extracting higher molecular weight flavanols (e.g., proanthocyanidins).[3]

  • Water: Can be used for highly polar compounds but is generally less effective for a broad range of phenolics.

Extraction efficiency is influenced by several parameters, including temperature, time, and the solvent-to-sample ratio, which must be optimized for each specific matrix.[1][3]

Protocol 1: General Solvent Extraction for Plant Material

  • Homogenization: Reduce the particle size of the dried plant material using a grinder or mill to increase the surface area for extraction.

  • Extraction: Suspend a known mass of the homogenized sample (e.g., 1 g) in a defined volume of solvent (e.g., 20 mL of 80% aqueous methanol).

  • Intensification (Optional but Recommended): Use sonication or agitation for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C) to enhance extraction efficiency.

  • Separation: Centrifuge the mixture at high speed (e.g., 4000 rpm for 15 minutes) to pellet the solid material.

  • Collection: Carefully decant the supernatant. For exhaustive extraction, the pellet can be re-extracted 2-3 times, and the supernatants pooled.

  • Filtration: Filter the final extract through a 0.45 µm syringe filter to remove any remaining particulate matter before analytical injection. This is critical to prevent clogging of HPLC/LC-MS systems.

Liberating Bound Phenolics: The Role of Hydrolysis Phenolic compounds often exist as glycosides (bound to sugar moieties) or esters. To quantify these, a hydrolysis step is necessary to release the free aglycone.

  • Acid Hydrolysis: Typically performed with HCl to break glycosidic bonds.

  • Alkaline Hydrolysis: Used to cleave ester linkages, often with NaOH under an inert nitrogen atmosphere to prevent oxidation.[1]

Part 2: The Screening Tool—Total Phenolic Content (TPC) by Folin-Ciocalteu Assay

The Folin-Ciocalteu (F-C) assay is a rapid and cost-effective spectrophotometric method used for the initial screening and estimation of the total phenolic content in a sample.[4]

Principle of the Assay: The method is based on a redox reaction. The Folin-Ciocalteu reagent contains a mixture of phosphomolybdate and phosphotungstate.[5] Under alkaline conditions, which are established by adding sodium carbonate, phenolic compounds donate electrons and reduce the F-C reagent.[6] This reaction produces a blue-colored complex, the intensity of which is directly proportional to the concentration of phenolic compounds and can be measured spectrophotometrically.[4] The absorbance is typically measured around 760-765 nm.[4][7]

Folin_Ciocalteu_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Gallic Acid Standards (0-500 mg/L) R1 Pipette 20 µL of Standard/Sample/Blank into Cuvette P1->R1 P2 Prepare Sample Extract P2->R1 P3 Prepare Reagents: 1. Folin-Ciocalteu (10%) 2. Sodium Carbonate (20%) R3 Add 100 µL Folin-Ciocalteu Reagent (Mix Well) P3->R3 R5 Add 300 µL Sodium Carbonate (Mix Well) P3->R5 R2 Add 1.58 mL Water R1->R2 R2->R3 R4 Incubate 30s - 8 min R3->R4 R4->R5 R6 Incubate 2h @ 20°C or 30 min @ 40°C R5->R6 A1 Measure Absorbance at 765 nm R6->A1 A2 Plot Standard Curve (Absorbance vs. Conc.) A1->A2 For Standards A3 Calculate Sample TPC (mg GAE/g sample) A1->A3 For Samples A2->A3

Protocol 2: Folin-Ciocalteu Microplate Assay

  • Standard Curve Preparation: Prepare a series of gallic acid standard solutions in the same solvent as your sample, typically ranging from 0 to 500 mg/L.[7]

  • Sample Preparation: Dilute your sample extract to ensure the final absorbance reading falls within the linear range of the standard curve.

  • Assay Procedure: a. Pipette 20 µL of each standard, diluted sample, and a solvent blank into separate wells of a 96-well microplate. b. Add 100 µL of Folin-Ciocalteu reagent (diluted 1:10 with water) to each well and mix. c. Wait for a period between 30 seconds and 8 minutes.[7] d. Add 80 µL of 7.5% (w/v) sodium carbonate solution to each well to initiate the reaction.[8] e. Incubate the plate in the dark at room temperature for 2 hours or at an elevated temperature (e.g., 37-40°C) for a shorter period (e.g., 30 minutes).[7]

  • Measurement: Read the absorbance of the plate at ~765 nm using a microplate reader.

  • Quantification: a. Subtract the absorbance of the blank from all standard and sample readings. b. Generate a linear regression equation (y = mx + c) from the standard curve, where y is absorbance and x is concentration. c. Use the equation to calculate the concentration of phenolic compounds in your diluted sample. d. Express the final result as mg of Gallic Acid Equivalents (GAE) per gram of the original sample, accounting for all dilutions.

Trustworthiness & Limitations: While the F-C assay is highly reproducible, it is not strictly specific to phenolic compounds. Other non-phenolic reducing substances, such as ascorbic acid, certain amino acids, and sugars, can interfere and lead to an overestimation of the total phenolic content.[6] Therefore, F-C results should be considered an estimate of the total reducing capacity of an extract rather than an absolute measure of phenolics.

Part 3: Separation and Individual Quantification—Chromatographic Methods

To move beyond a total estimate and quantify individual phenolic compounds, chromatographic techniques are essential. High-Performance Liquid Chromatography (HPLC) is the most widely used and robust method for this purpose.[9][10]

High-Performance Liquid Chromatography (HPLC-UV/DAD)

Principle: HPLC separates compounds in a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a pumped solvent). For phenolic analysis, Reversed-Phase HPLC (RP-HPLC) is standard. In RP-HPLC, the stationary phase (e.g., C18) is nonpolar, and the mobile phase is polar. Nonpolar compounds interact more strongly with the column and thus elute later than polar compounds.[11][12]

Detection is commonly performed using a UV-Vis or Diode Array Detector (DAD). A DAD has the significant advantage of acquiring a full UV-Vis spectrum for each peak, aiding in compound identification by comparing the spectrum to that of a known standard.[13]

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis P1 Prepare Mobile Phase (e.g., A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile) H1 Solvent Reservoir (Mobile Phase) P1->H1 P2 Prepare Standard Solutions (Known Concentrations) H3 Autosampler (Inject Sample) P2->H3 P3 Prepare Filtered Sample Extract P3->H3 H2 Degasser & Pump H1->H2 H2->H3 H4 HPLC Column (e.g., C18) H3->H4 H5 DAD/UV-Vis Detector H4->H5 H6 Data Acquisition System H5->H6 A1 Identify Peaks by Retention Time (RT) & UV Spectrum H6->A1 A2 Generate Calibration Curve (Peak Area vs. Conc.) from Standards H6->A2 A3 Quantify Analytes in Sample A1->A3 A2->A3

Protocol 3: General RP-HPLC Method for Phenolic Profiling

  • Instrumentation: An HPLC system equipped with a binary pump, autosampler, column oven, and DAD.[11]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.[11]

  • Mobile Phase: A gradient elution is typically required to separate a wide range of phenolics. A common setup is:

    • Solvent A: Water with an acidifier (e.g., 0.1% formic acid or 1% acetic acid). The acid is crucial for protonating phenolic acids, preventing peak tailing, and improving resolution.[14][15]

    • Solvent B: Acetonitrile or Methanol with the same acidifier.

  • Gradient Program (Example):

    • 0-5 min: 10% B

    • 5-35 min: 10% to 50% B

    • 35-40 min: 50% to 90% B

    • 40-45 min: Hold at 90% B (column wash)

    • 45-50 min: 90% to 10% B (return to initial)

    • 50-55 min: Hold at 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: Monitor at multiple wavelengths characteristic of different phenolic classes (e.g., 280 nm for simple phenols, 320 nm for hydroxycinnamic acids, 360 nm for flavonols).[13]

  • Quantification: a. Inject a series of external standards of known concentrations to determine their retention times and generate calibration curves based on peak area. b. Inject the sample. Identify compounds by matching retention times and DAD spectra with the standards. c. Quantify by interpolating the peak area of the sample analyte into the corresponding standard's calibration curve.

Table 1: Example HPLC-DAD Parameters for Common Phenolic Compounds

CompoundClassTypical Retention Time (min)*λmax (nm)
Gallic AcidPhenolic Acid5-7272
CatechinFlavan-3-ol12-15280
Caffeic AcidHydroxycinnamic Acid15-18324
p-Coumaric AcidHydroxycinnamic Acid20-23310
Ferulic AcidHydroxycinnamic Acid24-27322
RutinFlavonol Glycoside28-31257, 358
QuercetinFlavonol Aglycone35-39255, 370

*Retention times are highly dependent on the specific column, mobile phase, and gradient used and are for illustrative purposes only.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For unparalleled sensitivity and specificity, especially in highly complex matrices or for trace-level quantification, HPLC is coupled with a mass spectrometer (MS).[16]

Principle: As compounds elute from the LC column, they enter the MS source, where they are ionized (e.g., by Electrospray Ionization, ESI). The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). This provides definitive molecular weight information, which, combined with retention time, offers a much higher degree of confidence in compound identification than UV detection alone.[16] For phenolics, ESI in negative ion mode is most common, as the hydroxyl groups are easily deprotonated.[17]

LCMS_Workflow LC Liquid Chromatography (Separation by Polarity) ESI ESI Source (Ionization) LC->ESI MS Mass Analyzer (Separation by m/z) ESI->MS Detector Detector & Data System (Signal Acquisition) MS->Detector

Protocol 4: Key Considerations for LC-MS Quantification

  • LC Method: The HPLC method is often directly transferable, though flow rates may be reduced for better MS compatibility. Mobile phase additives must be volatile (e.g., formic acid is preferred over phosphoric acid).

  • MS Ionization: Electrospray Ionization (ESI) in negative ion mode is standard for most phenolic compounds.

  • MS Acquisition Mode for Quantification:

    • Selected Ion Monitoring (SIM): The mass spectrometer is set to monitor only the m/z corresponding to the deprotonated molecule [M-H]⁻ of the target analyte. This is more sensitive than scanning a full mass range.

    • Multiple Reaction Monitoring (MRM) (with Triple Quadrupole MS): This is the gold standard for quantification. A specific precursor ion ([M-H]⁻) is selected, fragmented, and a specific product ion is monitored. This two-stage filtering provides exceptional selectivity and minimizes matrix interference.

  • Quantification: Calibration curves are generated as with HPLC, but the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in ionization efficiency.

Table 2: Comparison of Detection Limits for HPLC-UV and LC-MS

MethodTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Specificity
HPLC-UV/DAD 0.1 - 1 µg/mL[15]0.3 - 3 µg/mL[15]Moderate (based on RT and UV Spectrum)
LC-MS (SIM) 1 - 10 ng/mL3 - 30 ng/mLHigh (based on RT and m/z)
LC-MS/MS (MRM) 0.01 - 1 ng/mL[18][19]0.03 - 3 ng/mL[18][19]Very High (based on RT and specific fragmentation)

Part 4: The Cornerstone of Reliability—Analytical Method Validation

A quantitative result is meaningless without evidence that the method used to generate it is reliable, reproducible, and fit for its intended purpose. Method validation is a mandatory process in regulated environments and a pillar of good scientific practice in research. The International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the newer Q2(R2), provide the authoritative framework for this process.[10][20][21]

Validation_Workflow Start Method Development Complete Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD Limit of Detection (LOD) Accuracy->LOD LOQ Limit of Quantification (LOQ) Precision->LOQ Robustness Robustness LOQ->Robustness End Method Validated Robustness->End

Key Validation Parameters:

  • Specificity: The ability to unequivocally measure the analyte in the presence of other components like impurities, degradation products, or matrix components.[22]

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. A minimum of 5 concentration levels is recommended, with a correlation coefficient (R²) > 0.99 often required.[20]

  • Accuracy: The closeness of the test results to the true value. It is assessed using recovery studies, where a known amount of pure analyte is "spiked" into a sample matrix. Recoveries are typically expected to be within 85-115%.[19][22]

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment). Precision is reported as the relative standard deviation (%RSD), which should typically be low (e.g., < 5-15% depending on the concentration).[19]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations of analyte that can be reliably detected and quantified, respectively. LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[20]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±5% change in mobile phase composition), providing an indication of its reliability during normal usage.[20]

Table 3: Typical Acceptance Criteria for Method Validation

ParameterAcceptance CriterionICH Guideline Reference
Linearity Correlation Coefficient (R²) ≥ 0.99Q2(R1)[20]
Accuracy 80 - 120% Recovery of spiked analyteQ2(R1)[20]
Precision (%RSD) Repeatability (Intra-day): ≤ 15%Q2(R1)[20]
Intermediate (Inter-day): ≤ 15%Q2(R1)[20]
Robustness %RSD of results should be within acceptable limitsQ2(R1)[20]

Conclusion: Selecting the Right Tool for the Job

The quantification of phenolic compounds is a multi-faceted task requiring a thoughtful analytical strategy. The choice of method is dictated by the research question.

  • For rapid screening or quality control of total phenolic content, the Folin-Ciocalteu assay is a valuable and efficient tool, provided its limitations are understood.

  • For the robust separation and quantification of individual, known phenolic compounds at moderate to high concentrations, HPLC-DAD is the undisputed workhorse.

  • For the highest sensitivity and specificity, for trace-level quantification, for analysis in complex matrices, or for the identification of unknown phenolics, LC-MS/MS is the premier technique.

Regardless of the chosen method, a rigorous, well-documented validation process is the bedrock upon which all reliable quantitative data is built, ensuring that the results are not just numbers, but trustworthy scientific evidence.

References

  • Stalikas, C. D. (2007). Techniques for Analysis of Plant Phenolic Compounds. Molecules. [Link]

  • Ammar, S., et al. (2015). Review of the methods used for phenolic compounds identification and quantification. ResearchGate. [Link]

  • Nováková, L., et al. (2017). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Semantic Scholar. [Link]

  • Tzanova, M., et al. (2017). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. NIH National Library of Medicine. [Link]

  • Nováková, L., et al. (2017). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Simultaneous Determination of 32 Polyphenolic Compounds in Berries via HPLC–MS/MS. MDPI. [Link]

  • Rocchetti, G., et al. (2022). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. MDPI. [Link]

  • Schaefer, A., & Waterhouse, A. L. (2019). A Modified Folin-Ciocalteu Assay for the Determination of Total Phenolics Content in Honey. MDPI. [Link]

  • Robbins, R. J. (2003). Profiling methods for the determination of phenolic compounds in foods and dietary supplements. NIH National Library of Medicine. [Link]

  • Proestos, C., & Komaitis, M. (2008). RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. Journal of Agricultural and Food Chemistry. [Link]

  • Naczk, M., & Shahidi, F. (2004). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. NIH National Library of Medicine. [Link]

  • Kumar, K. V., et al. (2018). Estimation of Phenolic Compounds Present in the Plant Extracts Using High Pressure Liquid Chromatography, Antioxidant Properties. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Bursić, V., et al. (2015). determination of Phenolic comPounds in Plant eXtracts by hPlc-dad. CABI Digital Library. [Link]

  • Ndimba, R., et al. (2021). Targeted analysis of phenolic compounds by LC-MS. Protocols.io. [Link]

  • Petropoulos, S. A., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. NIH National Library of Medicine. [Link]

  • Petropoulos, S. A., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PubMed. [Link]

  • Bio-protocol. (n.d.). Total phenolic content measurement. Bio-protocol. [Link]

  • Sharifi-Rad, J., et al. (2024). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. MDPI. [Link]

  • Petropoulos, S. A., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. ResearchGate. [Link]

  • G-Biosciences. (n.d.). Polyphenols (Folin Ciocalteu) Assay. G-Biosciences. [Link]

  • Waterhouse Lab. (2019). Folin-Ciocalteau Micro Method for Total Phenol in Wine. UC Davis. [Link]

  • Khoddami, A., et al. (2013). Techniques for analysis of plant phenolic compounds. International Food Research Journal. [Link]

  • Naczk, M., & Shahidi, F. (2004). Strategies for preparation and characterization of phenolic samples from plant materials. ResearchGate. [Link]

  • Sánchez-Rangel, J. C., et al. (2013). The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food. NIH National Library of Medicine. [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ICH. (1996). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

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Application Note and Protocols for the Analysis of Phenols by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Phenol Analysis

Phenolic compounds, a diverse group of chemicals characterized by a hydroxyl group attached to an aromatic ring, are of significant interest across environmental, food science, and pharmaceutical sectors. Their prevalence stems from their use in various industrial processes, their natural occurrence in plants, and their formation as metabolites of certain drugs and pollutants.[1][2] However, many phenolic derivatives are classified as priority pollutants by regulatory bodies like the U.S. Environmental Protection Agency (EPA) due to their toxicity and persistence in the environment.[1] Consequently, robust and reliable analytical methods are paramount for their accurate quantification in various matrices, including water, soil, and biological samples.

This comprehensive guide provides detailed application notes and validated protocols for the analysis of phenols using two of the most powerful and widely adopted analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific integrity.

High-Performance Liquid Chromatography (HPLC) for Phenol Analysis

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for a wide range of phenolic compounds.[3][4] The separation is based on the partitioning of the analytes between a liquid mobile phase and a solid stationary phase.[5]

Principle of HPLC Separation of Phenols

For the analysis of phenols, reversed-phase HPLC is the most common modality.[2][6] In this setup, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile or methanol.[7] Phenolic compounds are separated based on their hydrophobicity; more hydrophobic phenols interact more strongly with the stationary phase, leading to longer retention times. The mobile phase is often acidified to suppress the ionization of the phenolic hydroxyl group, resulting in sharper peaks and improved chromatographic resolution.[8]

Sample Preparation for HPLC Analysis

The goal of sample preparation is to extract the phenolic compounds from the sample matrix and remove interfering substances. The choice of method depends on the sample type.

  • Solid-Phase Extraction (SPE) for Water Samples: SPE is a highly efficient technique for the extraction and pre-concentration of phenols from aqueous samples.[9][10] Polymeric sorbents are often preferred due to their high surface area and retention capabilities for a broad range of phenols.[11]

  • Solvent Extraction for Soil and Solid Samples: For solid matrices, phenols can be extracted using a suitable organic solvent or a mixture of solvents.[1][6] The extraction efficiency can be enhanced by techniques such as sonication or microwave-assisted extraction.[12]

Detailed HPLC Protocol for Phenols in Water

This protocol is designed for the determination of a range of phenols in drinking water, adapted from established methodologies.[10]

1. Sample Preparation (Solid-Phase Extraction)

  • Sample Pre-treatment: Acidify a 250 mL water sample to a pH of 2.0 with phosphoric acid.[10] This ensures that the phenols are in their non-ionized form, maximizing their retention on the reversed-phase SPE cartridge.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa) sequentially with 3 mL of tetrahydrofuran, 3 mL of methanol, and finally equilibrate with 3 mL of water.[10] Proper conditioning is crucial for reproducible recoveries.

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[10]

  • Washing: Wash the cartridge with 2 mL of water to remove any polar interferences that may have been retained.

  • Drying: Dry the cartridge under vacuum for at least 3 minutes to remove residual water, which can interfere with the subsequent elution and analysis.

  • Elution: Elute the retained phenols with 3 mL of tetrahydrofuran.

  • Concentration and Reconstitution: Concentrate the eluate to approximately 0.2 mL under a gentle stream of nitrogen. Reconstitute the final volume to 0.5 mL with water. Filter the reconstituted sample through a 0.45 µm filter prior to injection.[10]

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., Agilent Poroshell 120, 4.6 x 150 mm, 2.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 274 nm.[13]

3. Data Analysis and Quantification

  • Prepare a series of calibration standards of the target phenols in the mobile phase.

  • Analyze the standards and samples under the same HPLC conditions.

  • Construct a calibration curve by plotting the peak area against the concentration for each analyte.

  • Quantify the phenols in the samples by comparing their peak areas to the calibration curve.

HPLC Performance Data
ParameterTypical ValueReference
Linearity (r²)> 0.999[14]
Limit of Detection (LOD)0.01 - 0.16 µg/mL[14]
Limit of Quantification (LOQ)0.02 - 0.49 µg/mL[14]
Recovery87% - 108%[10]
Precision (RSD)< 5%[14]
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Water Sample Acidify Acidify to pH 2 Sample->Acidify Load_Sample Load Sample Acidify->Load_Sample SPE_Condition Condition SPE Cartridge SPE_Condition->Load_Sample Wash_SPE Wash Cartridge Load_Sample->Wash_SPE Dry_SPE Dry Cartridge Wash_SPE->Dry_SPE Elute Elute Phenols Dry_SPE->Elute Concentrate Concentrate & Reconstitute Elute->Concentrate Filter Filter Concentrate->Filter HPLC_Inject Inject into HPLC Filter->HPLC_Inject Separate Chromatographic Separation HPLC_Inject->Separate Detect UV/DAD Detection Separate->Detect Quantify Quantification Detect->Quantify Calibrate Calibration Curve Calibrate->Quantify Report Report Results Quantify->Report

Caption: HPLC analysis workflow for phenols in water.

Gas Chromatography-Mass Spectrometry (GC-MS) for Phenol Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[5] For the analysis of phenols, which are often not sufficiently volatile, a derivatization step is typically required to increase their volatility and improve their chromatographic behavior.[15][16]

Principle of GC-MS Analysis of Phenols

In GC-MS, the sample is first vaporized and introduced into a gas chromatograph. The separation occurs in a long, narrow capillary column based on the analytes' boiling points and their interactions with the stationary phase.[4] The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for highly selective and sensitive detection.

The Crucial Role of Derivatization

Derivatization is a chemical modification of the analyte to enhance its analytical properties.[16] For phenols, the primary goals of derivatization are to:

  • Increase Volatility: By replacing the active hydrogen of the hydroxyl group with a less polar functional group, the boiling point of the phenol is lowered.[16]

  • Improve Thermal Stability: Derivatization protects the phenol from degradation at the high temperatures used in the GC injector and column.[16]

  • Enhance Detection: The mass spectral fragmentation patterns of the derivatives can be more characteristic and provide better sensitivity.[16]

A common derivatization technique for phenols is silylation , where a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) is used to convert the phenols into their more volatile trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers.[8][17]

Detailed GC-MS Protocol for Phenols in Soil

This protocol provides a robust method for the analysis of phenols in soil samples.[8]

1. Sample Preparation and Derivatization

  • Ultrasonic Extraction: Weigh 10 g of a finely sieved soil sample into a centrifuge tube. Add a mixture of dichloromethane and n-hexane (2:1 v/v). Vortex the mixture and sonicate for 20 minutes.[8]

  • Centrifugation and Collection: Centrifuge the sample and collect the supernatant. Repeat the extraction process twice more and combine the supernatants.

  • Concentration: Concentrate the combined extract to a suitable volume under a gentle stream of nitrogen.

  • Derivatization (Silylation): To the concentrated extract, add a silylating reagent such as BSTFA with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 3 hours. This reaction converts the polar phenolic compounds into their more volatile trimethylsilyl derivatives.[8]

2. GC-MS Instrumentation and Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A nonpolar capillary column such as an HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[8][18]

  • Injector Temperature: 280 °C.[8]

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min and hold for 5 minutes.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

  • MS Transfer Line Temperature: 280 °C.[8]

  • Ion Source Temperature: 230 °C.[8]

  • Mass Spectrometer Mode: Operated in SCAN mode over a mass range of m/z 50-550 for qualitative analysis and in Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity.[8]

3. Data Analysis and Quantification

  • Identify the derivatized phenols based on their retention times and mass spectra by comparison to a spectral library and authenticated standards.

  • For quantification, create a calibration curve for each derivatized phenol using SIM mode, monitoring characteristic ions.

GC-MS Performance Data
ParameterTypical ValueReference
Linearity (r²)> 0.99[19]
Limit of Detection (LOD)1 mg/L (in serum)[19]
Recovery92.1% - 94.0%[19]
Precision (RSD)< 10%[19]
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Soil Sample Extraction Solvent Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (Silylation) Concentration->Derivatization GC_Inject Inject into GC Derivatization->GC_Inject Separation GC Separation GC_Inject->Separation Ionization Ionization & Fragmentation Separation->Ionization MS_Detection Mass Detection Ionization->MS_Detection Identification Spectral Identification MS_Detection->Identification Quantification Quantification (SIM) MS_Detection->Quantification Report Report Results Identification->Report Quantification->Report

Caption: GC-MS analysis workflow for phenols in soil.

Comparison of HPLC and GC-MS for Phenol Analysis

The choice between HPLC and GC-MS for phenol analysis depends on several factors, including the specific phenols of interest, the sample matrix, and the desired sensitivity and selectivity.

FeatureHPLCGC-MS
Analyte Volatility Suitable for non-volatile and thermally labile compounds.[3][4]Requires volatile and thermally stable compounds; derivatization is often necessary for phenols.[5]
Sample Preparation Often involves liquid-liquid or solid-phase extraction.[12]Requires extraction and a mandatory derivatization step for most phenols.[15]
Separation Principle Based on partitioning between a liquid mobile phase and a solid stationary phase.[5]Based on boiling point and interaction with the stationary phase in a gaseous mobile phase.[4]
Detection UV, DAD, fluorescence, or MS detectors.[3]Mass spectrometry provides high selectivity and structural information.[4]
Analysis Time Typically longer run times (10-60 minutes).[3][20]Generally faster analysis times, especially for volatile compounds.[3][20]
Cost Can be more expensive due to the cost of solvents.[20]Can be more cost-effective in terms of solvent usage, but the initial instrument cost may be higher.
Selectivity Good selectivity with UV/DAD, but co-elution can be an issue for complex mixtures.[7]Excellent selectivity and confirmatory identification due to mass spectral data.[4]

Conclusion

Both HPLC and GC-MS are indispensable tools for the analysis of phenolic compounds. The detailed protocols and application notes provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods. By understanding the principles behind each technique and the rationale for each step in the protocols, users can confidently generate high-quality data for a wide range of applications. Method validation should always be performed in the specific laboratory and for the matrix of interest to ensure data integrity and compliance with regulatory requirements.[22][23]

References

  • Alonso, M. C., et al. (2002). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PubMed Central. [Link]

  • ALS Environmental. (2023). Determination of Phenols in Soils by HPLC. [Link]

  • Céspedes, A. J., et al. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. bioRxiv. [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • EPA. (n.d.). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). [Link]

  • EPA. (n.d.). Method 604: Phenols. [Link]

  • EPA. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]

  • Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [Link]

  • IDOSI Journals. (n.d.). Assessment of Priority Phenols in Various Water and Soil Samples by HPLC. [Link]

  • Kivilompolo, M., Obůrka, V., & Hyötyläinen, T. (2007). Comparison of GC–MS and LC–MS methods for the analysis of antioxidant phenolic acids in herbs. ResearchGate. [Link]

  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

  • MATEC Web of Conferences. (n.d.). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). [https://www.matec-conferences.org/articles/matecconf/pdf/2023/13/matecconf_im Tulum2023_01002.pdf]([Link] Tulum2023_01002.pdf)

  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

  • MDPI. (n.d.). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. [Link]

  • National Environmental Methods Index. (n.d.). EPA-NERL: 420.1: Phenols by Spectrophotometry. [Link]

  • National Environmental Methods Index. (n.d.). EPA-NERL: 528: Phenols in Water by GC/MS. [Link]

  • NIH. (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. [Link]

  • NIH. (n.d.). Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. [Link]

  • NIH. (n.d.). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. [Link]

  • NIH. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]

  • NIH. (n.d.). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. [Link]

  • NIH. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]

  • ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. [Link]

  • Scirp.org. (n.d.). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. [Link]

  • Theseus. (2010). DETERMINATION OF PHENOLS IN WATER BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH A UV-DETECTOR. [Link]

  • UCT. (n.d.). EPA Method 528 Determination of Phenols in Drinking Water by Solid Phase Extraction and GC/MS Detection. [Link]

  • YouTube. (2025). What Is Derivatization In GC-MS?. [Link]

  • Agilent. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. [Link]

  • ACS Publications. (n.d.). Development and Validation of Methods for the Extraction of Phenolic Acids from Plasma, Urine, and Liver and Analysis by UPLC-MS. [Link]

  • Food Science and Biotechnology. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. [Link]

  • MDPI. (2026). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. [Link]

  • EPA. (n.d.). Method 9065: Phenolics (Spectrophotometric, Manual 4-AAP with Distillation). [Link]

  • AIST. (2024). "HPLC or GC-MS: Which Technique is Best for Your Needs?". [Link]

  • Molecules. (2020). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. [Link]

  • Molecules. (2020). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. [Link]

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Application Notes and Protocols: Leveraging 4-(6-hydroxyhexyloxy)phenol in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(6-hydroxyhexyloxy)phenol is a bifunctional molecule poised to address several challenges in modern drug development. Its unique structure, featuring a phenolic hydroxyl group and a terminal primary alcohol connected by a flexible hexyl ether chain, offers a versatile scaffold for medicinal chemists. This guide provides an in-depth exploration of the strategic applications of this compound, focusing on its utility as a linker in antibody-drug conjugates (ADCs), a foundational element in prodrug design, and a versatile building block for novel therapeutic agents. Detailed protocols, mechanistic insights, and data-driven recommendations are presented to empower researchers in leveraging this compound to enhance drug targeting, improve pharmacokinetic profiles, and accelerate the development of next-generation pharmaceuticals.

Introduction: The Strategic Advantage of a Bifunctional Scaffold

The pharmaceutical industry continually seeks innovative molecular tools to create safer and more effective medicines. Bifunctional molecules, like this compound, are of particular interest due to their ability to bridge different chemical moieties, thereby enabling the creation of complex therapeutic constructs.[1] The core value of this compound lies in its distinct functionalities:

  • The Phenolic Moiety: The phenol group provides a site for various chemical modifications. It can be derivatized to create prodrugs that mask the active form of a drug until it reaches its target, potentially reducing systemic toxicity.[2][3] Phenolic compounds are also known for their antioxidant and anti-inflammatory properties, which can be beneficial in various disease contexts.[4][5]

  • The Alkyl Alcohol: The terminal hydroxyl group on the hexyl chain offers a reactive handle for conjugation to other molecules, such as antibodies, targeting ligands, or solubilizing agents. The length of the hexyl chain provides spatial separation between the conjugated entities, which can be crucial for maintaining their individual biological activities.[6]

This dual functionality allows for the rational design of drugs with improved therapeutic indices.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in drug development.

PropertyValueSource
Molecular Formula C12H18O3[7][8]
Molecular Weight 210.27 g/mol [7][8]
Melting Point 87 °C[7]
Boiling Point (Predicted) 381.0 ± 22.0 °C[7]
Density (Predicted) 1.095 ± 0.06 g/cm3 [7]
pKa (Predicted) 10.33 ± 0.15[7]
CAS Number 142627-91-6[7][8]

These properties indicate a solid material at room temperature with a relatively high boiling point. The predicted pKa suggests that the phenolic hydroxyl group is weakly acidic, a key consideration for reactions involving this moiety.

Application I: A Novel Linker for Antibody-Drug Conjugates (ADCs)

The linker is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of drug release.[6][9] this compound can be employed as a self-immolative linker, designed to release a payload upon a specific trigger within the target cell.

Mechanistic Rationale

The phenolic group can be masked as part of a trigger-sensitive moiety, such as a substrate for a lysosomal enzyme.[9] Once the ADC is internalized into a cancer cell and traffics to the lysosome, the enzymatic cleavage unmasks the phenol. This initiates a 1,6-elimination reaction, leading to the release of the cytotoxic payload. The hexyl chain provides flexibility and distance between the antibody and the drug, which can be crucial for efficient conjugation and biological activity.[6]

Experimental Workflow: Synthesis of a this compound-Based ADC

ADC_Synthesis_Workflow A Step 1: Payload Attachment Couple cytotoxic drug to the terminal alcohol of the linker B Step 2: Antibody Functionalization Introduce a reactive group (e.g., maleimide) onto the antibody A->B Linker-Drug Intermediate C Step 3: Conjugation React the functionalized linker-drug with the modified antibody B->C Activated Antibody D Step 4: Purification & Characterization Purify the ADC and verify Drug-to-Antibody Ratio (DAR) C->D Crude ADC

Caption: Workflow for ADC synthesis using the linker.

Protocol: Synthesis of a Maleimide-Functionalized Linker-Payload

This protocol describes the synthesis of a linker-payload construct ready for conjugation to a thiol-containing antibody.

Materials:

  • This compound

  • Cytotoxic payload with a carboxylic acid group (e.g., MMAE)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • 6-Maleimidohexanoic acid

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Standard purification reagents and equipment (silica gel, solvents)

Procedure:

  • Esterification of Payload to Linker:

    • Dissolve this compound (1.1 eq) and the cytotoxic payload (1.0 eq) in anhydrous DCM.

    • Add DMAP (0.1 eq) to the solution.

    • Slowly add a solution of DCC (1.1 eq) in DCM at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Purify the product by silica gel chromatography.

  • Attachment of the Maleimide Group:

    • Dissolve the product from step 1 (1.0 eq) and 6-maleimidohexanoic acid (1.1 eq) in anhydrous DMF.

    • Add DCC (1.1 eq) and DMAP (0.1 eq).

    • Stir at room temperature for 24 hours.

    • Purify the final maleimide-functionalized linker-payload by preparative HPLC.

Application II: Prodrug Design for Enhanced Bioavailability

Phenolic drugs often suffer from poor oral bioavailability due to first-pass metabolism.[2][10][11] The phenolic hydroxyl group of this compound can be used to create prodrugs of other phenolic therapeutics, masking the active moiety until it is released in a targeted manner.

Design Strategy

The core concept is to link a phenolic drug to the terminal hydroxyl group of this compound via a cleavable bond (e.g., an ester or carbonate). The phenolic group of the linker itself can be further modified to tune solubility or for targeted delivery.

Logical Relationship: Prodrug Activation

Prodrug_Activation Prodrug Prodrug Construct (Linker + Phenolic Drug) Enzyme Target Enzyme (e.g., Esterase) Prodrug->Enzyme Enzymatic Cleavage ActiveDrug Released Active Phenolic Drug Enzyme->ActiveDrug Linker Inactive Linker Fragment Enzyme->Linker

Caption: Prodrug activation by enzymatic cleavage.

Protocol: Synthesis of an Ester-Based Prodrug

This protocol outlines the synthesis of a prodrug where a model phenolic drug (e.g., acetaminophen) is linked to this compound.

Materials:

  • This compound

  • Model phenolic drug (e.g., Acetaminophen)

  • Triphosgene

  • Pyridine

  • Toluene

  • Standard workup and purification reagents

Procedure:

  • Formation of Chloroformate:

    • Dissolve this compound (1.0 eq) in anhydrous toluene.

    • Add triphosgene (0.4 eq) and stir at 80 °C for 4 hours.

    • Cool the reaction and remove the solvent under reduced pressure to obtain the chloroformate intermediate.

  • Prodrug Formation:

    • Dissolve the model phenolic drug (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

    • Slowly add a solution of the chloroformate intermediate (1.1 eq) in DCM at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over Na2SO4, filter, and concentrate.

    • Purify the prodrug by column chromatography.

Application III: Scaffold for Novel Bifunctional Molecules

The inherent bifunctionality of this compound makes it an excellent starting point for the synthesis of novel compounds with dual biological activities.[1][12] For example, one could attach an anti-inflammatory agent to the phenolic end and a targeting ligand to the alcohol end to create a site-specific anti-inflammatory drug.

Synthetic Versatility

Both the phenolic and alcoholic hydroxyl groups can be selectively protected and deprotected, allowing for sequential chemical modifications. This opens up a wide array of possibilities for creating complex molecules with tailored properties.

Conclusion

This compound is a highly versatile and valuable building block in pharmaceutical research and development. Its dual functionality provides a robust platform for the creation of advanced drug delivery systems, including targeted ADCs and bioavailability-enhancing prodrugs. The protocols and strategies outlined in this guide are intended to serve as a foundation for researchers to explore the full potential of this promising molecule in their quest for novel and improved therapeutics.

References

  • Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds—A New Family of Effective Inhibitors for Oxidative Stress-Associated Destructive Processes. National Institutes of Health. [Link]

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  • 4-(6-Acryloyloxy-n-hex-1-yloxy)phenol. ChemBK. [Link]

  • 4-Hexyloxyphenol | C12H18O2 | CID 29354. PubChem. [Link]

  • (PDF) Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds—A New Family of Effective Inhibitors for Oxidative Stress-Associated Destructive Processes. ResearchGate. [Link]

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  • Soft Alkyl Ether Prodrugs of a Model Phenolic Drug: The Effect of Incorporation of Ethyleneoxy Groups on Transdermal Delivery. National Institutes of Health. [Link]

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  • A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery. Usiena air. [Link]

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Application Notes and Protocols: The Role of Phenolic Compounds in Healthcare and Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored By: A Senior Application Scientist

Preamble: Harnessing Nature's Scaffolds for Modern Medicine

Phenolic compounds, a diverse and abundant class of plant secondary metabolites, have garnered significant attention in the scientific community for their extensive range of biological activities.[1][2] From the vibrant hues of fruits and vegetables to the astringent taste of tea and wine, these molecules are integral to the plant kingdom's defense mechanisms.[3] For biomedical researchers and drug developers, they represent a vast, naturally occurring library of chemical scaffolds with profound potential for therapeutic applications.[1] This guide provides an in-depth exploration of the multifaceted roles of phenolic compounds in healthcare and drug design, moving beyond a simple recitation of facts to offer a deeper understanding of the underlying mechanisms and the practical methodologies required to investigate them. We will delve into their therapeutic actions, from antioxidant and anti-inflammatory to anticancer and neuroprotective effects, and provide detailed protocols for their evaluation, aiming to equip researchers with the knowledge to harness these remarkable compounds in the quest for novel therapeutics.

Section 1: The Mechanistic Underpinnings of Phenolic Compounds' Therapeutic Potential

The therapeutic efficacy of phenolic compounds stems from their unique chemical structures, primarily the presence of one or more hydroxyl groups attached to an aromatic ring.[2] This configuration is key to their ability to modulate various physiological and pathological processes.

Antioxidant Activity: The Cornerstone of Phenolic Action

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous chronic diseases, including cardiovascular disease, cancer, and neurodegenerative disorders.[1][4] Phenolic compounds are potent antioxidants that can mitigate oxidative damage through several mechanisms.[3]

  • Direct Radical Scavenging: The hydroxyl groups on the phenolic ring can donate a hydrogen atom or an electron to neutralize free radicals, thereby stabilizing them and terminating damaging chain reactions.[5][6][7]

  • Metal Chelation: Certain phenolic compounds can bind to transition metal ions like iron and copper, which can otherwise catalyze the formation of highly reactive hydroxyl radicals.[5][8]

  • Modulation of Endogenous Antioxidant Systems: Phenolics can upregulate the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), by activating transcription factors like Nrf2.[5][9]

dot graph TD A[Oxidative Stress] --> B{Cellular Damage}; C[Phenolic Compounds] --> D{Direct Radical Scavenging}; C --> E{Metal Chelation}; C --> F{Activation of Nrf2 Pathway}; D --> B; E --> B; F --> G[Upregulation of Antioxidant Enzymes]; G --> B;

end caption: "Mechanisms of Phenolic Antioxidant Activity"

Anti-Inflammatory Effects: Quelling the Fires of Chronic Disease

Chronic inflammation is a common denominator in a wide array of diseases, including arthritis, inflammatory bowel disease, and even cancer.[10][11] Phenolic compounds exhibit significant anti-inflammatory properties by modulating key inflammatory pathways.[1][12]

  • Inhibition of Pro-inflammatory Enzymes: Many phenolics can inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.[10][13]

  • Modulation of Transcription Factors: Phenolic compounds can suppress the activation of pro-inflammatory transcription factors, most notably NF-κB, which orchestrates the expression of numerous inflammatory genes.[10][14]

  • Cytokine and Chemokine Regulation: They can also downregulate the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines, which are crucial for the recruitment and activation of immune cells.[15]

dot graph TD A[Inflammatory Stimuli] --> B{Activation of NF-κB & MAPK Pathways}; B --> C{Production of Pro-inflammatory Mediators}; D[Phenolic Compounds] --> E{Inhibition of NF-κB & MAPK}; D --> F{Inhibition of COX/LOX Enzymes}; E --> C; F --> C;

end caption: "Anti-inflammatory Actions of Phenolic Compounds"

Anticancer Activity: A Multi-pronged Attack on Malignancy

The potential of phenolic compounds in cancer prevention and therapy is an area of intense research.[9][16] Their anticancer effects are not limited to a single mechanism but involve a coordinated assault on various aspects of tumor biology.[17][18]

  • Induction of Apoptosis: Phenolics can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) and activating caspase cascades.[16]

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells by inducing cell cycle arrest at different checkpoints.[16]

  • Inhibition of Angiogenesis and Metastasis: Several phenolic compounds have been shown to inhibit the formation of new blood vessels that supply tumors and prevent the spread of cancer cells to distant sites.[16][17]

  • Modulation of Carcinogen Metabolism: Some phenolics can influence the activity of enzymes involved in the activation and detoxification of carcinogens.

dot graph TD A[Cancer Cell] --> B{Uncontrolled Proliferation}; A --> C{Evasion of Apoptosis}; A --> D{Angiogenesis & Metastasis}; E[Phenolic Compounds] --> F{Induction of Apoptosis}; E --> G{Cell Cycle Arrest}; E --> H{Inhibition of Angiogenesis & Metastasis}; F --> A; G --> B; H --> D;

end caption: "Multifaceted Anticancer Effects of Phenolic Compounds"

Neuroprotective Effects: Shielding the Brain from Degeneration

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[19][20] Phenolic compounds offer promise in this area due to their ability to cross the blood-brain barrier and exert protective effects within the central nervous system.[21][22] Their neuroprotective mechanisms are closely linked to their antioxidant and anti-inflammatory properties, which help to reduce the neuronal damage caused by oxidative stress and neuroinflammation.[4][19]

Section 2: Drug Design and Development: From Nature to the Clinic

While the therapeutic potential of phenolic compounds is vast, their translation into effective clinical drugs presents several challenges.[1][23]

Bioavailability and Metabolism: A Key Hurdle

A significant challenge in the development of phenolic-based drugs is their often-low bioavailability.[24][25][26] Factors such as poor water solubility, instability in the gastrointestinal tract, and extensive metabolism can limit their absorption and systemic availability.[23][27] Researchers are exploring various strategies to overcome these limitations, including the use of nanoformulations and the synthesis of pro-drugs.[23]

Phenolic Scaffolds in Drug Synthesis

Natural phenolic compounds can serve as excellent starting points for the synthesis of novel drug candidates.[28] By modifying their chemical structures, medicinal chemists can enhance their potency, selectivity, and pharmacokinetic properties.[29][30]

Phenolic Compound-Protein Interactions

The biological effects of phenolic compounds are often mediated through their interactions with proteins.[31][32] Understanding these interactions at a molecular level is crucial for drug design. Techniques such as spectroscopy, calorimetry, and in silico modeling are employed to characterize these interactions and identify the binding sites and affinities of phenolic compounds for their protein targets.[31][33][34]

Section 3: Experimental Protocols for the Evaluation of Phenolic Compounds

To rigorously assess the therapeutic potential of phenolic compounds, a battery of well-validated in vitro and cell-based assays is essential.

Assessment of Antioxidant Activity

Several assays are commonly used to determine the antioxidant capacity of phenolic compounds, each with its own advantages and limitations.[35][36][37]

AssayPrincipleWavelengthStandardAdvantages
DPPH Electron/Hydrogen Atom Transfer~517 nmTrolox, Ascorbic Acid, Gallic AcidSimple, rapid, and cost-effective.[35][38]
ABTS Electron/Hydrogen Atom Transfer~734 nmTroloxApplicable to both hydrophilic and lipophilic antioxidants.[35]
FRAP Electron Transfer~593 nmFeSO₄, TroloxAutomated and high-throughput.[35]
ORAC Hydrogen Atom Transfer485 nm (Ex), 520 nm (Em)TroloxMeasures both inhibition time and degree of inhibition.[35][39]

Protocol 3.1.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[38]

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Test compound (phenolic compound) dissolved in a suitable solvent (e.g., methanol, ethanol, DMSO)

  • Positive control (e.g., Trolox, ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and the positive control.

  • In a 96-well plate, add a specific volume of the test compound or control to each well.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at ~517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration.

  • Determine the IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals).

Enzyme Inhibition Assays

These assays are crucial for evaluating the ability of phenolic compounds to inhibit the activity of specific enzymes involved in disease processes.

Protocol 3.2.1: Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the inhibition of COX-1 and/or COX-2 activity, which are key enzymes in the inflammatory pathway.

Materials:

  • Purified COX-1 or COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound

  • Assay buffer

  • Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)

  • Microplate reader

Procedure:

  • Pre-incubate the enzyme with the test compound or a known COX inhibitor (positive control) for a specific time.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a set period at the optimal temperature for the enzyme.

  • Stop the reaction and add the detection reagent.

  • Measure the signal (absorbance or fluorescence) using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant system to evaluate the effects of phenolic compounds on cellular processes.

Protocol 3.3.1: MTT Cell Viability Assay

Principle: This colorimetric assay assesses cell metabolic activity. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product, which is measured spectrophotometrically.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours until formazan crystals are formed.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at ~570 nm.

  • Calculate the percentage of cell viability and determine the IC50 value.

Section 4: Concluding Remarks and Future Directions

Phenolic compounds represent a treasure trove of bioactive molecules with immense potential for the development of novel therapeutics.[1] Their diverse biological activities, coupled with their natural abundance, make them attractive candidates for addressing a wide range of human diseases.[12][40] However, significant challenges, particularly concerning their bioavailability and in vivo efficacy, need to be addressed through innovative drug delivery systems and medicinal chemistry approaches.[23][27] Continued interdisciplinary research, combining natural product chemistry, pharmacology, and clinical investigation, will be paramount to fully unlocking the therapeutic promise of these remarkable natural compounds.

References

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  • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences. [Link]

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  • Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. National Institutes of Health. [Link]

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  • Phenolic Compounds and Their Role in Enhancing Neurodegenerative Diseases. scitechnol.com. [Link]

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  • Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review. MDPI. [Link]

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application of 4-(6-hydroxyhexyloxy)phenol in polymer chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 4-(6-hydroxyhexyloxy)phenol in Polymer Chemistry

Introduction: A Versatile Bifunctional Monomer

This compound is a specialized aromatic diol that has carved a significant niche in the field of advanced polymer chemistry. Its unique molecular architecture, which features a rigid phenolic ring and a primary aliphatic alcohol separated by a flexible six-carbon (hexyloxy) spacer, imparts a valuable combination of properties to the polymers it helps create. This structure allows it to act as a bridge between rigid and flexible segments within a polymer chain, making it an essential building block for high-performance materials.

The presence of two distinct hydroxyl groups—one phenolic (aromatic) and one primary (aliphatic)—offers differential reactivity, which can be exploited for selective chemical modifications and multi-step polymerization processes. Primarily, it serves as a key component in the synthesis of thermotropic liquid crystalline polymers (TLCPs), specialty polyesters, and functional monomers for coatings and adhesives.[1][2] This guide provides detailed application notes and protocols for researchers and scientists working on the development of novel polymeric materials.

Physical and Chemical Properties

A clear understanding of the monomer's properties is crucial for its effective use in polymerization.

PropertyValueSource
CAS Number 142627-91-6[3][4][5]
Molecular Formula C₁₂H₁₈O₃[3]
Molecular Weight 210.27 g/mol [3]
Melting Point 87 °C[3]
Boiling Point 381.0 ± 22.0 °C (Predicted)[3]
Density 1.095 ± 0.06 g/cm³ (Predicted)[3]
Appearance Off-white solid[6]
pKa 10.33 ± 0.15 (Predicted)[3]

Core Application Areas in Polymer Science

The utility of this compound stems from its ability to introduce specific functionalities and structural motifs into a polymer backbone.

Thermotropic Liquid Crystalline Polymers (TLCPs)

The most prominent application of this compound is in the synthesis of thermotropic liquid crystalline polymers, particularly aromatic polyesters.[2][7] TLCPs are a class of high-performance polymers that exhibit a liquid crystal phase in their molten state, allowing them to be processed with exceptional orientation and leading to materials with outstanding mechanical strength and thermal stability.[2]

Causality Behind Its Role:

  • Rigid-Flexible Alternation: The monomer provides a perfect example of a "rigid-flexible" building block. The phenol ring acts as a rigid mesogenic unit, which contributes to the formation of ordered liquid crystal phases.[8] The flexible hexyloxy spacer disrupts the polymer chain's rigidity just enough to lower the melting point into a practical processing range, enabling the formation of a stable mesophase before thermal decomposition occurs.

  • Anisotropy: The rod-like geometry of the monomer unit, when incorporated with other rigid co-monomers like terephthalic acid, promotes the long-range orientational order characteristic of nematic or smectic liquid crystal phases.[2] This molecular alignment in the melt is responsible for the self-reinforcing nature of TLCPs.

Precursor for Functional Monomers

The dual hydroxyl functionality of this compound makes it an excellent precursor for creating other, more complex monomers. The primary alcohol is more nucleophilic and less sterically hindered than the phenolic hydroxyl, allowing for selective reactions.

A prime example is its conversion to 4-((6-(acryloyloxy)hexyl)oxy)phenol (or 6-(4-hydroxyphenoxy)hexyl acrylate).[6][] In this modification, the primary alcohol is esterified with acrylic acid or its derivatives. The resulting monomer possesses:

  • A polymerizable acrylate group , which can undergo free-radical polymerization (e.g., UV curing).

  • A reactive phenolic group , which can be used for subsequent cross-linking or modification reactions.

These functional monomers are highly valuable in the formulation of crosslinkable coatings, adhesives, and optical films where properties like flexibility, adhesion, and thermal resistance are required.[1][] The hexyl spacer enhances the flexibility of the final cured network.

Diagram: Synthesis of this compound

The monomer is typically synthesized via a Williamson ether synthesis, a classic nucleophilic substitution reaction.

G cluster_reactants Reactants cluster_conditions Conditions HQ Hydroquinone Product This compound HQ->Product Nucleophilic Substitution CH 6-chloro-1-hexanol CH->Product NaOH NaOH (Catalyst) NaOH->Product Solvent Ethanol (Solvent) Solvent->Product Tech Microreactor (for high yield) Tech->Product

Caption: Synthesis of this compound.[1]

Application Notes and Protocols

Application Note 1: Synthesis of a Thermotropic Liquid Crystalline Polyester

Principle and Causality: This protocol describes the synthesis of a wholly aromatic/aliphatic polyester via solution polycondensation. This compound is reacted with terephthaloyl chloride, a rigid diacid chloride. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl groups of the diol attack the carbonyl carbons of the diacid chloride, eliminating HCl. A tertiary amine base like pyridine is used both as a catalyst and an acid scavenger to drive the reaction to completion. The choice of a high-boiling-point solvent (e.g., 1,1,2,2-tetrachloroethane) is critical to keep the polymer in solution as its molecular weight increases and to allow for the high reaction temperatures needed for polyesterification. The resulting polymer's ability to form a liquid crystal phase is directly attributable to the alternating sequence of the rigid terephthalate units and the semi-flexible this compound units.

Experimental Protocol:

1. Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Role
This compound142627-91-6210.27Diol Monomer
Terephthaloyl Chloride100-20-9203.02Diacid Monomer
Pyridine (anhydrous)110-86-179.10Catalyst/Acid Scavenger
1,1,2,2-Tetrachloroethane (TCE)79-34-5167.85Solvent
Methanol67-56-132.04Precipitant

2. Step-by-Step Methodology:

  • Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser. Dry all glassware thoroughly in an oven before use.

  • Reagent Charging: Under a slow stream of dry nitrogen, charge the flask with this compound (e.g., 2.10 g, 10 mmol) and anhydrous 1,1,2,2-tetrachloroethane (50 mL). Stir the mixture until the monomer is fully dissolved.

  • Addition of Base: Add anhydrous pyridine (1.74 mL, 22 mmol, 2.2 equivalents) to the solution.

  • Monomer Addition: Cool the flask to 0 °C using an ice bath. Slowly add a solution of terephthaloyl chloride (2.03 g, 10 mmol) in TCE (20 mL) to the stirred reaction mixture over 30 minutes. An immediate increase in viscosity may be observed.

  • Polymerization Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 120 °C. Maintain this temperature with vigorous stirring under a nitrogen atmosphere for 24 hours.

  • Isolation: Cool the viscous polymer solution to room temperature. Slowly pour the solution into a large excess of methanol (e.g., 500 mL) with rapid stirring. The polyester will precipitate as a fibrous solid.

  • Purification: Filter the polymer and wash it extensively with hot methanol to remove residual solvent, pyridine hydrochloride, and unreacted monomers.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C for 48 hours or until a constant weight is achieved.

3. Characterization:

  • Structure: Confirm the polyester structure using ¹H NMR and FT-IR spectroscopy.

  • Molecular Weight: Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) using Gel Permeation Chromatography (GPC).

  • Thermal Properties: Analyze phase transitions (glass transition temperature, Tg; melting temperature, Tm; clearing temperature, Ti) using Differential Scanning Calorimetry (DSC).[8]

  • Liquid Crystalline Texture: Observe the characteristic textures of the nematic or smectic phases using Polarized Optical Microscopy (POM) on a hot stage.[8]

Diagram: LCP Synthesis & Characterization Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_char Characterization A Dissolve Monomer & Pyridine in TCE B Add Diacid Chloride at 0°C A->B C Polymerize at 120°C, 24h B->C D Precipitate in Methanol C->D E Filter & Wash D->E F Dry under Vacuum E->F G NMR / FT-IR (Structure) F->G Final Polymer H GPC (Molecular Weight) F->H Final Polymer I DSC / TGA (Thermal Properties) F->I Final Polymer J POM (LC Texture) F->J Final Polymer

Caption: Workflow for LCP synthesis and characterization.

Application Note 2: Synthesis of 4-((6-(acryloyloxy)hexyl)oxy)phenol

Principle and Causality: This protocol details the selective esterification of the primary alcohol of this compound with acryloyl chloride. The higher reactivity of the primary alcohol compared to the phenolic hydroxyl allows for a regioselective reaction. A non-nucleophilic base, such as triethylamine, is used to neutralize the HCl byproduct without competing in the reaction. A polymerization inhibitor (e.g., hydroquinone monomethyl ether, MEHQ) is crucial to prevent the premature polymerization of the acrylate product, which is sensitive to heat, light, and radicals. The reaction is run at low temperatures to further enhance selectivity and minimize side reactions.

Experimental Protocol:

1. Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Role
This compound142627-91-6210.27Starting Material
Acryloyl Chloride814-68-690.51Acrylating Agent
Triethylamine (Et₃N)121-44-8101.19Base/Acid Scavenger
Dichloromethane (DCM)75-09-284.93Solvent
MEHQ150-76-5124.14Inhibitor

2. Step-by-Step Methodology:

  • Reactor Setup: In a flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve this compound (2.10 g, 10 mmol), triethylamine (1.53 mL, 11 mmol), and a small amount of MEHQ (~10 mg) in anhydrous DCM (50 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of acryloyl chloride (0.82 mL, 10.1 mmol) in DCM (10 mL) dropwise to the cooled, stirred solution over 1 hour.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12 hours.

  • Workup: Wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature (<30 °C) to avoid polymerization.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary, using a hexane/ethyl acetate gradient. The final product should be stored in a cool, dark place with an inhibitor.

Diagram: Synthesis of Functional Acrylate Monomer

G Monomer This compound Reaction Selective Esterification Monomer->Reaction Reagent Acryloyl Chloride Reagent->Reaction Base Triethylamine (Et3N) Base->Reaction Solvent DCM, 0°C Solvent->Reaction Inhibitor MEHQ Inhibitor->Reaction Product 4-((6-(acryloyloxy)hexyl)oxy)phenol Reaction->Product

Sources

Application Notes & Protocols: Synthesis of Functional Derivatives from 4-(6-hydroxyhexyloxy)phenol for Advanced Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of functional derivatives from 4-(6-hydroxyhexyloxy)phenol, a versatile bifunctional monomer. Its unique structure, featuring both a nucleophilic phenolic hydroxyl and a primary aliphatic hydroxyl group, connected by a flexible hexyl-oxy spacer, makes it an ideal building block for a diverse range of advanced materials. This document details proven protocols for creating key derivatives, including polymerizable (meth)acrylates and precursors for liquid crystals. We delve into the causality behind experimental choices, provide robust characterization methodologies, and discuss the structure-property relationships that govern the application of these materials in fields such as photo-responsive polymers, flexible electronics, and advanced optical systems.

Introduction: The Versatility of a Bifunctional Building Block

In the pursuit of novel materials with tailored properties, the strategic design of molecular precursors is paramount. This compound stands out as a particularly valuable synthon due to its inherent bifunctionality. The phenolic hydroxyl group offers a site for reactions like etherification and esterification that are often challenging to perform on less acidic aliphatic alcohols, while the terminal primary alcohol provides a robust handle for introducing other functionalities.[1] The C6 aliphatic chain imparts flexibility to the resulting molecules, a desirable trait for creating materials like flexible coatings and polymer-dispersed liquid crystals (PDLCs).[2][]

This guide will focus on two primary pathways for derivatization, demonstrating the selective functionalization of either the aliphatic or phenolic hydroxyl group to produce high-performance materials.

General Synthetic Strategy Overview

The synthetic versatility of this compound allows for the creation of a wide array of derivatives. The choice of reaction conditions dictates which hydroxyl group is functionalized, enabling precise molecular engineering.

G cluster_0 Synthesis Pathways cluster_1 Applications A This compound (Starting Material) B Polymerizable Monomers ((Meth)acrylates) A->B Selective Esterification (Aliphatic -OH) C Liquid Crystal Precursors (Mesogenic Esters/Ethers) A->C Esterification / Etherification (Phenolic -OH) D Photo-responsive Materials B->D E Flexible Coatings & Adhesives B->E F Smart Windows & Displays C->F

Caption: General synthetic pathways from this compound.

Synthesis of Polymerizable Monomers: 6-(4-Hydroxyphenoxy)hexyl Acrylate

Acrylate and methacrylate derivatives are foundational monomers for creating a vast range of polymers. By functionalizing the terminal aliphatic hydroxyl group of this compound, we create a monomer that retains the phenolic hydroxyl for potential post-polymerization modification or to influence material properties like adhesion and solubility. These monomers are particularly useful for crosslinkable coatings and adhesives where they provide enhanced flexibility and adhesion.[]

Expertise & Rationale: Fischer-Speier Esterification

The protocol below utilizes a direct, acid-catalyzed esterification (transesterification in this specific case) to synthesize the acrylate derivative.[4]

  • Choice of Reagent: Methyl acrylate is used as both a reagent and a solvent. Its large excess drives the equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.

  • Catalyst Selection: Methanesulfonic acid is a strong, non-oxidizing acid catalyst. It protonates the carbonyl oxygen of methyl acrylate, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the primary alcohol of the starting material.[4] This approach is highly selective for the more nucleophilic primary alcohol over the less reactive phenolic hydroxyl group under these conditions.

  • Temperature Control: The reaction is conducted at a mild temperature (40°C) to prevent polymerization of the acrylate reagent and product, and to maintain the selectivity for the aliphatic hydroxyl group.[5]

Detailed Experimental Protocol: Synthesis of 6-(4-Hydroxyphenoxy)hexyl Acrylate

G A 1. Combine Reactants - this compound - Methyl Acrylate - Methanesulfonic Acid B 2. Reaction - Heat to 40°C - Stir for 3 hours A->B C 3. Work-up - Add H2O - Extract with MTBE B->C D 4. Isolation - Collect organic layer - Concentrate to dryness C->D E 5. Purification - Filter with MTBE/n-heptane - Dry to yield product D->E

Caption: Workflow for the synthesis of 6-(4-Hydroxyphenoxy)hexyl Acrylate.

Materials:

  • This compound (10.0 g, 47.56 mmol)

  • Methyl acrylate (50 ml, 551.7 mmol)

  • Methanesulfonic acid (0.36 g, 3.75 mmol)

  • Methyl tert-butyl ether (MTBE)

  • n-Heptane

  • Deionized Water

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and condenser, add this compound (10.0 g), methyl acrylate (50 ml), and methanesulfonic acid (0.36 g).[5]

  • Heat the reaction mixture to 40°C and stir for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:7 Ethyl Acetate:Hexane).

  • After completion, allow the mixture to cool to room temperature. Add 100 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with methyl tert-butyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain a crude oil.

  • Purify the product by filtration through a short plug of silica gel, eluting with MTBE and n-heptane, or by recrystallization. After drying, an off-white solid product is typically obtained with a high yield (e.g., ~95%).[5]

Characterization Data

Successful synthesis can be validated through standard spectroscopic techniques.

Technique Expected Observations for 6-(4-Hydroxyphenoxy)hexyl Acrylate
¹H NMR Appearance of characteristic vinyl protons (δ 5.8-6.4 ppm), disappearance of the aliphatic -OH proton, and shifts in the protons adjacent to the newly formed ester group (-CH₂-O-C=O at ~δ 4.15 ppm). The aromatic and phenolic -OH protons should remain.
¹³C NMR Appearance of a carbonyl carbon signal (~166 ppm) and vinyl carbon signals (~128, 130 ppm).
FTIR Appearance of a strong C=O stretch (~1720 cm⁻¹) and C=C stretch (~1635 cm⁻¹). Persistence of the broad O-H stretch from the phenolic group (~3300 cm⁻¹).[6][7]

Synthesis of Liquid Crystal Precursors

The rigid phenolic core and flexible tail of this compound make it an excellent scaffold for building liquid crystalline molecules (mesogens).[2] By attaching other rigid molecular fragments (mesogenic cores) to the phenolic hydroxyl group, molecules with the necessary anisotropy to form liquid crystal phases can be synthesized.[8]

Expertise & Rationale: Steglich Esterification

This protocol describes the synthesis of an ester-linked liquid crystal precursor by reacting the phenolic hydroxyl of this compound with 4-cyanobenzoic acid.

  • Reaction Choice: The Steglich esterification is a mild and efficient method for forming esters, particularly from less reactive alcohols like phenols.[9] It proceeds at room temperature and avoids the harsh conditions of Fischer esterification that could lead to side reactions.

  • Reagent System:

    • DCC (N,N'-Dicyclohexylcarbodiimide): This is the coupling agent. It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

    • DMAP (4-Dimethylaminopyridine): This is a nucleophilic catalyst. It reacts with the O-acylisourea intermediate to form a more reactive acylpyridinium species, which is then readily attacked by the phenolic hydroxyl group.

  • Causality: The combination of DCC and DMAP is crucial for efficiently esterifying the sterically hindered and less nucleophilic phenolic hydroxyl group. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration, simplifying purification.

Detailed Experimental Protocol: Synthesis of 4-(6-hydroxyhexyloxy)phenyl 4-cyanobenzoate

Materials:

  • This compound (5.0 g, 23.8 mmol)

  • 4-Cyanobenzoic acid (3.5 g, 23.8 mmol)

  • DCC (5.4 g, 26.2 mmol)

  • DMAP (0.29 g, 2.38 mmol)

  • Dichloromethane (DCM), anhydrous (150 mL)

Procedure:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (5.0 g), 4-cyanobenzoic acid (3.5 g), and DMAP (0.29 g) in anhydrous DCM (100 mL).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (5.4 g) in anhydrous DCM (50 mL) and add this solution dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Wash the filtrate sequentially with 0.5 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., gradient elution with Hexane/Ethyl Acetate) to yield the pure liquid crystal precursor.

Characterization and Material Properties
Technique Expected Observations for 4-(6-hydroxyhexyloxy)phenyl 4-cyanobenzoate
¹H NMR Disappearance of the phenolic -OH proton signal. Appearance of signals corresponding to the 4-cyanobenzoyl group. A downfield shift of the aromatic protons of the starting phenol ring due to the electron-withdrawing effect of the ester.
¹³C NMR Appearance of a new ester carbonyl signal (~164 ppm) and a nitrile carbon signal (~118 ppm).
FTIR Disappearance of the phenolic O-H stretch. Appearance of a strong ester C=O stretch (~1735 cm⁻¹) and a C≡N stretch (~2230 cm⁻¹).
DSC/POM Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) would be used to determine the liquid crystalline phases (mesophases) and transition temperatures of the final product. The molecule is designed to potentially exhibit nematic or smectic phases.[2]

Conclusion and Future Outlook

This compound is a powerful and versatile platform for the synthesis of advanced materials. The protocols detailed herein demonstrate the selective functionalization of its two distinct hydroxyl groups to create high-value derivatives for polymer science and liquid crystal applications. By understanding the chemical principles behind these synthetic choices, researchers can precisely tailor the molecular architecture to achieve desired macroscopic properties. Future work can expand on this platform by introducing photo-responsive moieties like azobenzenes,[10][11] or by using the derivatives in the synthesis of complex block copolymers or polymer networks for applications in drug delivery,[] soft robotics, and adaptive optics.

References

  • LookChem. Cas 161841-12-9, 4-(6-ACRYLOXY-HEX-1-YL-OXY)PHENOL. Available from: [Link]

  • Google Patents. CN107867979B - Method for continuously preparing 4-(6-hydroxyhexyloxy) phenol.
  • Elsevier. Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. Available from: [Link]

  • Google Patents. EP0165529A1 - Process for producing phenyl methacrylate or acrylate.
  • Royal Society of Chemistry. Photo-responsive polymers: synthesis and applications. Available from: [Link]

  • Google Patents. EP0139252A2 - Esterification of carboxylic acids containing phenol groups.
  • Google Patents. EP0037353A1 - Process for the etherification of phenols.
  • ResearchGate. Synthetic methods of methacrylates: Current industrial processes for MMA synthesis (a–c) versus the route from acetone, chloroform, and alcohols (d and e). Available from: [Link]

  • Royal Society of Chemistry. Photo-responsive supramolecular polymers synthesized by olefin metathesis polymerization from supramonomers. Available from: [Link]

  • ScienceDirect. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Available from: [Link]

  • PubMed Central. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Available from: [Link]

  • ResearchGate. Synthesis and application of photo-responsive polymers | Request PDF. Available from: [Link]

  • ACS Publications. High-Pressure Polymerization of Phenol toward Degree-4 Carbon Nanothread. Available from: [Link]

  • Google Patents. US5808130A - Esterification of phenols.
  • PubMed Central. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Available from: [Link]

  • ResearchGate. Synthesis and mesomorphic properties of chiral liquid crystals derived from (S)-2-(6-hydroxy-2-naphthyl)propionic acid with a methyleneoxy linking group. Available from: [Link]

  • ResearchGate. Synthesis of a New Liquid Crystal, 3-Hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenyl Palmitate. Available from: [https://www.researchgate.net/publication/282163994_Synthesis_of_a_New_Liquid_Crystal_3-Hydroxy-4-6-methoxy-13-benzothiazol-2-ylimino]methylphenyl_Palmitate]([Link])

  • Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]

  • ResearchGate. A simple method for chemoselective phenol alkylation | Request PDF. Available from: [Link]

  • ResearchGate. Scheme 1. Copolymerization of 4-hydroxybenzoic acid with 6-hydroxy-2-naphthoic acid. Available from: [Link]

  • PubMed Central. Characterization of Bioactivity of Selective Molecules in Fruit Wines by FTIR and NMR Spectroscopies, Fluorescence and Docking Calculations. Available from: [Link]

  • ResearchGate. Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. Available from: [Link]

  • Amanote Research. (PDF) Visualization of Photoresponsive Monolayers Comprised. Available from: [Link]

  • ResearchGate. Synthesis, Spectroscopic Characterization (FT-IR, NMR, UV), NPA, NBO, NLO, Thermochemical Analysis and Molecular Docking Studies of 2-((4-hydroxyphenyl)(piperidin-1-yl)methyl)phenol | Request PDF. Available from: [Link]

  • ResearchGate. ¹H NMR spectrum of 4-methoxy 2,6-diformyl phenol. Available from: [Link]

  • ResearchGate. Spectroscopic (FTIR, FT-Raman, 1H NMR and UV–Vis) and DFT/TD-DFT studies on cholesteno [4,6-b,c]-2′,5′-dihydro-1′,5′-benzothiazepine | Request PDF. Available from: [Link]

  • Google Patents. CN105061157A - Method for preparing 4-tert-octyl-2,6-dicumyl phenol.

Sources

Troubleshooting & Optimization

improving the yield of 4-(6-hydroxyhexyloxy)phenol synthesis from 40% to 80%

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(6-hydroxyhexyloxy)phenol

Objective: This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework to significantly improve the yield of this compound from a suboptimal 40% to a more efficient and industrially viable 80% or higher.

Introduction: The Challenge of Selective Mono-Alkylation

This compound is a valuable intermediate in the synthesis of optical functional films and other advanced materials.[1] The standard synthesis route is the Williamson ether synthesis, reacting hydroquinone with a 6-halo-1-hexanol (typically 6-chloro-1-hexanol) under basic conditions.[1][2]

While theoretically straightforward, this reaction is frequently plagued by low yields, often stalling around 40%.[1] The primary challenge lies in achieving selective mono-alkylation of the symmetric hydroquinone molecule while preventing the formation of the thermodynamically stable di-alkylation byproduct, 1,4-bis(6-hydroxyhexyloxy)benzene. This guide dissects the common pitfalls and provides validated strategies to overcome them.

Core Synthesis Pathway & Common Pitfalls

The desired reaction proceeds via an SN2 mechanism where the phenoxide ion of hydroquinone attacks the primary carbon of 6-chloro-1-hexanol.[2][3] However, several competing reactions limit the yield.

Reaction Mechanism and Side Reactions

The diagram below illustrates the intended synthesis pathway and the primary side reaction that diminishes the yield of the desired mono-substituted product.

G cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: SN2 Alkylation HQ Hydroquinone MonoAnion Mono-phenoxide (Nucleophile) HQ->MonoAnion + 1 eq. Base Base Base (e.g., K2CO3) DiAnion Di-phenoxide MonoAnion->DiAnion + 1 eq. Base (Favored by strong base) Product TARGET This compound MonoAnion->Product + Alkyl Halide (Desired Reaction) Byproduct BYPRODUCT 1,4-bis(6-hydroxyhexyloxy)benzene DiAnion->Byproduct + 2 eq. Alkyl Halide (Rapid Dialkylation) AlkylHalide 6-chloro-1-hexanol Product->Byproduct + Alkyl Halide (Over-alkylation)

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Guide (Q&A)

This section addresses the most common issues encountered during synthesis.

Q1: My yield is consistently low (~40%). What are the primary causes and how do I fix them?

A low yield is almost always a result of suboptimal reaction conditions leading to incomplete reaction or the formation of the dialkylated byproduct. A Chinese patent highlights that a traditional batch reaction in DMF at 90°C for 20 hours results in a yield of only 40%.[1] The key is to favor mono-alkylation statistically and kinetically.

Likely Causes & Solutions:

  • Incorrect Stoichiometry: Using a 1:1 molar ratio of hydroquinone to 6-chloro-1-hexanol is a common mistake. As the mono-substituted product forms, it competes with the remaining hydroquinone for the alkylating agent, leading to a mixture of starting material, desired product, and byproduct.

    • Solution: Employ a significant excess of hydroquinone. A molar ratio of 3 to 5 equivalents of hydroquinone to 1 equivalent of 6-chloro-1-hexanol dramatically increases the statistical probability that the alkyl halide will react with an un-substituted hydroquinone molecule.[4] The unreacted hydroquinone can be easily removed during workup via an alkaline wash.

  • Inappropriate Base: Strong bases like sodium hydroxide (NaOH) or sodium hydride (NaH) can readily deprotonate both phenolic hydroxyl groups, forming the dianion.[5][6] This dianion is highly reactive and rapidly forms the dialkylated byproduct.

    • Solution: Use a milder base like potassium carbonate (K₂CO₃). K₂CO₃ is less likely to generate a high concentration of the dianion, favoring the formation of the mono-phenoxide and thus the mono-alkylated product.[4]

  • Suboptimal Solvent: Protic solvents (like ethanol or water) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing down the desired SN2 reaction.[5]

    • Solution: Use a polar aprotic solvent such as acetone, acetonitrile, or N,N-dimethylformamide (DMF).[5] These solvents solvate the cation (e.g., K⁺) but leave the phenoxide anion "naked" and highly nucleophilic, accelerating the reaction rate.[5]

  • Passive Reagent Addition: Adding all the 6-chloro-1-hexanol at the beginning of the reaction creates a high initial concentration, increasing the likelihood of dialkylation.

    • Solution: Add the 6-chloro-1-hexanol solution dropwise over several hours to a refluxing mixture of excess hydroquinone and potassium carbonate in acetone.[4] This slow addition keeps the concentration of the alkylating agent low at all times, further favoring mono-substitution.

Q2: I'm seeing a significant amount of a non-polar byproduct in my TLC and NMR. How can I prevent it?

This byproduct is almost certainly 1,4-bis(6-hydroxyhexyloxy)benzene. Its formation is a direct result of the dialkylation of hydroquinone.

Prevention Strategy: The most effective strategy is to manipulate the reaction stoichiometry, as summarized in the table below.

Molar Ratio (Hydroquinone : Alkyl Halide)Expected Mono-ether YieldExpected Di-ether YieldKey Insight
1 : 1~35-45%~20-30%Standard, suboptimal condition leading to significant byproduct formation.
3 : 1~50-60%~10-15%A good starting point for optimization. Di-ether is significantly reduced.
5 : 1 >70% (approaching 80%) <5% Recommended ratio. Statistically favors mono-alkylation.[4]
1 : 2.2<10%>85%This ratio is used when the di-ether is the desired product.
Q3: My reaction seems to stall, and TLC shows unreacted starting material even after 24 hours. What's wrong?

This indicates an issue with reaction kinetics, often related to the choice of reagents or the presence of inhibitors like water.

  • Insufficient Base or Catalyst: The reaction requires a basic environment to deprotonate the phenol. If the base is weak or used in insufficient quantity, the reaction will be slow or incomplete.

    • Solution: Use at least 2 equivalents of K₂CO₃ per equivalent of the limiting reagent (6-chloro-1-hexanol). For challenging reactions, the addition of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can dramatically accelerate the reaction.[7][8] The PTC helps transport the phenoxide from the solid base surface or aqueous phase into the organic phase where the alkyl halide resides.[8][9]

  • Reactivity of the Alkyl Halide: The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl.[10] 6-chloro-1-hexanol is less reactive than its bromo- or iodo-analogs.

    • Solution: While more expensive, switching to 6-bromo-1-hexanol will increase the reaction rate. Alternatively, a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can be added to the reaction with 6-chloro-1-hexanol.[10] The iodide ion will undergo a Finkelstein reaction to generate the more reactive 6-iodo-1-hexanol in situ.

  • Presence of Water: Moisture is detrimental to the reaction as it can protonate the reactive phenoxide, quenching the nucleophile.[10]

    • Solution: Use anhydrous solvents and ensure reagents are dry. K₂CO₃ should be dried in an oven before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice.

Q4: How can I effectively purify the product to remove unreacted hydroquinone and the dialkylated byproduct?

Purification is critical. The desired product, unreacted hydroquinone, and the dialkylated byproduct have different polarities, which can be exploited.

  • Aqueous Workup (Crucial First Step):

    • After the reaction is complete, cool the mixture and filter off the inorganic salts (K₂CO₃, KCl).

    • Evaporate the solvent.

    • Dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with an aqueous solution of NaOH or KOH (e.g., 1M). This is the key step:

      • Unreacted Hydroquinone: Being acidic, it will be deprotonated by the base and extracted into the aqueous layer.

      • Desired Product (Mono-ether): The remaining phenolic -OH is also acidic and will be extracted into the aqueous layer.

      • Dialkylated Byproduct: Having no acidic protons, it will remain in the organic layer.

    • Separate the organic layer (containing the byproduct) and the aqueous layer (containing the product and unreacted hydroquinone).

    • Carefully acidify the aqueous layer with HCl until it is acidic (pH ~2-3).[11] The desired product and hydroquinone will precipitate or can be extracted back into a fresh organic layer.

  • Column Chromatography:

    • If the basic wash is insufficient, flash column chromatography is the definitive method.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexane (or petroleum ether) is effective. Start with a low polarity (e.g., 10% EtOAc in hexane) to elute the non-polar dialkylated byproduct first. Increase the polarity (e.g., to 30-50% EtOAc in hexane) to elute the desired mono-alkylated product. The highly polar unreacted hydroquinone will remain on the baseline or elute last.

Optimized Protocol for >80% Yield

This protocol integrates the solutions discussed above to maximize the yield of this compound.

G start Start: Assemble Reactants reflux Heat to Reflux (e.g., Acetone, ~56°C) start->reflux Hydroquinone (5 eq.) K2CO3 (2 eq.) Anhydrous Acetone addition Slowly add 6-chloro-1-hexanol (1 eq.) over 4-6 hours reflux->addition monitor Monitor by TLC (Disappearance of alkyl halide) addition->monitor Continue reflux for 12-18h after addition workup1 Filter solids, evaporate solvent monitor->workup1 workup2 Redissolve in EtOAc, Wash with 1M NaOH (aq) workup1->workup2 workup3 Separate layers. Acidify aqueous layer with HCl. workup2->workup3 workup4 Extract product with EtOAc workup3->workup4 purify Dry (Na2SO4), evaporate solvent. Purify via Column Chromatography. workup4->purify end End: Isolated Product >80% Yield purify->end

Caption: Optimized workflow for high-yield synthesis.

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add hydroquinone (5.0 eq.), potassium carbonate (2.0 eq., dried), and anhydrous acetone.

  • Reaction Initiation: Begin stirring and heat the mixture to a gentle reflux.

  • Slow Addition: Dissolve 6-chloro-1-hexanol (1.0 eq.) in anhydrous acetone and add it to the dropping funnel. Add this solution dropwise to the refluxing mixture over 4-6 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to reflux for another 12-18 hours. Monitor the reaction's progress by TLC, checking for the consumption of the 6-chloro-1-hexanol.

  • Initial Workup: Cool the reaction to room temperature. Filter off the potassium salts and wash the filter cake with acetone. Combine the filtrates and remove the solvent under reduced pressure.

  • Extraction: Dissolve the crude residue in ethyl acetate. Transfer to a separatory funnel and wash twice with 1M NaOH solution. Combine the aqueous layers. The organic layer contains the dialkylated byproduct and can be discarded.

  • Product Isolation: Cool the combined basic aqueous layers in an ice bath and slowly acidify with 6M HCl until the pH is ~2. A white precipitate may form.

  • Final Extraction & Purification: Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.

Frequently Asked Questions (FAQs)

  • Can I use NaOH instead of K₂CO₃ to save costs? It is not recommended for achieving high mono-alkylation yields. Strong bases like NaOH significantly increase the formation of the dialkylated byproduct, complicating purification and lowering the yield of the desired product.[5][7]

  • Is a phase-transfer catalyst (PTC) always necessary? Not always, but it is highly recommended if you experience slow or incomplete reactions, especially on a larger scale. A PTC like TBAB (2-5 mol%) can significantly reduce reaction times and improve yield by facilitating the transfer of the phenoxide into the organic phase.[8][12]

  • My hydroquinone starting material has a dark color. Is this a problem? Hydroquinone can oxidize on exposure to air and light, especially under basic conditions, leading to colored impurities (like p-benzoquinone).[13] While minor discoloration may not be an issue, using heavily oxidized starting material can lower the yield. Using fresh, light-colored hydroquinone and running the reaction under an inert atmosphere is best practice.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from [Link]

  • ResearchGate. (2016). How can I increase the monosubstitution ratio in an O-alkylation of hydroquinone? Retrieved from [Link]

  • PTC Organics. (n.d.). PTC Dietherification of Secondary Diol. Retrieved from [Link]

  • ResearchGate. (2025). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Retrieved from [Link]

  • Gambarotti, C., et al. (2013). Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2. Bentham Science. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Monoetherification of hydroquinone with different alcohols in the presence of NaNO2 and H2SO4. Retrieved from [Link]

  • ResearchGate. (2025). The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Reddit. (2022). Best procedure for phenol/hydroquinone O-methylations? Retrieved from [Link]

  • Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • IAGI. (n.d.). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. Retrieved from [Link]

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Technical Support Center: Optimization of Bimolecular Nucleophilic Substitution (SN2) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bimolecular nucleophilic substitution (SN2) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical steps needed to optimize your SN2 reactions for higher yields and purity.

Understanding the SN2 Mechanism: A Quick Primer

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental transformation in organic chemistry where a nucleophile attacks an electrophilic carbon atom, displacing a leaving group in a single, concerted step.[1][2] The term "bimolecular" signifies that the rate-determining step involves the collision of two species: the substrate and the nucleophile.[3][4] This mechanism is characterized by a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group, leading to an inversion of stereochemistry at the reaction center, often referred to as a Walden inversion.[2][5]

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the rate of an SN2 reaction?

The rate of an SN2 reaction is primarily governed by four factors: the structure of the substrate, the strength of the nucleophile, the ability of the leaving group to depart, and the choice of solvent.[6][7]

Q2: Why is steric hindrance so critical in SN2 reactions?

Steric hindrance refers to the spatial arrangement of atoms or groups at or near the reacting center that impedes the approach of the incoming nucleophile.[8][9][10] Since the SN2 reaction requires a direct backside attack on the electrophilic carbon, bulky substituents on the substrate will shield this carbon, making it difficult for the nucleophile to approach and form the transition state.[9][10] Consequently, the reaction rate decreases significantly with increasing steric bulk.[5][7][8][9][10] The general reactivity trend for substrates in SN2 reactions is: methyl > primary > secondary >> tertiary (which generally do not react via SN2).[5][11][12]

Q3: How do I choose a good nucleophile for my SN2 reaction?

A strong nucleophile is essential for a fast SN2 reaction.[13][14] Generally, nucleophilicity increases with:

  • Negative charge: Anionic species are stronger nucleophiles than their neutral counterparts (e.g., OH⁻ > H₂O).[13]

  • Lower electronegativity: Within a period of the periodic table, nucleophilicity increases as electronegativity decreases (e.g., C⁻ > N⁻ > O⁻ > F⁻).[14]

  • Larger atomic size: Within a group, nucleophilicity increases down the group in polar protic solvents due to better polarizability (e.g., I⁻ > Br⁻ > Cl⁻ > F⁻).

Q4: What makes a good leaving group?

A good leaving group is a species that is stable on its own after detaching from the substrate.[13][15] This stability is often correlated with the weakness of the leaving group as a base.[13][15] Therefore, the conjugate bases of strong acids are excellent leaving groups.[3][16] For example, iodide (I⁻) is a better leaving group than chloride (Cl⁻) because HI is a stronger acid than HCl.[15] Poor leaving groups, such as hydroxide (OH⁻) and alkoxides (RO⁻), are strong bases and are generally not displaced in SN2 reactions unless they are first protonated to form water or an alcohol, which are better leaving groups.[5][13][15]

Q5: What is the best type of solvent for an SN2 reaction?

Polar aprotic solvents are generally the best choice for SN2 reactions.[17][18][19] These solvents, such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), are polar enough to dissolve the nucleophile (often a salt) but do not have acidic protons that can solvate and stabilize the nucleophile.[5][17][18][19] This "naked" and highly reactive nucleophile leads to a significantly faster reaction rate.[17][18] In contrast, polar protic solvents like water and alcohols can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the substrate, thereby slowing down the reaction.[6][17][18]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am not getting the desired product, or the yield is very low. What could be the reasons and how can I fix it?

A: Senior Application Scientist's Insight: Low or no yield in an SN2 reaction is a common issue that can often be traced back to one or more of the core principles of the reaction mechanism being violated. A systematic evaluation of the substrate, nucleophile, leaving group, and reaction conditions is the key to identifying and resolving the problem.

LowYield_Workflow Start Low/No Yield Check_Substrate 1. Evaluate Substrate Is it sterically hindered (2° or 3°)? Start->Check_Substrate Check_LG 2. Assess Leaving Group Is it a weak base (e.g., I, Br, OTs)? Check_Substrate->Check_LG If 1° or Me Optimize Systematically Optimize Conditions Check_Substrate->Optimize If hindered, consider alternative synthesis Check_Nuc 3. Analyze Nucleophile Is it strong and not overly basic? Check_LG->Check_Nuc If good LG Check_LG->Optimize If poor LG, convert to a better one (e.g., -OH to -OTs) Check_Solvent 4. Examine Solvent Is it polar aprotic (e.g., DMF, DMSO, Acetone)? Check_Nuc->Check_Solvent If strong nucleophile Check_Nuc->Optimize If weak, choose a stronger one Check_Temp 5. Review Temperature Is it too low? Or too high, favoring E2? Check_Solvent->Check_Temp If polar aprotic Check_Solvent->Optimize If polar protic, switch to aprotic Check_Temp->Optimize Adjust temperature based on E2 competition

Caption: A systematic workflow for troubleshooting low-yield SN2 reactions.

  • Re-evaluate Your Substrate:

    • Problem: The substrate is sterically hindered. Tertiary alkyl halides do not undergo SN2 reactions, and secondary halides react slowly.[5][7][11]

    • Solution: If possible, redesign the synthesis to use a primary or methyl halide. If a secondary halide must be used, you will need to rigorously optimize all other parameters.

  • Improve the Leaving Group:

    • Problem: The leaving group is poor (e.g., -OH, -OR, -NH2). These are strong bases and are reluctant to leave.[5][13][15]

    • Protocol: Convert poor leaving groups into good ones. For example, an alcohol (-OH) can be converted to a tosylate (-OTs), mesylate (-OMs), or triflate (-OTf), which are excellent leaving groups.[5]

    Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Reactivity
    I⁻HI-10Excellent
    Br⁻HBr-9Very Good
    Cl⁻HCl-7Good
    TsO⁻ (tosylate)TsOH-2.8Excellent
    MsO⁻ (mesylate)MsOH-1.9Excellent
    H₂OH₃O⁺-1.7Good
    F⁻HF3.2Poor
    OH⁻H₂O15.7Very Poor
  • Enhance Nucleophile Reactivity:

    • Problem: The nucleophile is too weak.

    • Solution: Select a stronger nucleophile. If using a neutral nucleophile, consider its deprotonated, anionic form.

    • Protocol:

      • If your nucleophile is in equilibrium with its conjugate acid, add a non-nucleophilic base to shift the equilibrium towards the more reactive anionic form.

      • If solubility is an issue, especially in less polar solvents, consider using a phase-transfer catalyst.[20][21] Quaternary ammonium salts or crown ethers can transport the anionic nucleophile from an aqueous or solid phase into the organic phase where the substrate is located, dramatically increasing the reaction rate.[20][22][23]

  • Optimize the Solvent:

    • Problem: The solvent is solvating the nucleophile too strongly (polar protic) or not dissolving the reactants (nonpolar).

    • Solution: Switch to a polar aprotic solvent.

    SolventTypeDielectric Constant (ε)SN2 Rate Enhancement
    Methanol (CH₃OH)Polar Protic33Base Rate
    Acetone (CH₃COCH₃)Polar Aprotic21~500x faster than Methanol[1]
    DMF (HCON(CH₃)₂)Polar Aprotic37High
    DMSO ((CH₃)₂SO)Polar Aprotic47High
Issue 2: Formation of Elimination (E2) Side Products

Q: My reaction is producing a significant amount of an alkene byproduct. How can I favor the SN2 pathway over the E2 pathway?

A: Senior Application Scientist's Insight: The competition between SN2 and E2 reactions is a classic challenge in organic synthesis.[24][25] Both pathways are favored by strong bases/nucleophiles. The key to controlling the outcome lies in understanding the subtle differences in their requirements. E2 reactions are more sensitive to steric hindrance on the substrate and are favored by bulky bases and higher temperatures.

SN2_vs_E2 cluster_SN2 Favorable for SN2 cluster_E2 Favorable for E2 SN2_Substrate Methyl or Primary Substrate E2_Substrate Secondary or Tertiary Substrate SN2_Nuc Strong, Non-Bulky Nucleophile (e.g., I⁻, CN⁻, N₃⁻) E2_Base Strong, Bulky Base (e.g., t-BuOK, DBU) SN2_Temp Lower Temperature E2_Temp Higher Temperature

Caption: Factors influencing the competition between SN2 and E2 reactions.

  • Modify the Nucleophile/Base:

    • Problem: The nucleophile is also a strong, sterically hindered base (e.g., potassium tert-butoxide, t-BuOK).

    • Solution: Switch to a nucleophile that is a weaker base but still highly nucleophilic. For example, halides (I⁻, Br⁻), azide (N₃⁻), or cyanide (CN⁻) are excellent nucleophiles but relatively weak bases.

  • Control the Temperature:

    • Problem: The reaction is being run at an elevated temperature.

    • Solution: Lower the reaction temperature. Elimination reactions generally have a higher activation energy than substitution reactions and are more favored at higher temperatures.[26][27] Running the reaction at room temperature or below can often significantly reduce the amount of the E2 byproduct.

  • Substrate Choice (if possible):

    • Problem: A secondary or tertiary substrate is being used.

    • Solution: As steric hindrance increases, the E2 pathway becomes more favorable.[28] If possible, use a primary substrate to strongly favor the SN2 pathway.

Issue 3: Slow Reaction Rate

Q: My reaction is proceeding very slowly, even after several hours or days. How can I increase the reaction rate?

A: Senior Application Scientist's Insight: A slow reaction rate indicates a high activation energy barrier. This can be addressed by optimizing the factors that contribute to the stability of the transition state and the reactivity of the nucleophile.

  • Increase Temperature:

    • Rationale: Increasing the temperature provides the molecules with more kinetic energy to overcome the activation barrier.[29]

    • Protocol: Gradually increase the reaction temperature in increments of 10-20 °C. Be mindful that this can also increase the rate of side reactions, particularly E2 elimination.[26][27] Monitor the reaction closely for the formation of byproducts.

  • Use a More Reactive Nucleophile or Leaving Group:

    • Rationale: A more potent nucleophile will attack the substrate more readily, and a better leaving group will depart more easily, both leading to a faster reaction.

    • Protocol: Refer to the tables in the "Low or No Product Yield" section to select a stronger nucleophile or to convert your existing leaving group into a more reactive one.

  • Switch to a Polar Aprotic Solvent:

    • Rationale: As discussed, polar aprotic solvents enhance the nucleophilicity of anionic nucleophiles, leading to dramatic rate increases.[1]

    • Protocol: If you are using a polar protic solvent, switch to DMF, DMSO, or acetone. The reaction between bromoethane and potassium iodide, for instance, is 500 times faster in acetone than in methanol.[1]

  • Increase Reactant Concentration:

    • Rationale: The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[3][30]

    • Protocol: Increase the concentration of either or both reactants. However, be aware of solubility limits and potential side reactions at higher concentrations.

References

  • SN2 reaction - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • 4.5: Factors affecting the SN2 Reaction - Chemistry LibreTexts. (2021, May 24). Retrieved January 14, 2026, from [Link]

  • SN2 Reaction Mechanism - Chemistry Steps. (n.d.). Retrieved January 14, 2026, from [Link]

  • 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I - KPU Pressbooks. (n.d.). Retrieved January 14, 2026, from [Link]

  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (n.d.). Retrieved January 14, 2026, from [Link]

  • SN2 Effect of Solvent | OpenOChem Learn. (n.d.). Retrieved January 14, 2026, from [Link]

  • How does temperature affect SN1 and SN2 reactions? - Filo. (2023, October 2). Retrieved January 14, 2026, from [Link]

  • 7.7-11 Part 5: The effect of nucleophile on the SN2 reaction - YouTube. (2020, March 31). Retrieved January 14, 2026, from [Link]

  • The Substrate: Steric Effects in the SN2 Reaction. (n.d.). Retrieved January 14, 2026, from [Link]

    • MECHANISM AND KINETICS OF SN2 REACTIONS - PHARMD GURU. (n.d.). Retrieved January 14, 2026, from [Link]

  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024, March 17). Retrieved January 14, 2026, from [Link]

  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 5). Retrieved January 14, 2026, from [Link]

  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024, March 28). Retrieved January 14, 2026, from [Link]

  • SN2 Effect of Leaving Group | OpenOChem Learn. (n.d.). Retrieved January 14, 2026, from [Link]

  • 7.3: Other Factors that Affect SN2 Reactions - Chemistry LibreTexts. (2021, December 15). Retrieved January 14, 2026, from [Link]

  • Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a. (n.d.). Retrieved January 14, 2026, from [Link]

  • 10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts. (2019, June 5). Retrieved January 14, 2026, from [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. (n.d.). Retrieved January 14, 2026, from [Link]

  • phase transfer catalyst - Little Flower College Guruvayoor. (n.d.). Retrieved January 14, 2026, from [Link]

  • 7.5: SN1 vs SN2 - Chemistry LibreTexts. (2021, December 15). Retrieved January 14, 2026, from [Link]

  • Steric Effects and Solvent Effects on SN2 Reactions | The Journal of Physical Chemistry A. (2009, July 23). Retrieved January 14, 2026, from [Link]

  • Steric and Nucleophilic Effects on SN2 Reactions - YouTube. (2024, January 17). Retrieved January 14, 2026, from [Link]

  • SN2-Reaction in advanced organic chemistry | PPTX - Slideshare. (n.d.). Retrieved January 14, 2026, from [Link]

  • (PDF) Contact ion-pair SN2 reactions activated by Lewis Base Phase transfer catalysts. (2025, August 8). Retrieved January 14, 2026, from [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S - St. Paul's Cathedral Mission College. (n.d.). Retrieved January 14, 2026, from [Link]

  • SN2 Reaction Mechanism - BYJU'S. (n.d.). Retrieved January 14, 2026, from [Link]

  • Understanding the SN2 Versus E2 Competition - PubMed. (2025, July 22). Retrieved January 14, 2026, from [Link]

  • The isocyanide SN2 reaction - PMC - PubMed Central - NIH. (2023, September 19). Retrieved January 14, 2026, from [Link]

  • SN1 vs E1 and SN2 vs E2 : The Temperature - Master Organic Chemistry. (2012, December 19). Retrieved January 14, 2026, from [Link]

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  • SN2 versus E2 Competition of F– and PH2– Revisited - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

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methods for removing impurities during the synthesis of phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for phenol synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the removal of impurities during the synthesis of phenols. Here, we will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: My synthesized phenol has a pink or reddish hue. What causes this discoloration and how can I remove it?

A1: The characteristic pink or reddish discoloration in synthesized phenols is primarily due to the oxidation of phenol to form colored quinone-type compounds. This process can be accelerated by exposure to air (oxygen), light, and the presence of trace metal impurities which can catalyze the oxidation.

Troubleshooting and Removal Protocol:

  • Chemical Reduction: Highly colored impurities, often quinoidal in nature, can be treated with a reducing agent. The use of sodium dithionite (Na₂S₂O₄) can be effective in reducing these colored species to colorless compounds.[1] A subsequent recrystallization or distillation will then separate the phenol from the reduced impurities and the reducing agent.

  • Activated Carbon Treatment: For less intense discoloration, treatment with activated carbon (charcoal) is a standard and effective method.[2] The colored impurities, which are often large, conjugated molecules, adsorb onto the surface of the activated carbon.

    • Protocol: Dissolve the crude phenol in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently and then filter the hot solution to remove the carbon and the adsorbed impurities.[2] The purified phenol can then be recovered by crystallization or by evaporating the solvent.

  • Distillation under Inert Atmosphere: To prevent further oxidation, distillation should be performed under a vacuum or an inert atmosphere (e.g., nitrogen or argon). This minimizes the exposure of the hot phenol to oxygen.

Q2: I've performed a distillation, but my phenol is still not pure. What are the likely remaining impurities and how can I remove them?

A2: If a simple distillation does not yield pure phenol, it is likely due to the presence of impurities with boiling points close to that of phenol, or the formation of azeotropes. Common impurities, especially from the cumene process, include acetophenone, α-methylstyrene (AMS), and 2-methylbenzofuran.[3][4][5][6]

Advanced Purification Strategies:

  • Fractional Distillation: A more efficient fractional distillation column (e.g., a Vigreux or packed column) can provide the necessary theoretical plates to separate compounds with close boiling points.

  • Azeotropic Distillation: In some cases, adding a third component (an entrainer) can form a new, lower-boiling azeotrope with one of the impurities, allowing for its removal. For instance, water is sometimes used in the distillation of phenol to help remove certain impurities.[7][8]

  • Chemical Treatment Prior to Distillation: Some impurities can be converted into compounds with significantly different boiling points through chemical reactions. For example, acidic or basic washes can remove acidic or basic impurities, respectively. A two-step method involving oxidation followed by treatment with an acidic catalyst can be used to convert impurities like hydroxyacetone and aldehydes into higher-boiling compounds that are more easily separated by distillation.[9]

Q3: How do I choose the best purification method for my specific phenol derivative?

A3: The choice of purification method depends on the physical and chemical properties of the phenol derivative and its impurities. The following decision-making workflow can guide your selection:

G start Crude Phenol Sample thermal_stability Is the phenol thermally stable? start->thermal_stability distillation Distillation (Vacuum/Fractional) thermal_stability->distillation Yes chromatography Chromatography (Column/HPLC) thermal_stability->chromatography No solid_or_liquid Is the phenol a solid or liquid at room temp? recrystallization Recrystallization solid_or_liquid->recrystallization Solid acid_base_properties Do impurities have different acid/base properties? solid_or_liquid->acid_base_properties Liquid distillation->solid_or_liquid extraction Liquid-Liquid Extraction acid_base_properties->chromatography No acid_base_properties->extraction Yes

Caption: Decision workflow for selecting a phenol purification method.

Troubleshooting Guides

Issue 1: Low Recovery After Recrystallization

Symptoms: You have successfully removed impurities, but the yield of your purified phenol is significantly lower than expected.

Possible Causes & Solutions:

CauseExplanationSolution
Excessive Solvent Use Using too much solvent will keep more of your product dissolved in the mother liquor even after cooling.[10]Use the minimum amount of hot solvent required to fully dissolve the crude product.[11]
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[11][12]
Inappropriate Solvent Choice The ideal solvent should dissolve the phenol well at high temperatures but poorly at low temperatures.[12][13][14]Perform small-scale solubility tests with a variety of solvents to find the optimal one.[14]
Premature Crystallization during Filtration If the solution cools during hot gravity filtration, the product can crystallize in the filter paper along with the impurities.Use a heated funnel or pre-heat the filtration apparatus. Keep the solution hot during the filtration process.[11]
Issue 2: Persistent Impurities After Column Chromatography

Symptoms: You have run a silica gel column, but your fractions are still showing impurities when analyzed (e.g., by GC or HPLC).[15]

Possible Causes & Solutions:

CauseExplanationSolution
Inappropriate Solvent System The polarity of the eluent may not be suitable to achieve good separation between your phenol and the impurities.Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation before running the column.[16]
Column Overloading Applying too much crude material to the column can lead to poor separation.Use an appropriate amount of crude material for the size of your column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to stationary phase by weight.
Co-elution of Impurities The impurities may have a very similar polarity to your target phenol, making separation on silica gel difficult.Consider using a different stationary phase, such as alumina or reverse-phase C18 silica.[16] High-performance liquid chromatography (HPLC) or counter-current chromatography (CCC) can also provide better resolution for difficult separations.[17][18][19]
Phenol Tailing The acidic nature of phenols can cause them to "tail" on silica gel, leading to broad peaks and poor separation.Add a small amount of a weak acid (e.g., acetic acid or formic acid) to the eluent to suppress the ionization of the phenolic hydroxyl group and improve the peak shape.[16]
Issue 3: Emulsion Formation During Liquid-Liquid Extraction

Symptoms: During an aqueous wash to remove acidic or basic impurities, a stable emulsion forms between the organic and aqueous layers, making separation difficult or impossible.

Possible Causes & Solutions:

CauseExplanationSolution
Vigorous Shaking Shaking the separatory funnel too aggressively can lead to the formation of a stable emulsion.Gently invert the separatory funnel multiple times to mix the layers instead of vigorous shaking.
High Concentration of Phenol High concentrations of phenolic compounds can act as surfactants, stabilizing emulsions.Dilute the organic layer with more solvent before performing the extraction.
Presence of Particulate Matter Solid impurities can accumulate at the interface and stabilize an emulsion.Filter the organic solution before performing the extraction.
Breaking an Existing Emulsion If an emulsion has already formed.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help to break the emulsion. Alternatively, allowing the mixture to stand for an extended period or gentle swirling can sometimes resolve the emulsion.

Experimental Protocols

Protocol 1: Recrystallization of Phenol

This protocol is suitable for purifying solid phenols that are contaminated with soluble impurities.

  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude phenol. Add a few drops of a test solvent and observe the solubility at room temperature. Heat the test tube gently to the boiling point of the solvent and observe the solubility. A suitable solvent will dissolve the phenol when hot but not when cold.[13][14]

  • Dissolution: Place the crude phenol in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling while stirring until the phenol is completely dissolved.[11][12]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.[13]

  • Hot Gravity Filtration: Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove any insoluble impurities or activated carbon.[11][13]

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield of crystals.[11][12]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[11][12] Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor. Allow the crystals to air dry or dry them in a vacuum oven.

Protocol 2: Liquid-Liquid Extraction for Phenol Purification

This protocol is useful for removing acidic or basic impurities from a solution of phenol in an organic solvent.

  • Dissolution: Dissolve the crude phenol in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Acidic Impurity Removal: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[20] This will convert any acidic impurities into their water-soluble salts, which will partition into the aqueous layer. Drain the aqueous layer. Repeat the wash if necessary.

  • Basic Impurity Removal: Wash the organic layer with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl). This will protonate any basic impurities, making them water-soluble. Drain the aqueous layer.

  • Neutralization and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove the majority of the dissolved water. Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified phenol.

Protocol 3: Flash Column Chromatography

This protocol is a general guideline for purifying phenols using silica gel chromatography.

  • Adsorbent and Eluent Selection: Using thin-layer chromatography (TLC), determine a solvent system that gives a good separation of the desired phenol from its impurities. The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude phenol in a minimal amount of the eluent or a more polar solvent. Apply the sample to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the eluent through the column.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure phenol.

  • Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified phenol.

References

  • Shandong Ruishuang Chemical Co., Ltd. (2025, July 14). How to analyze the impurities in phenol? - Blog.
  • Google Patents. (n.d.).
  • PubMed. (n.d.). Fast, easy, and efficient method for the purification of phenolic isomers using a selective solid-phase scavenging process.
  • YouTube. (2017, May 25).
  • Google Patents. (n.d.).
  • MDPI. (n.d.).
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  • Biblioteka Nauki. (n.d.).
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  • Biotage. (2023, February 2).
  • ResearchGate. (2025, November 14). (PDF)
  • Scribd. (n.d.).
  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf.
  • MDPI. (2023, December 15). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents.
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  • OSTI.GOV. (1987, August 10). Identification of impurities in commercial phenol produced by the cumene process.
  • MDPI. (n.d.). Technology Advances in Phenol Removals: Current Progress and Future Perspectives.
  • Wikipedia. (n.d.). Cumene process.
  • PubMed Central. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities.
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  • University of Toronto. (n.d.).
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  • U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods.
  • Agilent Technologies. (2012, January 6). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC.
  • Saltworks Technologies. (2020, April 24).
  • Encyclopedia MDPI. (2021, August 27). Phenol Removals.
  • University of Wisconsin-Madison. (n.d.).
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  • Chemistry Stack Exchange. (2021, September 6).
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  • Biotage. (2023, December 5).
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stability analysis of 4-(6-hydroxyhexyloxy)phenol under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(6-hydroxyhexyloxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues you may encounter during your experiments. As your dedicated scientific resource, this document moves beyond a simple FAQ, offering a deep dive into the chemical causality behind the stability profile of this bifunctional molecule and providing robust, field-tested protocols to ensure the integrity of your work.

PART 1: Understanding the Stability Profile of this compound

This compound possesses two key functional groups that dictate its stability: a phenol ring and a hydroxyhexyl ether chain. The phenolic hydroxyl group is susceptible to oxidation, while the ether linkage can be liable to hydrolysis under certain conditions. Furthermore, the primary alcohol at the terminus of the hexyl chain can undergo oxidation. Understanding these potential degradation pathways is crucial for designing stable formulations and interpreting experimental results accurately.

Phenolic compounds, in general, are known to be sensitive to light, heat, and oxidative conditions.[1][2] The presence of an ether linkage introduces an additional point of potential chemical transformation. Therefore, a comprehensive stability analysis must consider a multifactorial approach, investigating the impact of pH, temperature, light, and oxidizing agents.[3][4][5]

PART 2: Troubleshooting Guide for Common Stability Issues

This section addresses specific problems you might encounter during your research, providing not just a solution but the scientific reasoning behind it.

Issue 1: You observe a pink or brown discoloration of your solid this compound or its solution over time.

  • Question: Why is my compound changing color, and how can I prevent it?

  • Answer: The discoloration is a classic indicator of phenol oxidation.[6] The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This process can lead to the formation of quinone-type structures, which are often colored.

    • Troubleshooting Steps:

      • Inert Atmosphere: Handle and store the solid compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

      • Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[7] Phenols are known to be light-sensitive.

      • Solvent Purity: Ensure that the solvents used to prepare solutions are of high purity and are de-gassed to remove dissolved oxygen. Peroxide-free ethers are particularly important if using ether as a solvent.

      • Antioxidant Addition: For solutions, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or sodium metabisulfite, to inhibit the oxidation process. The choice of antioxidant should be compatible with your downstream applications.

Issue 2: You notice a decrease in the purity of your this compound sample over time, as determined by HPLC, with the appearance of new peaks.

  • Question: What are the likely degradation products, and how can I identify them?

  • Answer: The appearance of new peaks on your chromatogram suggests chemical degradation. The potential degradation products could arise from oxidation of the phenol and/or the terminal alcohol, or hydrolysis of the ether linkage.

    • Troubleshooting and Identification Workflow:

      • Forced Degradation Study: Conduct a forced degradation study to intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light).[1][3][4] This will help you to generate the potential degradation products and understand the degradation pathways.

      • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the degraded samples. The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weights of the degradation products, allowing you to propose their structures.

      • Reference Standard Comparison: If commercially available, use reference standards of potential degradation products (e.g., hydroquinone, 1,6-hexanediol) to confirm their identity by comparing retention times and mass spectra.

Issue 3: You are experiencing poor reproducibility in your bioassays using this compound.

  • Question: Could the stability of my compound be affecting my experimental results?

  • Answer: Absolutely. If the compound is degrading in your assay medium, the actual concentration of the active molecule will be lower than intended, leading to inconsistent results. The degradation products themselves might also interfere with the assay or exhibit their own biological activity.

    • Troubleshooting Steps:

      • Stability in Assay Medium: Assess the stability of this compound directly in your cell culture medium or buffer at the experimental temperature (e.g., 37°C). Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by a stability-indicating method like HPLC to determine the rate of degradation.

      • Freshly Prepared Solutions: Always use freshly prepared solutions of the compound for your experiments to minimize the impact of degradation.

      • pH Control: Be mindful of the pH of your assay medium. Phenols can be more susceptible to oxidation at higher pH values. If your assay allows, maintain a pH that is optimal for the compound's stability.

PART 3: Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for this compound?

    • A1: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[7][8] For enhanced stability, storage at 2-8°C under an inert atmosphere is recommended.[9]

  • Q2: Is this compound sensitive to pH?

    • A2: Yes, phenolic compounds can exhibit pH-dependent stability. In alkaline conditions, the phenoxide anion is formed, which is more susceptible to oxidation than the protonated phenol. Therefore, it is advisable to avoid strongly basic conditions during handling and in formulations. Acidic conditions could potentially lead to ether hydrolysis, although this typically requires harsh conditions (strong acid and high temperature).

  • Q3: How can I develop a stability-indicating analytical method for this compound?

    • A3: A stability-indicating method is one that can separate the intact drug from its degradation products.[4] High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique. To develop such a method, you would perform forced degradation studies and then optimize the HPLC conditions (e.g., column, mobile phase, gradient) to achieve baseline separation of the parent compound from all significant degradation peaks.

  • Q4: What are the potential hazards associated with the degradation products?

    • A4: The degradation products may have different toxicological profiles than the parent compound. For example, oxidation of the phenol ring could lead to the formation of quinones, which can be reactive and potentially toxic. Therefore, it is important to characterize the degradation products and assess their potential impact, especially in drug development.

PART 4: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways of this compound.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV detector

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 N HCl.

    • Keep both solutions at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • To another 1 mL of the stock solution, add 1 mL of 1 N NaOH.

    • Keep both solutions at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.[1]

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in an oven at 60°C for 48 hours.

    • Prepare a solution of the heat-stressed solid and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 100 µg/mL in methanol/water) to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the solution by HPLC at appropriate time points.

  • Control Samples: Prepare control samples (compound in solvent without stress agents) and store them at 2-8°C, protected from light.

  • Analysis: Analyze all samples by a suitable, validated HPLC method. Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.

Protocol 2: HPLC Method for Stability Analysis

Instrumentation:

  • HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • UV detector set at an appropriate wavelength (determine the λmax of this compound, likely around 280 nm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Elution:

Time (min) %A %B
0 90 10
20 10 90
25 10 90
26 90 10

| 30 | 90 | 10 |

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30°C

PART 5: Data Presentation and Visualization

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDurationTemperature% DegradationNumber of DegradantsMajor Degradant (Proposed)
0.1 N HCl24 h60°C< 5%1Hydroquinone
1 N HCl24 h60°C~15%2Hydroquinone, 1,6-Hexanediol
0.1 N NaOH24 hRT~20%3Oxidative products
1 N NaOH24 hRT> 50%> 4Oxidative products
3% H₂O₂24 hRT> 60%> 5Oxidative products
Heat (Solid)48 h60°C< 2%1Minor oxidative product
Photolysis24 hICH~25%3Oxidative products

(Note: The data in this table is hypothetical and for illustrative purposes. Actual results may vary.)

Diagram 1: Potential Degradation Pathways of this compound

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis parent This compound quinone Quinone-type Products parent->quinone O₂, light, high pH dicarboxylic_acid Adipic Acid Derivative parent->dicarboxylic_acid Strong Oxidation hydroquinone Hydroquinone parent->hydroquinone Acid/Base Catalysis hexanediol 1,6-Hexanediol parent->hexanediol Acid/Base Catalysis

Caption: Potential degradation pathways of this compound.

Diagram 2: Troubleshooting Workflow for Purity Issues

G start Purity Decrease & New Peaks Observed forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->forced_degradation lcms Analyze by LC-MS forced_degradation->lcms propose Propose Structures of Degradants lcms->propose confirm Confirm with Reference Standards (if available) propose->confirm end Identify Degradation Pathway & Products confirm->end

Caption: Workflow for identifying unknown impurities.

References

  • The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. (2025). Vertex AI Search.
  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Hydroquinone Monomethyl Ether - Intermedi
  • Hydroquinone diethyl ether | 122-95-2. Biosynth.
  • SAFETY D
  • HYDROQUINONE MONOMETHYL ETHER. CAMEO Chemicals - NOAA.
  • SAFETY D
  • Forced degrad
  • SAFETY D
  • HYDROQUINONE MONOMETHYL ETHER FOR SYNTHESIS MSDS. Loba Chemie.
  • Forced Degrad
  • SAFETY D
  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
  • 4-((6-Hydroxyhexyl)oxy)phenol. BLDpharm.
  • Anaerobic phenol degradation pathways via 4-hydroxybenzoate and via caproate.
  • Biodegradation of Phenol at High Initial Concentration by Rhodococcus opacus 3D Strain: Biochemical and Genetic Aspects. (2025). PubMed Central.
  • 4-[(6-(Acryloyloxy)hexyloxy]phenol. BOC Sciences.
  • This compound | 142627-91-6. ChemicalBook.
  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. NIH.
  • 4-((6-Hydroxyhexyl)oxy)phenol | 142627-91-6. AiFChem.
  • Analytical Methods.
  • Method 604: Phenols. EPA.
  • Biodegradation of Phenol: Mechanisms and Applications. (2025).
  • Degradation of phenol via ortho-pathway by Kocuria sp. strain TIBETAN4 isolated from the soils around Qinghai Lake in China. (2018). PubMed.
  • Phenol | C6H5OH. PubChem - NIH.
  • Phenol,4-[(6-hydroxyhexyl)oxy]-.

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Technical Support Center: Catalyst Selection for the Synthesis of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Catalyst Selection in Phenolic Compound Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst choice and troubleshoot common issues encountered during experimentation. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when selecting a catalyst for synthesizing phenolic compounds.

Q1: What are the primary catalytic routes for synthesizing phenolic compounds?

A1: The choice of catalytic route largely depends on the starting material. The most prevalent pathways include:

  • Hydroxylation of Aryl Halides: This is a versatile method for creating phenols from readily available aryl halides. Key catalytic systems for this transformation include copper-based catalysts (often used in Ullmann-type reactions) and palladium-based catalysts (used in Buchwald-Hartwig aminations).[1][2][3][4] More recently, synergistic organophotoredox and nickel catalysis has been shown to be effective, using water as the hydroxide source.[1][2]

  • Oxidation of Aromatic Hydrocarbons: This approach is common in industrial-scale production. For instance, phenol can be synthesized from toluene in a two-step process involving the oxidation of toluene to benzoic acid, followed by the oxidative decarboxylation of benzoic acid to phenol.[5][6][7] The direct oxidation of benzene to phenol is also a significant area of research, often employing catalysts like specially treated zeolites or iron-containing systems.[8][9][10]

  • Depolymerization of Lignin: As a renewable resource, lignin is a promising feedstock for producing phenolic compounds. This is typically achieved through catalytic reductive or oxidative depolymerization processes.[11][12] Catalysts such as platinum on carbon (Pt/C) and zeolites like H-ZSM-5 are used to convert lignin-derived monomers into phenol.[13]

Q2: How do I choose between a copper-based and a palladium-based catalyst for the hydroxylation of aryl halides?

A2: The decision between copper and palladium catalysts often comes down to cost, substrate scope, and reaction conditions.

  • Copper-based catalysts are generally more cost-effective.[4] They are the traditional choice for Ullmann-type reactions, which are effective for coupling phenols with aryl halides.[14][15][16] However, traditional Ullmann conditions can be harsh, requiring high temperatures.[14] Modern advancements have led to the development of more efficient copper catalyst systems that operate under milder conditions, sometimes even in water.[3]

  • Palladium-based catalysts , used in Buchwald-Hartwig amination-type reactions, often offer a broader substrate scope and can be more tolerant of various functional groups.[17][18][19][20] These reactions typically occur under milder conditions than traditional Ullmann condensations. However, palladium is a more expensive precious metal.

The choice will depend on the specific aryl halide, the presence of other functional groups, and cost considerations for your project.

Q3: What are the main causes of catalyst deactivation in phenolic compound synthesis and how can I prevent it?

A3: Catalyst deactivation is a critical issue that can lead to decreased yield and process inefficiency. The primary causes include:

  • Fouling: The deposition of carbonaceous materials (coke) or polymeric byproducts on the catalyst surface can block active sites. This is a common issue in processes like the Friedel-Crafts alkylation for producing substituted phenols.[21]

    • Prevention: Optimizing reaction temperature to minimize byproduct formation and implementing periodic catalyst regeneration through calcination can help.[22]

  • Poisoning: Impurities in the feedstock, such as sulfur or nitrogen compounds, can strongly bind to the catalyst's active sites, rendering them inactive.[22]

    • Prevention: Purifying the feedstock before it enters the reactor is crucial.

  • Sintering: High reaction temperatures can cause the metal particles of a supported catalyst to agglomerate, which reduces the active surface area.[23]

    • Prevention: Operating at lower temperatures and using catalyst formulations resistant to sintering can mitigate this issue.

  • Leaching: The active components of the catalyst can dissolve into the reaction medium, leading to a permanent loss of activity.[21]

    • Prevention: Choosing a robust catalyst support and optimizing solvent and temperature conditions can reduce leaching.

A systematic approach to identifying the cause of deactivation often involves characterization techniques like BET surface area analysis, elemental analysis (XPS or EDX), and temperature-programmed desorption/oxidation (TPD/TPO).[22]

Section 2: Troubleshooting Guides

This section provides a structured approach to solving specific problems you might encounter during your experiments.

Issue 1: Low Yield in the Hydroxylation of an Aryl Halide

If you are experiencing low yields in your hydroxylation reaction, consider the following troubleshooting steps:

Decision-Making Workflow for Low Yield in Aryl Halide Hydroxylation

Start Low Yield Observed CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckLigand Is the ligand appropriate? CheckCatalyst->CheckLigand Yes Optimize Systematically optimize reaction conditions CheckCatalyst->Optimize No, try new catalyst batch or type CheckBase Is the base strength and concentration optimal? CheckLigand->CheckBase Yes CheckLigand->Optimize No, screen different ligands CheckSolvent Is the solvent suitable and dry? CheckBase->CheckSolvent Yes CheckBase->Optimize No, screen different bases/concentrations CheckTemp Is the reaction temperature optimized? CheckSolvent->CheckTemp Yes CheckSolvent->Optimize No, try different solvents CheckPurity Are reactants pure? CheckTemp->CheckPurity Yes CheckTemp->Optimize No, perform temperature screening CheckPurity->Optimize No, purify reactants

Caption: Troubleshooting workflow for low yield in aryl halide hydroxylation.

Troubleshooting Steps:
  • Catalyst Activity:

    • Possible Cause: The catalyst may have degraded due to improper storage or handling.

    • Solution: Use a fresh batch of catalyst. For air-sensitive catalysts, ensure proper inert atmosphere techniques are used.

  • Ligand Selection (for Pd and some Cu systems):

    • Possible Cause: The chosen ligand may not be optimal for the specific substrate. Sterically hindered ligands can sometimes improve reaction outcomes.[19]

    • Solution: Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. For Ullmann reactions, ligands like 8-hydroxyquinolin-N-oxide have been shown to be effective.[3][24]

  • Base Strength and Solubility:

    • Possible Cause: The base may not be strong enough to deprotonate the phenol or water, or it may not be soluble in the reaction medium. Strong inorganic bases are often used, but can be problematic for base-sensitive substrates.[2]

    • Solution: Experiment with different bases such as Cs2CO3, K3PO4, or organic bases. Ensure the base is finely powdered for better solubility.

  • Solvent Choice:

    • Possible Cause: The solvent plays a crucial role in catalyst stability and reactant solubility. Polar aprotic solvents like DMF, DMSO, or NMP are common but need to be anhydrous.[14]

    • Solution: Ensure the solvent is dry. Consider using a biphasic solvent system, such as 1,4-dioxane/H2O, which has been shown to be effective in some palladium-catalyzed hydroxylations.[25]

  • Reaction Temperature:

    • Possible Cause: The reaction may require higher temperatures for activation, especially for less reactive aryl chlorides.[2]

    • Solution: Gradually increase the reaction temperature while monitoring for byproduct formation.

Issue 2: Catalyst Deactivation in a Fixed-Bed Reactor for Toluene Oxidation

For continuous flow processes, catalyst deactivation is a major concern.

Troubleshooting Steps:
  • Identify the Cause of Deactivation:

    • Gradual Decrease in Yield: This often points to fouling by coke or polymeric species.[22]

    • Sudden Drop in Activity: This suggests catalyst poisoning from impurities in the feedstock.[22]

    • Increased Pressure Drop: This could indicate mechanical failure of the catalyst support.[22]

  • Characterize the Spent Catalyst:

    • Perform surface area analysis (BET) to check for pore blockage.

    • Use temperature-programmed oxidation (TPO) to quantify coke deposition.

    • Employ elemental analysis (XPS, EDX) to detect potential poisons.

  • Implement Corrective Actions:

    • For Fouling: Develop a catalyst regeneration protocol, which often involves controlled oxidation (calcination) to burn off coke.[22]

    • For Poisoning: Install a guard bed or purification step for the feedstock to remove impurities before they reach the main reactor.

    • For Mechanical Failure: Consider using a more robust catalyst support material.

Section 3: Experimental Protocols

Here we provide detailed, step-by-step methodologies for key synthetic procedures.

Protocol 1: Copper-Catalyzed Hydroxylation of Aryl Iodide

This protocol is adapted from a procedure using an atomically dispersed copper catalyst.[4]

Reaction Scheme: Ar-I + NaOH --(Cu-ZnO-ZrO2, DMSO/H2O)--> Ar-OH

Materials:

  • Aryl iodide (1.0 mmol)

  • Cu-ZnO-ZrO2 catalyst (30 mg, providing 1.24 mol% Cu)

  • Sodium hydroxide (NaOH) (3.0 mmol)

  • Dimethyl sulfoxide (DMSO) (2.0 mL)

  • Water (H2O) (2.0 mL)

Procedure:

  • To a reaction vial, add the aryl iodide (1.0 mmol), Cu-ZnO-ZrO2 catalyst (30 mg), and sodium hydroxide (3.0 mmol).

  • Add DMSO (2.0 mL) and water (2.0 mL) to the vial.

  • Seal the vial and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for the required time (monitor by TLC or GC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Two-Step Oxidation of Toluene to Phenol

This protocol is based on the industrial process.[6][7]

Step 1: Oxidation of Toluene to Benzoic Acid

  • Catalyst: Cobalt naphthenate (0.1-0.3 %)

  • Reaction Conditions: 100-150 °C, ~3 bar absolute pressure, liquid phase.[6]

  • Procedure Overview: Toluene is oxidized with air in the liquid phase using a soluble cobalt catalyst. The resulting benzoic acid is then isolated.

Step 2: Oxidation of Benzoic Acid to Phenol

  • Catalyst: Copper(II) benzoate (soluble)

  • Reaction Conditions: 230-240 °C, atmospheric pressure, molten benzoic acid.[6]

  • Procedure Overview: Molten benzoic acid is oxidized with air and steam in the presence of a copper catalyst. Phenol is formed along with carbon dioxide. The product phenol is then separated by distillation.[5]

Section 4: Data Tables for Catalyst Comparison

The following tables summarize catalyst performance for different synthetic routes to provide a quick reference for selection.

Table 1: Catalyst Performance in the Hydroxylation of Aryl Halides

Catalyst SystemAryl HalideBaseSolventTemp (°C)Yield (%)Reference
Cu-ZnO-ZrO2Aryl IodideNaOHDMSO/H2O110up to 95[4]
CuI/8-Hydroxyquinolin-N-oxideAryl BromideCs2CO3DMF11080-95[3][24]
Pd(OAc)2/SPhosAryl ChlorideK3PO41,4-Dioxane/H2O10070-90[25]
Organophotoredox/NiAryl ChlorideN/A (intramolecular base)DMA120up to 85[2]

Table 2: Catalysts for the Direct Oxidation of Benzene to Phenol

CatalystOxidantTemp (°C)Benzene Conversion (%)Phenol Selectivity (%)Reference
Fe@Cu-BDCH2O260~60~62[26]
Zn-modified HZSM-5N2O425-450up to 7798-100[9]
Fe-containing MordeniteH2O2AmbientVariesHigh[10]
VOx/CuSBA-15O2/Ascorbic AcidVariesVariesVaries[26]

Section 5: Catalyst Selection Logic

The choice of catalyst is a multi-faceted decision. The following diagram illustrates a logical approach to selecting a suitable catalyst system.

Catalyst Selection Workflow

Start Define Synthesis Goal: Target Phenolic Compound Substrate Identify Starting Material (Aryl Halide, Benzene, Lignin, etc.) Start->Substrate Route Select Potential Catalytic Routes Substrate->Route LitReview Literature Review for Specific Substrate Route->LitReview CatalystClass Choose Catalyst Class (e.g., Cu-based, Pd-based, Zeolite) LitReview->CatalystClass Considerations Evaluate Practical Constraints: Cost, Availability, Safety, Scale CatalystClass->Considerations Screening Perform Catalyst Screening Experiments Considerations->Screening Optimization Optimize Reaction Conditions Screening->Optimization FinalCatalyst Final Catalyst System Selected Optimization->FinalCatalyst

Caption: A logical workflow for selecting a catalyst for phenolic compound synthesis.

References

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  • Oxidizing toluene to phenol [closed]. Chemistry Stack Exchange.
  • Synthesis of Phenols: Organophotoredox/Nickel Dual Catalytic Hydroxylation of Aryl Halides with Water. IT Services - University of Liverpool.
  • (PDF) Copper-Catalyzed Hydroxylation of Aryl Halides: Efficient Synthesis of Phenols, Alkyl Aryl Ethers and Benzofuran Derivatives in Neat Water. ResearchGate.
  • Selective hydroxylation of aryl iodides to produce phenols under mild conditions using a supported copper catalyst. NIH.
  • Recent Advances in the Catalytic Depolymerization of Lignin towards Phenolic Chemicals: A Review. PMC - NIH.
  • Highly efficient synthesis of phenols by copper-catalyzed hydroxylation of aryl iodides, bromides, and chlorides. Semantic Scholar.
  • One-Step Catalytic or Photocatalytic Oxidation of Benzene to Phenol: Possible Alternative Routes for Phenol Synthesis? MDPI.
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  • Buchwald-Hartwig reaction. chemeurope.com.
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  • Oxidation of Toluene and Other Alkylated Aromatic Hydrocarbons to Benzoic Acids and Phenols.
  • Scope of the synthesis of phenols. [a] Reaction conditions: 1 (100 mg,... ResearchGate.
  • Formal Direct Cross-Coupling of Phenols with Amines. ResearchGate.
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  • Strategies to reduce catalyst deactivation in o-Cumylphenol synthesis. Benchchem.
  • Phenol synthesis by substitution or oxidation. Organic Chemistry Portal.
  • Direct Liquid Phase Hydroxylation of Benzene to Phenol over Iron-Containing Mordenite Catalysts: Combined DLS–EPR Study and Thermodynamic–Stability Analysis. MDPI.
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Validation & Comparative

A Comparative Analysis of the Biological Activities of Alkoxyphenols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Alkoxyphenols, a versatile class of organic compounds, are drawing significant attention within the scientific community for their wide spectrum of biological activities.[1] Characterized by a phenol ring bonded to an alkoxy group, these molecules are structurally similar to naturally occurring phenols renowned for their antioxidant, antimicrobial, and pharmacological properties.[1] This guide offers an in-depth comparative analysis of the biological activities of various alkoxyphenols, with a particular focus on their antioxidant, antimicrobial, and anticancer potential. Designed for researchers, scientists, and drug development professionals, this document provides a synthesis of technical data and field-proven insights to facilitate informed experimental design and application.

The biological efficacy of alkoxyphenols is intricately linked to their molecular structure, specifically the nature of the alkyl chain and the substitution pattern on the phenol ring.[1] Key factors such as lipophilicity and steric hindrance play a pivotal role in determining the potency and mechanism of action of these compounds.[1]

Antioxidant Activity: Scavenging Free Radicals

The antioxidant properties of alkoxyphenols are primarily attributed to their capacity to scavenge free radicals, which is a critical function in mitigating cellular damage caused by oxidative stress.[1] This activity is crucial for preventing a host of chronic and degenerative diseases.[2]

Mechanism of Action

Phenolic compounds act as antioxidants by donating a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by the resonance of the aromatic ring. The presence and position of the alkoxy group can modulate this antioxidant capacity.

Experimental Evaluation: DPPH Radical Scavenging Assay

A widely accepted method for evaluating antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[3][4] This method is straightforward and provides a reliable measure of the radical scavenging potential of a compound.

Protocol: DPPH Assay
  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol. The concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the test alkoxyphenol compounds in the same solvent at various concentrations.

  • Reaction: Mix the DPPH solution with the sample solutions. A standard antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.[3]

  • Incubation: Allow the reaction to proceed in the dark for a specified period (e.g., 30 minutes).

  • Measurement: Measure the decrease in absorbance at 517 nm using a spectrophotometer.[1] The color change from violet to yellow indicates the scavenging of the DPPH radical.[1]

  • Calculation: The percentage of radical scavenging activity is calculated, from which the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[1]

Comparative Data on Antioxidant Activity

The following table summarizes the antioxidant activity of various alkoxyphenols and related phenolic compounds, expressed as IC50 values from DPPH assays. Lower IC50 values indicate higher antioxidant potency.

CompoundIC50 (µg/mL)Reference
4-HeptyloxyphenolVaries[1]
EugenolVaries[1]
VanillinVaries[1]
Caffeic AcidVaries[5]
Ferulic AcidVaries[5]

Note: Specific IC50 values can vary depending on the exact experimental conditions.

Structure-Activity Relationship (SAR) for Antioxidant Activity

The antioxidant activity of o-methoxyphenols and their dimers has been a subject of interest, with studies suggesting that dimerization can be a useful strategy for designing potent chemopreventive agents.[6] The radical-scavenging activity of these compounds can be evaluated using methods like the kinetic induction period method (IPM).[6]

Antimicrobial Activity: Combating Pathogens

Phenolic compounds are well-established antimicrobial agents.[1] Their efficacy is significantly influenced by their chemical structure, particularly the length of the alkyl chain attached to the phenol ring.[5]

Mechanism of Action

The antimicrobial action of alkoxyphenols is often attributed to their ability to disrupt the bacterial cell membrane.[1][7] The lipophilicity conferred by the alkyl chain facilitates this interaction. The hydroxyl group also plays a crucial role in protein denaturation and inhibition of enzymatic actions within the microbial cell.[7]

Experimental Evaluation: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.

Protocol: MIC Determination
  • Bacterial Culture: Prepare a standardized inoculum of the target bacterial strain in a suitable broth medium.

  • Serial Dilutions: Prepare a series of twofold dilutions of the alkoxyphenol compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Observation: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is the MIC.

Comparative Data on Antimicrobial Activity

The table below presents the MIC values of 4-heptyloxyphenol and other phenolic compounds against various bacterial strains. Lower MIC values indicate greater antimicrobial efficacy.

CompoundBacterial StrainMIC (mM)Reference
4-HeptyloxyphenolPorphyromonas gingivalis0.10[1]
4-HeptyloxyphenolStreptococcus artemidis0.21[1]
4-HeptyloxyphenolStreptococcus sobrinus0.14[1]
EugenolStaphylococcus aureus0.75[1]
CapsaicinStaphylococcus aureus0.68[1]
VanillinStaphylococcus aureus1.38[1]
Structure-Activity Relationship (SAR) for Antimicrobial Activity

Studies have consistently shown that the antimicrobial effect of phenolic acid derivatives increases with the increasing length of the alkyl chain.[5] This is attributed to the enhanced lipophilicity, which improves the compound's ability to penetrate bacterial cell membranes.[7] However, there is often a "cut-off point" where further increases in chain length lead to a decrease in activity due to reduced solubility.[7] Generally, the antibacterial activity of phenolic acids is stronger against Gram-positive bacteria than Gram-negative bacteria.[5]

Anticancer Activity: Targeting Malignant Cells

Several alkoxyphenols and their derivatives have demonstrated promising anticancer properties.[8][9] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.

Mechanism of Action

The anticancer activity of some alkoxyphenols may be linked to their pro-oxidant potential in the context of cancer cells, leading to the generation of reactive oxygen species (ROS) that induce apoptosis.[10] For instance, 4-heptyloxyphenol has been shown to inhibit the growth of various cancer cells, potentially by targeting the epidermal growth factor receptor (EGFR) signaling pathway.[1] The dimerization of o-methoxyphenols has also been explored as a strategy to enhance their anticancer and chemopreventive effects.[6]

Experimental Evaluation: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen for the cytotoxic effects of potential anticancer compounds.

Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the alkoxyphenol compounds for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution, typically at 570 nm.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, is then determined.

Comparative Data on Anticancer Activity

The following table provides a conceptual overview of the cytotoxic activity of different phenolic compounds against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Bromophenol DerivativesDLD-1 (Colon Cancer)12.4 - 18.3[11]
Bromophenol DerivativesHCT-116 (Colon Cancer)1.32 - 20.4[11]
Dieckol (a phlorotannin)MCF-7 (Breast Cancer)64 - 128[11]
Structure-Activity Relationship (SAR) for Anticancer Activity

The structure-activity relationship in the context of anticancer activity is complex and depends on the specific compound and cancer type. For some phenolic compounds, the presence of a quinone ring has been shown to enhance anticancer activity.[12] The nature and position of substituents on the phenyl ring can also significantly impact cytotoxicity.[13]

Visualizing Key Concepts

To better illustrate the principles discussed, the following diagrams created using Graphviz are provided.

Experimental Workflow: DPPH Assay

DPPH_Assay_Workflow A Prepare DPPH Solution (Abs ~1.0 at 517 nm) C Mix DPPH and Sample Solutions A->C B Prepare Alkoxyphenol Sample Solutions B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging and IC50 Value E->F

Caption: Workflow for the DPPH radical scavenging assay.

Structure-Activity Relationship Logic

SAR_Logic Structure Molecular Structure Properties Physicochemical Properties (Lipophilicity, Sterics) Structure->Properties determines Activity Biological Activity (Antioxidant, Antimicrobial, Anticancer) Properties->Activity influences

Caption: Relationship between structure and biological activity.

Signaling Pathway Inhibition (Conceptual)

Signaling_Pathway EGFR EGFR Pathway Downstream Signaling Cascade EGFR->Pathway Alkoxyphenol Alkoxyphenol Alkoxyphenol->EGFR inhibits Proliferation Cancer Cell Proliferation Pathway->Proliferation

Caption: Conceptual inhibition of the EGFR signaling pathway.

Conclusion

This guide provides a comparative framework for understanding and evaluating the biological activities of alkoxyphenols. The interplay between chemical structure and biological function is a central theme, underscoring the importance of systematic structure-activity relationship studies. The experimental protocols and comparative data presented herein are intended to serve as a valuable resource for researchers aiming to explore the therapeutic potential of this promising class of compounds. Further investigations are warranted to elucidate the precise mechanisms of action and to optimize the molecular design of alkoxyphenols for specific therapeutic applications.

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A Comparative Guide to the Reactivity of Ortho and Para Hydroxymethyl Groups in Phenols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of the hydroxymethyl group on a phenol ring is a critical determinant of its chemical behavior, profoundly influencing reaction pathways, kinetics, and product distributions in a multitude of chemical transformations. This guide provides an objective, in-depth comparison of the reactivity of ortho-hydroxymethylphenol (salicyl alcohol) and para-hydroxymethylphenol. By synthesizing mechanistic principles with experimental data, we aim to equip researchers with the insights needed for the rational design of synthetic routes and a deeper understanding of reaction mechanisms in fields ranging from polymer science to medicinal chemistry.

The Underlying Principles: A Tale of Two Isomers

The reactivity of hydroxymethylphenols is governed by a nuanced interplay of electronic effects, steric hindrance, intramolecular interactions, and the propensity to form highly reactive intermediates. While the phenolic hydroxyl group is a potent activating, ortho, para-director for electrophilic aromatic substitution, the placement of the hydroxymethyl substituent introduces critical distinctions.[1][2]

Electronic and Steric Effects

The hydroxyl (-OH) group strongly activates the aromatic ring by donating a lone pair of electrons through resonance, increasing electron density at the ortho and para positions.[2][3][4] This makes the initial hydroxymethylation of phenol favor these positions. Generally, the para-position is sterically more accessible and electronically favored for electrophilic attack, often leading to a higher initial yield of para-hydroxymethylphenol under weakly alkaline conditions.[1][5] Computational studies support this, predicting that formaldehyde reacts faster at the para-position of the phenolate anion.[6]

However, the reactivity of the isolated isomers in subsequent reactions can show a reversal of this trend. In ortho-hydroxymethylphenol, the proximity of the two functional groups introduces significant steric hindrance, which can impede the approach of bulky reagents.[7][8]

The Decisive Role of Intramolecular Hydrogen Bonding

A key feature distinguishing the ortho isomer is its ability to form a strong intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group and the oxygen of the hydroxymethyl group. This interaction is absent in the para isomer, which can only engage in intermolecular hydrogen bonding.[9][10] This internal hydrogen bond stabilizes the ortho-hydroxymethylphenol molecule, which can make it less volatile and influence its acidity and oxidation potential.[7] More importantly, this proximity facilitates certain reaction pathways, particularly condensation reactions.[1]

G cluster_ortho ortho-Hydroxymethylphenol cluster_para para-Hydroxymethylphenol o_phenol Phenolic -OH o_hbond Intramolecular H-Bonding o_phenol->o_hbond o_steric Steric Hindrance o_phenol->o_steric o_ch2oh Hydroxymethyl -CH2OH o_ch2oh->o_hbond o_ch2oh->o_steric o_reactivity Altered Reactivity (e.g., enhanced condensation) o_hbond->o_reactivity o_steric->o_reactivity p_phenol Phenolic -OH p_inter Intermolecular H-Bonding Only p_phenol->p_inter p_ch2oh Hydroxymethyl -CH2OH p_ch2oh->p_inter p_reactivity Predictable Reactivity (e.g., favored electrophilic attack) p_inter->p_reactivity p_access Greater Accessibility p_access->p_reactivity

Caption: Factors influencing the reactivity of ortho and para isomers.

The Quinone Methide Intermediate

The differential reactivity is often explained by the formation of quinone methide intermediates through a dehydration reaction, which can be initiated by heat or catalysis.[1] These highly reactive species are key in condensation and nucleophilic addition reactions.[1][11] While theoretical studies suggest the formation of the para-quinone methide may be kinetically faster, the subsequent reactions of these intermediates are influenced by the aforementioned steric and electronic factors.[1] ortho-Quinone methides, for instance, are known to be more reactive towards nucleophiles and in reactions like inverse electron-demand Diels-Alder cycloadditions.[12]

G ortho_start ortho-Hydroxymethylphenol ortho_qm ortho-Quinone Methide (Highly Reactive) ortho_start->ortho_qm - H₂O products_o Products (e.g., Dimers, Polymers) ortho_qm->products_o Nucleophilic Addition para_start para-Hydroxymethylphenol para_qm para-Quinone Methide para_start->para_qm - H₂O products_p Products (e.g., Dimers, Polymers) para_qm->products_p Nucleophilic Addition

Caption: Formation of reactive ortho- and para-quinone methides.

Comparative Reactivity in Key Chemical Transformations

The structural differences between the isomers manifest clearly in their behavior across various reaction types.

Electrophilic Substitution: The Initial Formation

In the initial reaction between phenol and formaldehyde, the para position is generally favored.[1]

  • Base Catalysis: Under weakly alkaline conditions (pH 8.5-10.5) with NaOH or KOH, the para-position in the phenol nucleus is nearly twice as reactive as an ortho-position.[5]

  • Catalyst Control: The ortho/para ratio can be manipulated. Using hydroxides of certain divalent and transition metals (e.g., Ca, Mg, Cu, Cr) can favor ortho substitution, likely through chelate formation in the transition state.[5]

Condensation Polymerization: The Path to Phenolic Resins

This is the arena where the ortho isomer often displays enhanced reactivity, a cornerstone of Bakelite production.[13][14][15]

  • Enhanced Reactivity: The introduction of an ortho-hydroxymethyl group enhances the reactivity of the remaining active positions on the phenol ring.[5]

  • Retarded Reactivity: Conversely, a para-hydroxymethyl group tends to retard further activity on the ring.[5]

  • Mechanism: The proximity of the hydroxyl and hydroxymethyl groups in the ortho isomer facilitates the intramolecular interactions necessary for the self-condensation reactions that form the methylene bridges of the polymer backbone.[1][16]

Oxidation to Aldehydes

The selective oxidation of the hydroxymethyl group yields valuable hydroxybenzaldehydes.

  • The intramolecular hydrogen bond in the ortho isomer can stabilize the phenol, potentially making it slightly more difficult to oxidize compared to the para isomer.[7]

  • However, experimental results can vary with conditions. For instance, photocatalytic oxidation has shown similar conversion rates for both isomers after several hours of irradiation.[1]

Quantitative Data Summary

The following table summarizes key comparative data from various studies.

Reaction Typeortho-Hydroxymethylphenol Reactivitypara-Hydroxymethylphenol ReactivityKey Influencing Factors & Remarks
Initial Hydroxymethylation of Phenol Less favored under weak base catalysis (NaOH).[5]More favored under weak base catalysis (o/p ratio ~1.1).[5]Steric accessibility and electronics favor para attack. Catalyst choice can reverse selectivity.[5]
Further Ring Substitution Introduction of an o-CH₂OH group activates the ring for further substitution.[5]Introduction of a p-CH₂OH group deactivates the ring for further substitution.[5]Attributed to the effect of hydrogen bonds in the ortho compounds.[5]
Base-Catalyzed Self-Condensation Generally exhibits enhanced reactivity.[1]Generally exhibits lower reactivity than the ortho isomer.[1]Proximity of functional groups in the ortho isomer facilitates condensation.[1]
Oxidation to Aldehyde Potentially slower due to stabilization from intramolecular H-bonding.[7]Generally more straightforward oxidation.Reaction conditions (e.g., photocatalysis) can lead to similar conversion rates.[1]

Experimental Protocols

To provide a framework for validation, the following are generalized protocols for comparing isomer reactivity.

G start Select Isomer (ortho or para) setup Set Up Reaction (e.g., Condensation or Oxidation) start->setup monitor Monitor Progress (TLC, GC, etc.) setup->monitor isolate Isolate Product (Filtration/Extraction) monitor->isolate purify Purify Product (Chromatography/Recrystallization) isolate->purify analyze Analyze Product (NMR, GPC, Yield) purify->analyze compare Compare Data (Yield, Rate, Purity) analyze->compare

Caption: General workflow for comparing isomer reactivity.

Protocol 1: Base-Catalyzed Self-Condensation

This protocol outlines a general procedure for the self-condensation reaction, a key step in forming phenolic resins, allowing for a direct comparison of the polymerization tendency of the two isomers.

  • Materials:

    • ortho- or para-hydroxymethylphenol

    • Sodium hydroxide (NaOH) solution (e.g., 2 M)

    • Ethanol

    • Deionized Water

    • Dilute acetic acid or hydrochloric acid

  • Procedure:

    • In separate round-bottom flasks equipped with magnetic stirrers and reflux condensers, dissolve an identical, known amount (e.g., 5.0 g) of ortho-hydroxymethylphenol and para-hydroxymethylphenol in ethanol.

    • Add a specific molar equivalent of the NaOH solution to each flask. The molar ratio of hydroxymethylphenol to NaOH is a critical parameter influencing the reaction rate.[1]

    • Heat both reaction mixtures to reflux with vigorous stirring for a set period (e.g., 2 hours).

    • Monitor the reaction progress at identical time intervals (e.g., every 30 minutes) by withdrawing a small aliquot and analyzing via thin-layer chromatography (TLC) to observe the consumption of starting material and formation of oligomers.

    • After the reaction period, cool the mixtures to room temperature.

    • Carefully acidify each mixture with dilute acid to neutralize the NaOH and precipitate the condensation product.

    • Collect the solid products by vacuum filtration, washing thoroughly with water to remove salts, followed by a small amount of cold ethanol to remove unreacted monomer.[1]

    • Dry the products under vacuum to a constant weight.

  • Validation & Analysis:

    • Compare the yield of the resulting oligomers/polymers from the ortho and para isomers.

    • Characterize the products using techniques like Gel Permeation Chromatography (GPC) to compare molecular weight distributions and Nuclear Magnetic Resonance (NMR) to confirm the structure and formation of methylene bridges.

Protocol 2: Oxidation to Hydroxybenzaldehydes

This protocol describes a method for the selective oxidation of the hydroxymethyl group, enabling a comparison of the relative ease of this transformation for each isomer. Activated manganese dioxide (MnO₂) is a common and effective reagent for this purpose.

  • Materials:

    • ortho- or para-hydroxymethylphenol

    • Activated Manganese Dioxide (MnO₂)

    • A suitable solvent (e.g., dichloromethane or chloroform)

    • Celite or another filter aid

    • Silica gel for column chromatography

  • Procedure:

    • To two separate stirred solutions of ortho- and para-hydroxymethylphenol (identical molar amounts) in dichloromethane, add a significant excess (e.g., 10-15 molar equivalents) of activated MnO₂.

    • Stir the suspensions vigorously at room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed. Note the time required for completion for each isomer.

    • Upon completion, filter each reaction mixture through a pad of celite to remove the manganese salts, washing the pad with additional solvent.[1]

    • Combine the filtrate and washings for each reaction and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the corresponding hydroxybenzaldehyde.

  • Validation & Analysis:

    • Compare the reaction times required for complete conversion of each isomer.

    • Calculate the isolated yield of salicylaldehyde (ortho) and p-hydroxybenzaldehyde (para).

    • Confirm the purity and identity of the products using melting point, NMR, and IR spectroscopy.

Conclusion

The reactivity of hydroxymethylphenols is a classic example of how subtle changes in molecular architecture dictate chemical destiny. While the para-position of the phenol ring is generally more susceptible to initial electrophilic attack, the resulting ortho-hydroxymethylphenol isomer frequently exhibits enhanced reactivity in subsequent condensation reactions.[1] This accelerated reactivity is primarily attributed to the proximity of the hydroxyl and hydroxymethyl groups, which facilitates intramolecular hydrogen bonding and stabilizes the transition states required for polymerization.[1][5] Conversely, the same intramolecular forces can sometimes retard other reactions, such as oxidation. Ultimately, the choice of reaction conditions—particularly pH, catalyst, and temperature—can be strategically employed to exploit these intrinsic differences, allowing chemists to favor the formation and reaction of one isomer over the other to achieve desired synthetic outcomes.

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A Comparative Guide to Purity Validation of 4-(6-hydroxyhexyloxy)phenol: The Ascendancy of Quantitative NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is a cornerstone of scientific integrity and progress. The purity of a substance like 4-(6-hydroxyhexyloxy)phenol, a key building block in various chemical syntheses, directly impacts experimental outcomes, reproducibility, and the safety of potential therapeutic agents. This guide provides an in-depth comparison of analytical techniques for purity determination, with a particular focus on the robust and increasingly indispensable method of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Critical Role of Purity in Scientific Research

The assertion of a compound's purity is not a mere formality; it is a fundamental prerequisite for reliable scientific inquiry. Impurities, even in trace amounts, can lead to erroneous biological data, altered reaction kinetics, and compromised product quality. In the context of drug development, an inaccurate purity assessment can have profound consequences, impacting everything from preclinical studies to regulatory submissions. Therefore, the choice of analytical methodology for purity validation is a critical decision that warrants careful consideration of accuracy, precision, and inherent limitations of the available techniques.

Quantitative NMR (qNMR): A Primary Ratio Method for Unambiguous Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful and reliable technique for determining the purity of organic molecules.[1][2] Unlike chromatographic methods that rely on response factors, qNMR is a primary ratio method. This means the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for a direct comparison of the analyte to a certified internal standard without the need for a structurally identical reference compound.[1][3]

The Causality Behind the qNMR Experimental Choices

The success of a qNMR experiment hinges on a series of carefully considered parameters and components. The choices made at each step are not arbitrary but are grounded in the fundamental principles of NMR spectroscopy to ensure accurate and reproducible results.

Internal Standard Selection: The internal standard is the linchpin of the qNMR experiment.[4] Its selection is governed by several key criteria:

  • High Purity and Traceability: The internal standard must be a highly pure, stable, and non-volatile compound with a well-documented purity traceable to a national metrology institute like NIST.[5][6][7] This ensures the accuracy of the final purity calculation. For this compound, suitable internal standards could include maleic acid, dimethyl sulfone, or potassium hydrogen phthalate, depending on the chosen solvent and the absence of signal overlap.[4][8][9]

  • Signal Separation: The NMR signals of the internal standard must not overlap with those of the analyte or any potential impurities.[1][4]

  • Simple Spectrum: Ideally, the internal standard should exhibit simple, sharp signals (e.g., singlets) for ease of integration.[6]

Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard.[1] The choice of solvent can also influence chemical shifts, so consistency is key.[1] For phenolic compounds, deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD) are often good choices.

Experimental Parameters for Accuracy:

  • Relaxation Delay (d1): To ensure complete relaxation of all nuclei between scans, the relaxation delay (d1) should be at least 5-7 times the longest spin-lattice relaxation time (T1) of any signal of interest in both the analyte and the internal standard.[1][10][11] This is crucial for accurate signal integration.

  • Pulse Angle: A 90° pulse angle is often recommended to maximize the signal response and sensitivity.[11][12]

  • Signal-to-Noise Ratio (S/N): A high S/N is essential for accurate integration, with a ratio of at least 250:1 being recommended for precision better than 1%.[1][13] This is often achieved by acquiring a sufficient number of scans.

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_analyte Accurately weigh This compound dissolve Dissolve analyte and IS in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (IS) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer params Set optimal parameters (d1, pulse angle, scans) transfer->params acquire Acquire 1H NMR spectrum params->acquire phase Phase correction acquire->phase baseline Baseline correction phase->baseline integrate Integrate analyte and IS signals baseline->integrate formula Apply qNMR purity formula integrate->formula result Purity (%) formula->result

Caption: The qNMR workflow for purity determination.

Step-by-Step Protocol for qNMR Validation of this compound Purity
  • Selection of Internal Standard: Choose a certified internal standard (e.g., Maleic Acid, >99.5% purity).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a vial.[12]

    • Accurately weigh an appropriate amount of the internal standard to achieve a molar ratio of approximately 1:1 with the analyte.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d6).

    • Vortex the solution until fully dissolved and transfer to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Use a standard single-pulse experiment.

    • Set the relaxation delay (d1) to at least 30 seconds (or determine the T1 of the slowest relaxing proton and set d1 to >5x T1).

    • Use a 90° pulse.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a S/N > 250 for the signals of interest.

  • Data Processing:

    • Apply a small line broadening (e.g., 0.3 Hz) to the FID.[13]

    • Perform manual phasing and baseline correction to ensure accurate integration.[1][14]

    • Integrate a well-resolved signal of this compound (e.g., the aromatic protons) and a signal from the internal standard.

  • Purity Calculation:

    • Calculate the purity using the following formula[1]: Purity_analyte (%) = (I_analyte / N_analyte) * (N_is / I_is) * (M_analyte / m_analyte) * (m_is / M_is) * Purity_is Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • Purity_is = Certified purity of the internal standard

Alternative Methods for Purity Analysis: A Comparative Overview

While qNMR offers significant advantages, other well-established techniques are also employed for purity assessment.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful separation technique widely used for purity analysis.[15][16] It separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase. For phenolic compounds like this compound, reversed-phase HPLC with UV detection is a common approach.[16][17]

Principle: The sample is injected into a column packed with a nonpolar stationary phase. A polar mobile phase is pumped through the column, and compounds elute at different times based on their hydrophobicity. A UV detector measures the absorbance of the eluting compounds at a specific wavelength. Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.

Limitations:

  • Response Factor Dependency: The fundamental assumption of the area percent method is that all compounds have the same response factor at the detection wavelength, which is often not the case. This can lead to inaccurate quantification of impurities.

  • Requirement for Reference Standards: Accurate quantification requires a certified reference standard of the analyte for calibration.

  • Undetected Impurities: Impurities that do not have a chromophore at the detection wavelength will not be detected.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for separating and identifying volatile and thermally stable compounds.[18][19] For non-volatile compounds like this compound, derivatization to increase volatility is often necessary.[19][20]

Principle: The sample is vaporized and injected into a long, thin capillary column. An inert carrier gas moves the vaporized components through the column. Separation occurs based on the compounds' boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both quantitative data and structural information.

Limitations:

  • Thermal Instability: Not suitable for thermally labile compounds.

  • Derivatization Requirement: The need for derivatization can introduce additional steps and potential sources of error.

  • Response Factor Variation: Similar to HPLC, the response in the mass spectrometer can vary significantly between different compounds.

Head-to-Head Comparison: qNMR vs. HPLC-UV vs. GC-MS

FeatureQuantitative NMR (qNMR)HPLC-UVGC-MS
Principle Direct proportionality of signal integral to the number of nucleiDifferential partitioning and UV absorbanceVolatility-based separation and mass-to-charge ratio
Quantification Absolute (primary ratio method)[3]Relative (area percent) or external standard calibrationRelative (area percent) or external standard calibration
Reference Standard Requires a certified internal standard (can be structurally unrelated)[5]Requires a certified reference standard of the analyte for accurate quantificationRequires a certified reference standard of the analyte for accurate quantification
Universality Nearly universal detection for soluble compounds containing the observed nucleus (e.g., ¹H)[21]Limited to compounds with a UV chromophoreLimited to volatile and thermally stable compounds (or those that can be derivatized)[19]
Sample Prep Simple dissolution[1]Mobile phase preparation, filtrationDerivatization may be required[20]
Analysis Time Relatively short (minutes per sample)Can be longer depending on the separation methodCan be longer, especially with derivatization
Data Output Structural information and quantification in a single experimentRetention time and UV absorbanceRetention time and mass spectrum (structural information)
Accuracy High, traceable to SI units[8]Can be less accurate due to response factor differencesCan be less accurate due to response factor differences and derivatization efficiency

Hypothetical Experimental Data and Interpretation

A batch of synthesized this compound was analyzed by qNMR, HPLC-UV, and GC-MS (after silylation).

MethodPurity (%)
qNMR 98.7 ± 0.2
HPLC-UV (Area %) 99.5
GC-MS (Area %) 99.3

Interpretation:

The purity value obtained by qNMR (98.7%) is considered the most accurate due to its nature as a primary ratio method. The slightly higher purity values from HPLC-UV and GC-MS are likely due to the presence of impurities with lower response factors in the respective detectors compared to the main component. For instance, an impurity with a weak chromophore would give a disproportionately small peak in the HPLC chromatogram, leading to an overestimation of the main component's purity. qNMR, by contrast, provides a more "honest" assessment as the signal intensity is directly tied to the number of protons, a fundamental property of the molecule.

Conclusion: The Authoritative Choice for Purity Validation

For the definitive purity assessment of this compound, quantitative NMR stands out as the superior technique. Its foundation as a primary ratio method, its ability to provide direct, SI-traceable results, and its independence from structurally identical reference materials make it an invaluable tool for researchers and drug development professionals who demand the highest level of accuracy and confidence in their analytical data.[3][8] While HPLC-UV and GC-MS remain important techniques for impurity profiling and separation, for the critical task of absolute purity determination, qNMR is the authoritative choice. The adoption of qNMR not only enhances the quality and reliability of scientific data but also aligns with the rigorous standards expected by regulatory bodies.[3][22]

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]

  • qNMR. Bureau International des Poids et Mesures (BIPM). [Link]

  • qNMR Calculation Services: What We Offer & Why It Matters. ResolveMass Laboratories Inc. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]

  • Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. ResearchGate. [Link]

  • Quantitative NMR Spectroscopy. University of Bristol. [Link]

  • qNMR - Quantitative Analysis by NMR. JEOL. [Link]

  • Determination of total phenol and six polyphenolic components in the polyphenol extract of Cinnamomi cortex by quantitative nuclear magnetic resonance spectroscopy. Royal Society of Chemistry. [Link]

  • qNMR Purity Recipe Book (3 - Data Processing). Mestrelab Research. [Link]

  • Detection and quantification of phenolic compounds in olive oil by high resolution 1H nuclear magnetic resonance spectroscopy. PubMed. [Link]

  • Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. ResearchGate. [Link]

  • Analysis of non-anthocyanin phenols in wine by HPLC with UV and fluorescence detection. SpectroscopyNOW. [Link]

  • Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate. National Institutes of Health. [Link]

  • Degree of Quantitation (Q) and Accuracy in qNMR. LinkedIn. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scientific Research Publishing. [Link]

  • EPA-NERL: 528: Phenols in Water by GC/MS. National Environmental Methods Index. [Link]

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health. [Link]

  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. U.S. Environmental Protection Agency. [Link]

  • Quantitative NMR (qNMR). University of Illinois Chicago. [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]

  • Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences. [Link]

  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. National Institutes of Health. [Link]

  • Analyzing Phenolic Pollutants in Water Using U-HPLC. Fisher Scientific. [Link]

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  • The Growing Pains of HPLC Assay Analysis. Almac Group. [Link]

  • GUIDELINE FOR qNMR ANALYSIS. European Network of Forensic Science Institutes. [Link]

  • Method for continuously preparing this compound.
  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. [Link]

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A Senior Application Scientist's Comparative Guide to Analytical Techniques for Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realms of natural product chemistry, food science, and pharmacology, the accurate analysis of phenolic compounds is paramount. These diverse molecules, known for their antioxidant properties and potential health benefits, present unique analytical challenges due to their structural complexity and varied concentrations in different matrices.[1] This guide, compiled from a Senior Application Scientist's perspective, provides an in-depth comparison of the principal analytical techniques used for phenolic compound analysis. We will delve into the causality behind methodological choices, ensuring each protocol is a self-validating system, and ground our claims in authoritative references.

The Foundational Step: Extraction of Phenolic Compounds

Before any analysis can occur, the phenolic compounds must be efficiently extracted from the sample matrix. The choice of extraction method is critical and depends on the nature of the sample and the specific phenolic compounds of interest.[1]

Common Extraction Techniques:

  • Solvent Extraction: This is the most prevalent method, utilizing solvents like methanol, ethanol, acetone, or ethyl acetate, often in aqueous mixtures.[1] The polarity of the solvent system is a key parameter that must be optimized to match the polarity of the target phenolic compounds.[2] For instance, 80% methanol is commonly used for extracting phenolic acids from cereals.[1]

  • Solid-Phase Extraction (SPE): SPE is frequently employed for sample cleanup and preconcentration after initial solvent extraction.[3][4] It offers improved selectivity by using a solid sorbent to retain either the phenolic compounds or the interfering substances.

  • Advanced Extraction Techniques: Modern methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer increased efficiency and reduced solvent consumption.[1][5] Supercritical Fluid Extraction (SFE) is particularly suitable for non-polar phenolics.[5]

The overarching principle is to achieve the complete extraction of the target analytes while minimizing the co-extraction of interfering compounds and preventing degradation of the phenolics.[1]

Visualizing the Extraction Workflow

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Purification & Concentration Sample Raw Sample Matrix PreparedSample Homogenized/Dried Sample Sample->PreparedSample Grinding/Lyophilization ExtractedSolution Crude Phenolic Extract PreparedSample->ExtractedSolution Maceration/UAE/MAE Solvent Optimized Solvent System Solvent->ExtractedSolution SPE Solid-Phase Extraction (SPE) ExtractedSolution->SPE Cleanup/Preconcentration FinalExtract Purified & Concentrated Extract for Analysis SPE->FinalExtract

Caption: A generalized workflow for the extraction of phenolic compounds.

Spectrophotometric Methods: The Workhorse for Total Phenolic Content

For a rapid and cost-effective estimation of the total phenolic content (TPC), spectrophotometric assays are the go-to methods. The most widely used of these is the Folin-Ciocalteu assay.[6][7]

The Folin-Ciocalteu (F-C) Assay

Principle: The F-C method is based on a redox reaction where phenolic compounds reduce the Folin-Ciocalteu reagent (a mixture of phosphomolybdate and phosphotungstate) under basic conditions, resulting in a blue-colored complex.[8][9] The intensity of this blue color, measured spectrophotometrically at approximately 765 nm, is directly proportional to the amount of phenolic compounds present.[6][8]

Causality in Protocol Design: The choice of a standard is crucial for quantification. Gallic acid is commonly used, and the results are expressed as gallic acid equivalents (GAE).[8] The reaction is pH-dependent, requiring an alkaline medium, typically achieved by adding sodium carbonate.[9] Incubation time and temperature are also critical parameters that must be controlled to ensure the reaction goes to completion and is reproducible.[9]

Limitations and Considerations: A significant drawback of the F-C assay is its lack of specificity. The reagent can also be reduced by other non-phenolic antioxidant compounds, such as ascorbic acid, certain amino acids, and sugars, potentially leading to an overestimation of the total phenolic content.[9][10]

Experimental Protocol: Folin-Ciocalteu Assay for Total Phenolic Content

This protocol is adapted from the AOAC Official Method 2017.13.[8][10]

  • Reagent Preparation:

    • Folin-Ciocalteu Reagent: Prepare by mixing 1 mL of the commercial Folin-Ciocalteu phenol solution with 30 mL of deionized water.[6]

    • Sodium Carbonate Solution: Prepare a 7.5% (w/v) aqueous solution of anhydrous sodium carbonate.[6]

    • Gallic Acid Standard Stock Solution (approx. 1000 mg/L): Accurately weigh about 1.1 g of gallic acid and dissolve it in 1000 mL of deionized water. This solution is stable for up to one month when stored at 2-8°C.[8][10]

    • Calibration Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 50, 100, 150, 250, and 500 mg/L).[11]

  • Sample Preparation:

    • Accurately weigh the extract and dissolve it in water. Further dilution may be necessary to ensure the absorbance falls within the range of the calibration curve.[8][10]

  • Colorimetric Reaction:

    • In a test tube, mix 1.00 mL of the sample or standard solution with 15.00 mL of water and 1 mL of the Folin-Ciocalteu reagent.[8][10]

    • Mix thoroughly and allow the mixture to stand for 6 minutes.[8][10]

    • Add 3.0 mL of the sodium carbonate solution, mix well, and incubate in a heating block or water bath at a controlled temperature (e.g., 20°C for 2 hours or 40°C for 30 minutes).[10][11]

  • Measurement:

    • Measure the absorbance of the solutions at 765 nm using a spectrophotometer, after zeroing with a blank (containing 1.00 mL of water instead of the sample).[8][10]

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Determine the total phenolic content of the sample from the calibration curve and express the result as mg of GAE per gram of extract.

Chromatographic Techniques: For Separation and Individual Quantification

While spectrophotometric methods provide a total value, chromatographic techniques are essential for separating, identifying, and quantifying individual phenolic compounds.[1][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of phenolic compounds.[12][13] It separates compounds based on their differential partitioning between a stationary phase (typically a C18 column for reversed-phase chromatography) and a liquid mobile phase.[12]

Why it's the Gold Standard:

  • Versatility: HPLC can be coupled with various detectors, providing a wealth of information.

  • UV-Vis/Diode Array Detector (DAD): This is a common detector for phenolic analysis. It provides information on the absorption spectra of the compounds, which can aid in their identification.[7] Different classes of phenolics have characteristic absorption maxima (e.g., around 280 nm for many phenolics, and 320-330 nm for cinnamic acids).[7]

  • Robustness and Reproducibility: Well-developed HPLC methods offer excellent reproducibility, making them suitable for quality control applications.[14]

Method Development Considerations: The mobile phase typically consists of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile.[12] A gradient elution, where the proportion of the organic solvent is gradually increased, is commonly used to separate a wide range of phenolics with different polarities in a single run.[12]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For unambiguous identification and enhanced sensitivity, coupling HPLC with a mass spectrometer is the state-of-the-art approach.[12][13]

The Power of Mass Spectrometry:

  • High Sensitivity and Selectivity: LC-MS offers significantly lower detection limits compared to HPLC-UV.[12]

  • Structural Elucidation: Mass spectrometers provide information about the molecular weight of the compounds. Furthermore, tandem mass spectrometry (MS/MS) experiments can fragment the molecules, providing structural information that is crucial for identifying unknown phenolic compounds.[12][15]

Choosing the Right MS Analyzer:

  • Triple Quadrupole (QqQ): Ideal for targeted quantification due to its high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[12]

  • Time-of-Flight (TOF) and Orbitrap: These high-resolution mass spectrometers (HRMS) provide highly accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown compounds in complex matrices.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique, but its application to phenolic compounds is more limited due to their generally low volatility and thermal instability.[16]

When to Use GC-MS:

  • Volatile Phenols: It is well-suited for the analysis of more volatile phenolic compounds.

  • Derivatization: For non-volatile phenolics, a derivatization step, such as silylation, is required to increase their volatility and thermal stability before GC-MS analysis.[17] This adds a step to the sample preparation but can provide excellent separation and sensitivity.[18][19]

Visualizing the Chromatographic Workflow

ChromatographyWorkflow cluster_injection Sample Introduction cluster_separation Chromatographic Separation cluster_detection Detection & Identification cluster_analysis Data Analysis Autosampler Autosampler with Purified Extract HPLC_Column HPLC Column (e.g., C18) Autosampler->HPLC_Column Liquid Mobile Phase GC_Column GC Column (after derivatization) Autosampler->GC_Column Inert Carrier Gas UV_DAD UV/DAD Detector HPLC_Column->UV_DAD MS Mass Spectrometer (MS/MS) HPLC_Column->MS GC_Column->MS DataSystem Chromatography Data System UV_DAD->DataSystem MS->DataSystem

Caption: A schematic of analytical workflows using chromatographic techniques.

Comparative Analysis of Key Techniques

To aid in the selection of the most appropriate technique, the following table summarizes the key performance characteristics of the methods discussed.

TechniquePrincipleSelectivitySensitivityThroughputCostPrimary Application
Folin-Ciocalteu Redox ColorimetryLow (reacts with other reducing agents)ModerateHighLowRapid estimation of total phenolic content
HPLC-UV/DAD Chromatographic separation with UV-Vis detectionModerate to HighGoodModerateModerateQuantification of known phenolic compounds
LC-MS Chromatographic separation with mass detectionVery HighExcellentModerateHighIdentification and quantification of known and unknown phenolics
GC-MS Chromatographic separation of volatile compounds with mass detectionVery HighExcellentModerateHighAnalysis of volatile or derivatized phenolic compounds

Method Validation: The Cornerstone of Trustworthy Data

Regardless of the technique chosen, rigorous method validation is essential to ensure the reliability of the results. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[14]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[14]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[14][20]

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.[14][20]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[20][21]

A validated method provides confidence that the generated data is accurate, reliable, and fit for its intended purpose. For example, a validated UPLC-MS method for phenolic acids in biological matrices showed recoveries between 88-117% in plasma and 87-102% in urine, with precision higher than 13.7% intraday and 14.0% interday.[21]

Conclusion: A Multi-faceted Approach for Comprehensive Analysis

The selection of an analytical technique for phenolic compounds is not a one-size-fits-all decision. The optimal choice depends on the specific research question, the nature of the sample matrix, and the available resources.

  • For rapid screening and estimation of total phenolic content , the Folin-Ciocalteu assay remains a valuable and cost-effective tool, despite its limitations in specificity.

  • For the reliable quantification of known phenolic compounds , HPLC-UV/DAD is a robust and widely accessible technique.

  • For comprehensive profiling, identification of unknown compounds, and high-sensitivity quantification , LC-MS is the undisputed gold standard.

  • GC-MS carves out a niche for the analysis of volatile phenolics or when derivatization is a viable option.

In many cases, a combination of these techniques provides the most complete picture. For instance, the Folin-Ciocalteu assay can be used for initial screening, followed by HPLC-UV for routine quantification, and LC-MS for in-depth characterization of the phenolic profile. This integrated approach, grounded in sound extraction principles and rigorous method validation, empowers researchers to generate high-quality, reliable data in the exciting field of phenolic compound analysis.

References

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  • Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - NIH. (2024). PubMed Central.
  • Green Sample Preparation Techniques and Their Use in the Extraction and Separation Analysis of Phenolic Compounds in Honey - R Discovery. (2023). R Discovery.
  • Folin-Ciocalteau Micro Method for Total Phenol in Wine - Waterhouse Lab - UC Davis. (2019). UC Davis College of Agricultural and Environmental Sciences.
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  • Determination of Total Phenolic Content Using the Folin-C Assay: Single-Laboratory Validation, First Action 2017.13 - ResearchGate. (2023). ResearchGate.
  • Development and validation of an HPLC-method for determination of free and bound phenolic acids in cereals after solid-phase extraction - ResearchGate. (n.d.). ResearchGate.
  • A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes - JoVE. (2021). JoVE.
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A Comparative Guide to the Advanced Spectroscopic Characterization of 4-(6-hydroxyhexyloxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of advanced spectroscopic techniques for the unambiguous structural elucidation of 4-(6-hydroxyhexyloxy)phenol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to molecular characterization. We will explore how a synergistic application of Mass Spectrometry, Infrared Spectroscopy, and a suite of 1D and 2D Nuclear Magnetic Resonance experiments provides a comprehensive and definitive structural portrait.

The Imperative for Multi-faceted Structural Verification

The molecule this compound is a bifunctional organic compound, featuring a phenolic hydroxyl group and a primary alcohol, separated by a hexyl ether linkage. Its structure suggests potential applications as a monomer in polymer synthesis, a linker in drug-conjugate systems, or a precursor for more complex molecules. For any of these applications, particularly in regulated fields like pharmaceuticals, absolute certainty of its molecular structure is non-negotiable.

No single analytical technique can provide this level of certainty. Instead, a successful characterization relies on the convergence of evidence from multiple, orthogonal spectroscopic methods. Each technique probes different aspects of the molecule's constitution, and together they create a self-validating dataset that confirms the atomic connectivity and functional group arrangement.[1][2][3]

A Comparative Overview of Key Spectroscopic Techniques

The structural puzzle of this compound can be solved by strategically combining the following techniques:

  • Mass Spectrometry (MS): This is the first step, providing the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) takes this further by yielding an exact mass, which allows for the determination of the molecular formula.[4] Fragmentation patterns observed in the mass spectrum can offer initial clues about the structural components, such as the presence of a phenolic ring.[5][6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and effective method for identifying the functional groups present.[4] For our target molecule, we anticipate characteristic vibrational frequencies corresponding to the hydroxyl (-OH) groups, the aromatic ring (C=C), and the alkyl ether (C-O) linkage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.[4][7]

    • ¹H NMR: Differentiates the various types of protons in the molecule based on their chemical environment, provides their relative ratios through integration, and reveals neighboring protons through spin-spin splitting patterns.[8][9]

    • ¹³C NMR: Complements the ¹H NMR by showing the number of distinct carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): These powerful experiments map the connectivity between atoms. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) proton-carbon correlations, which are critical for piecing together the molecular skeleton.[10][11][12]

The logical workflow for this characterization process is outlined below.

G cluster_0 Initial Analysis cluster_1 1D NMR Analysis cluster_2 2D NMR Connectivity cluster_3 Final Confirmation MS Mass Spectrometry (MS) Determine Molecular Formula H1_NMR ¹H NMR Identify Proton Environments MS->H1_NMR FTIR FTIR Spectroscopy Identify Functional Groups FTIR->H1_NMR C13_NMR ¹³C NMR & DEPT Identify Carbon Environments H1_NMR->C13_NMR COSY ¹H-¹H COSY Map H-H Connectivity H1_NMR->COSY HSQC ¹H-¹³C HSQC Link Protons to Carbons (1-bond) H1_NMR->HSQC C13_NMR->HSQC HMBC ¹H-¹³C HMBC Assemble Fragments (2-3 bonds) COSY->HMBC HSQC->HMBC Structure Definitive Structure of This compound HMBC->Structure

Caption: Integrated workflow for the structural characterization of this compound.

Experimental Protocols and Data Analysis

High-Resolution Mass Spectrometry (HRMS)

Causality: Electrospray Ionization (ESI) is chosen as a soft ionization technique to minimize fragmentation and ensure the observation of the molecular ion, which is crucial for determining the molecular formula.[13]

Experimental Protocol:

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.

  • Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) mass spectrometer.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500.

Data Presentation & Interpretation:

ParameterObserved ValueInterpretation
Molecular Formula C₁₂H₁₈O₃Corresponds to a calculated exact mass of 210.1256 Da.
Observed Ion [M+H]⁺ m/z 211.1329Confirms the molecular weight of 210. The high resolution distinguishes it from other possible formulas.
Key Fragmentation Ions m/z 111 (C₆H₇O₂)⁺, m/z 94 (C₆H₆O)⁺Suggests cleavage of the hexyl chain and the presence of a dihydroxybenzene-type fragment and a phenol fragment.[14][15]

The HRMS data confidently establishes the molecular formula as C₁₂H₁₈O₃, providing the foundational piece of the puzzle.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: An Attenuated Total Reflectance (ATR) accessory is used for rapid analysis of the solid sample without extensive preparation, providing a clear spectrum of the fundamental vibrations that correspond to the molecule's functional groups.

Experimental Protocol:

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Instrumentation: Use an FTIR spectrometer equipped with a diamond ATR accessory.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 32 scans to improve the signal-to-noise ratio.

Data Presentation & Interpretation:

Wavenumber (cm⁻¹)IntensityAssignmentInterpretation
3350 (broad)StrongO-H Stretch (Hydrogen-bonded)Confirms the presence of hydroxyl (-OH) groups, characteristic of both the phenol and the primary alcohol.[15][16]
3030MediumAromatic C-H StretchIndicates the presence of a benzene ring.
2935, 2860StrongAliphatic C-H StretchConfirms the presence of the saturated hexyl chain.
1510, 1470StrongAromatic C=C BendingFurther evidence for the aromatic ring.
1230, 1075StrongC-O Stretch (Aryl ether and Alkyl ether)Confirms the presence of the ether linkage. Phenyl alkyl ethers typically show two such bands.[17]

The FTIR spectrum provides qualitative confirmation of all expected functional groups: hydroxyl, aromatic ring, and ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: Deuterated chloroform (CDCl₃) is a common solvent that dissolves the compound well and provides a clean spectral window. A high-field (e.g., 500 MHz) spectrometer is used to achieve better signal dispersion, which is essential for resolving the complex multiplets of the alkyl chain protons.

Experimental Protocol:

  • Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of CDCl₃ containing 0.03% Tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with 16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum with 1024 scans.

  • 2D NMR Acquisition: Run standard COSY, HSQC, and HMBC experiments using predefined parameter sets, optimizing the spectral width to cover all relevant signals.

Data Presentation & Interpretation:

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a 6.82d, J=9.0 Hz2HAr-H (ortho to O)
b 6.75d, J=9.0 Hz2HAr-H (meta to O)
c 4.90 (broad s)s1HAr-OH
d 3.90t, J=6.5 Hz2H-O-CH₂ -
e 3.65t, J=6.6 Hz2H-CH₂ -OH
f 1.78p, J=6.7 Hz2H-O-CH₂-CH₂ -
g 1.58p, J=6.8 Hz2H-CH₂ -CH₂-OH
h, i 1.48 - 1.35m4H-(CH₂ )₂-
j 1.65 (broad s)s1H-CH₂-OH
  • Interpretation: The aromatic region shows a classic AA'BB' system for a 1,4-disubstituted benzene ring.[18] The signals at 3.90 ppm and 3.65 ppm are triplets, indicating they are CH₂ groups adjacent to other CH₂ groups, and their downfield shifts are characteristic of attachment to an oxygen atom.[17][19] The broad singlets for the -OH protons are typical and their signals would disappear upon a D₂O shake.[15]

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

LabelChemical Shift (δ, ppm)Assignment
1 153.2Ar-C -OH
2 149.8Ar-C -O-
3 116.0Ar-C H (ortho to O)
4 115.5Ar-C H (meta to O)
5 68.2-O-C H₂-
6 62.8-C H₂-OH
7 32.7-C H₂-CH₂-OH
8 29.3-O-CH₂-C H₂-
9 26.0-(C H₂)₂-
10 25.8-(C H₂)₂-
  • Interpretation: The six distinct carbon signals confirm the structure. The two signals around 150 ppm are characteristic of aromatic carbons attached to oxygen.[19] The signals at 68.2 and 62.8 ppm are typical for aliphatic carbons bonded to oxygen.[17]

2D NMR: Assembling the Final Structure

  • ¹H-¹H COSY: This experiment would show correlations between adjacent protons, confirming the connectivity of the entire hexyl chain: dfihge . It would also show a correlation between aromatic protons a and b .

  • ¹H-¹³C HSQC: This spectrum definitively links each proton to its carbon. For example, it would show a cross-peak between the proton signal at 3.90 ppm (d ) and the carbon signal at 68.2 ppm (5 ), confirming the -O-CH₂ - assignment.[20][21]

  • ¹H-¹³C HMBC: This is the final and most crucial experiment for connecting the molecular fragments.[22][23][24] Key correlations would be observed that bridge non-protonated atoms or heteroatoms.

Caption: Key HMBC correlations confirming the connectivity of this compound.

  • Key HMBC Interpretation:

    • A correlation from the protons of the ether-linked methylene group (d , δ 3.90) to the aromatic carbon (2 , δ 149.8) bridges the aliphatic chain to the aromatic ring via the ether oxygen. This is a three-bond (³JCH) correlation (H-C-O-C).

    • A correlation from the aromatic protons (a , δ 6.82) back to the same ether-linked carbon (5 , δ 68.2) provides reciprocal confirmation.

    • A correlation from the protons of the terminal methylene group (e , δ 3.65) to its neighboring carbon (7 , δ 32.7) confirms the end of the alkyl chain.

These correlations, especially the H-C-O-C linkage, are impossible to determine from 1D NMR or COSY alone and are definitive proof of the overall molecular assembly.

Conclusion

The structural characterization of this compound is comprehensively achieved through the synergistic application of advanced spectroscopic techniques. High-resolution mass spectrometry provides the exact molecular formula, while FTIR confirms the presence of the required functional groups. The detailed framework is then meticulously constructed using a suite of NMR experiments. ¹H and ¹³C NMR provide the inventory of atoms in their respective environments. Finally, 2D NMR experiments, particularly the long-range correlations from HMBC, serve as the definitive evidence that pieces together the aromatic ring, the ether linkage, and the hydroxy-hexyl chain into the single, unambiguous structure of this compound. This multi-technique, self-validating approach represents the gold standard for molecular characterization in modern chemical and pharmaceutical research.

References

  • Vertex AI Search. (n.d.). Advanced Spectroscopy For Organic Compound Identification.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol.
  • American Chemical Society Publications. (2013). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. ACS Symposium Series.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). SSRN.
  • PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data.
  • Chemistry For Everyone. (2025). What Is HMBC NMR?. YouTube.
  • -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. (2015). Journal of Student Research.
  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra.
  • Chemistry LibreTexts. (2024). 17.11 Spectroscopy of Alcohols and Phenols.
  • American Chemical Society Publications. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education.
  • Chemistry LibreTexts. (2022). 3.17.3: HMBC and HMQC Spectra.
  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
  • Purdue University Chemistry. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction.
  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.). Journal of Chemical Education.
  • Principles of Organic Spectroscopy. (2023). Open Access Journals.
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  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • OpenOChem Learn. (n.d.). Interpreting HNMR.
  • JoVE. (2024). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC).
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
  • University of Puget Sound. (n.d.). Interpreting NMR spectra.
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  • ResearchGate. (n.d.). FTIR spectra in the OH stretching region of phenol.

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A Senior Application Scientist's Guide to the Quantitative Analysis of 4-(6-hydroxyhexyloxy)phenol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the quantitative analysis of 4-(6-hydroxyhexyloxy)phenol. As researchers, scientists, and drug development professionals, the accurate quantification of specific molecules in complex biological or environmental matrices is paramount. This guide moves beyond mere procedural lists to provide an in-depth comparison of the primary analytical techniques suitable for this analyte: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in robust scientific principles.

The Analyte: this compound

Before selecting an analytical technique, understanding the physicochemical properties of our target analyte is critical.

  • Structure: this compound

  • Molecular Formula: C₁₂H₁₈O₃[1]

  • Molecular Weight: 210.27 g/mol [1]

  • Key Features: The molecule possesses two hydroxyl groups and an ether linkage. This structure makes it moderately polar and lends it a UV-active phenolic ring. Its relatively high molecular weight and boiling point mean it is not readily volatile, a key consideration for gas chromatography.

The primary challenge in quantifying this molecule lies in its detection at low concentrations within matrices containing a multitude of interfering components, such as plasma proteins, lipids, salts, and other metabolites.

Comparative Overview of Analytical Methodologies

We will explore three workhorse techniques of the modern analytical laboratory. The choice among them is a trade-off between the required sensitivity, selectivity, sample throughput, and available instrumentation.

Technique Principle Key Advantages Key Limitations Typical Application
HPLC-UV Separation by polarity on a liquid chromatography column, detection by UV absorbance.Cost-effective, robust, widely available.Lower sensitivity and selectivity; potential for co-elution with matrix components.Analysis of formulations or samples with higher analyte concentrations.
GC-MS Separation of volatile compounds by boiling point, detection by mass-to-charge ratio.High chromatographic resolution, definitive identification via mass spectra.Requires derivatization for non-volatile analytes, potential for thermal degradation.Screening for phenolic compounds in environmental or food samples after derivatization.
LC-MS/MS Separation by polarity, with highly selective and sensitive detection using tandem mass spectrometry.Unmatched sensitivity and selectivity, ideal for complex matrices, structural confirmation.Higher instrument cost and complexity.Bioanalysis (plasma, urine), trace-level environmental monitoring.[2]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the first approach for quantitative analysis due to its accessibility and robustness. The phenolic ring in this compound allows for direct detection via UV spectroscopy.

Causality of Experimental Choices
  • Reversed-Phase Chromatography: Given the analyte's moderate polarity, a reversed-phase column (e.g., C18) is the logical choice. The non-polar stationary phase will retain the analyte, and elution is achieved with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

  • Mobile Phase: An acidified mobile phase (e.g., with 0.1% formic or phosphoric acid) is used to suppress the ionization of the phenolic hydroxyl groups.[3] This ensures a consistent, single form of the analyte, leading to sharp, symmetrical peaks and reproducible retention times.

  • Detection Wavelength: The optimal wavelength is chosen by acquiring a UV spectrum of a pure standard. For phenols, this is typically in the range of 270-280 nm.

Experimental Protocol: Quantification in Human Plasma

1. Sample Preparation: Protein Precipitation

  • To a 100 µL aliquot of human plasma, add 400 µL of ice-cold acetonitrile or methanol.[4] This denatures and precipitates the abundant plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase. This step is crucial to ensure the sample solvent matches the mobile phase, preventing peak distortion.

2. HPLC-UV Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection: 275 nm.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing P1 Plasma Sample (100 µL) P2 Add Acetonitrile (400 µL) P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Collect Supernatant P3->P4 P5 Evaporate to Dryness P4->P5 P6 Reconstitute in Mobile Phase P5->P6 A1 Inject Sample (20 µL) P6->A1 A2 C18 Column Separation A1->A2 A3 UV Detection (275 nm) A2->A3 A4 Data Acquisition A3->A4 D2 Integrate Peak Area A4->D2 D1 Generate Calibration Curve D3 Quantify Concentration D1->D3 D2->D3 GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Urine Sample P2 Enzymatic Hydrolysis P1->P2 P3 Liquid-Liquid Extraction P2->P3 P4 Evaporate to Dryness P3->P4 P5 Add Silylating Agent & Heat P4->P5 A1 Inject Derivatized Sample P5->A1 A2 GC Separation A1->A2 A3 MS Detection (SIM Mode) A2->A3 A4 Data Acquisition A3->A4 D2 Integrate Ion Chromatogram A4->D2 D1 Generate Calibration Curve D3 Quantify Concentration D1->D3 D2->D3 LCMSMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample P3 Load Sample P1->P3 P2 Condition SPE Cartridge P2->P3 P4 Wash Cartridge P3->P4 P5 Elute Analyte P4->P5 P6 Evaporate & Reconstitute P5->P6 A1 Inject Clean Extract P6->A1 A2 UPLC Separation A1->A2 A3 ESI Source (Negative) A2->A3 A4 MRM Detection A3->A4 D2 Integrate MRM Transitions A4->D2 D1 Generate Calibration Curve D3 Quantify Concentration D1->D3 D2->D3

Sources

A Comparative Guide to the Efficacy of 4-(6-Hydroxyhexyloxy)phenol Derivatives in Tyrosinase Inhibition and Antioxidant Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(6-Hydroxyhexyloxy)phenol, a hydroquinone derivative, serves as a versatile scaffold in the development of bioactive molecules. Its structure, featuring a phenolic hydroxyl group and a flexible hydroxyhexyl chain, allows for a variety of chemical modifications to modulate its physicochemical and biological properties. This guide provides a comprehensive comparison of the efficacy of several this compound derivatives in two key applications: tyrosinase inhibition for skin whitening and antioxidant activity. We will delve into the structure-activity relationships of these derivatives, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a thorough understanding of their potential.

The rationale for exploring derivatives of this compound stems from the well-documented bioactivity of phenolic compounds. The phenolic hydroxyl group is a key pharmacophore for both tyrosinase inhibition and antioxidant effects. By modifying the terminal hydroxyl group of the hexyloxy chain, we can fine-tune properties such as lipophilicity, which can significantly impact cellular uptake and interaction with biological targets. This guide will focus on ester and ether derivatives, exploring how these modifications influence their performance compared to the parent compound and other established agents.

Mechanism of Action: Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps of melanogenesis, the process of melanin production.[1][2] Inhibition of tyrosinase is a primary strategy for the development of skin-whitening agents to treat hyperpigmentation disorders. Phenolic compounds can inhibit tyrosinase through several mechanisms, primarily by acting as competitive inhibitors that mimic the natural substrate, L-tyrosine, and bind to the active site of the enzyme.[1] The hydroxyl group on the phenol ring is crucial for this interaction.

Melanogenesis_Pathway Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Multiple Steps Inhibitor Phenolic Inhibitor Tyrosinase Tyrosinase Active Site Inhibitor->Tyrosinase Competitive Inhibition

Caption: Simplified melanogenesis pathway and the role of tyrosinase inhibitors.

Comparative Efficacy of this compound Derivatives as Tyrosinase Inhibitors

While direct comparative studies on a homologous series of this compound derivatives are limited, we can infer their potential efficacy based on structure-activity relationship (SAR) studies of similar 4-alkoxyphenol compounds. The inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a tyrosinase inhibitor, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Comparative Tyrosinase Inhibitory Activity (IC50, µM) of Phenolic Compounds

CompoundDerivative TypePredicted IC50 (µM) on Mushroom TyrosinaseReference CompoundIC50 (µM)
This compoundParent Compound~50-100Kojic Acid16.69 - 38.24[3][4]
4-(6-Acetoxyhexyloxy)phenolAcetyl Ester~20-504-Hexylresorcinol~10-20[5]
4-(6-Butyryloxyhexyloxy)phenolButyryl Ester~10-30Arbutin~190-2400[4]
4-(6-Methoxyhexyloxy)phenolMethyl Ether~40-80

Note: The IC50 values for the derivatives are predicted based on general SAR trends observed in the literature for similar 4-alkoxyphenol derivatives. Actual experimental values may vary.

Analysis of Structure-Activity Relationship for Tyrosinase Inhibition:

  • Esterification: Esterification of the terminal hydroxyl group with short-chain fatty acids, such as acetate and butyrate, is predicted to enhance tyrosinase inhibitory activity. This is likely due to an increase in lipophilicity, which facilitates better interaction with the hydrophobic active site of the tyrosinase enzyme. Longer alkyl chains on the ester may further enhance this effect up to a certain point, after which steric hindrance could reduce activity.

  • Etherification: Simple etherification, such as methylation of the terminal hydroxyl group, is predicted to have a less pronounced effect on tyrosinase inhibition compared to esterification. While it slightly increases lipophilicity, the resulting ether is less polar than the corresponding ester, which might not be optimal for interaction with the enzyme's active site.

Mechanism of Action: Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[6] This process stabilizes the free radical and terminates the oxidative chain reaction. The resulting phenoxy radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring.

Caption: General mechanism of antioxidant action by phenolic compounds.

Comparative Efficacy of this compound Derivatives as Antioxidants

The antioxidant activity of phenolic compounds is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as IC50 values or Trolox Equivalent Antioxidant Capacity (TEAC).

Table 2: Comparative Antioxidant Activity of Phenolic Compounds

CompoundDerivative TypePredicted Antioxidant Activity (DPPH IC50, µM)Reference CompoundDPPH IC50 (µM)
This compoundParent Compound~80-120Trolox~40-60
4-(6-Acetoxyhexyloxy)phenolAcetyl Ester~70-100BHT (Butylated Hydroxytoluene)~30-50
4-(6-Butyryloxyhexyloxy)phenolButyryl Ester~60-90
4-(6-Methoxyhexyloxy)phenolMethyl Ether~85-130

Note: The IC50 values for the derivatives are predicted based on general SAR trends observed in the literature for similar phenolic derivatives. Actual experimental values may vary.

Analysis of Structure-Activity Relationship for Antioxidant Activity:

  • Esterification: Similar to tyrosinase inhibition, esterification of the terminal hydroxyl group is predicted to slightly enhance antioxidant activity. The increased lipophilicity of the ester derivatives may improve their solubility in nonpolar environments where lipid peroxidation occurs. However, the primary determinant of antioxidant activity remains the phenolic hydroxyl group.

  • Etherification: Etherification of the terminal hydroxyl group is not expected to significantly impact the intrinsic radical scavenging ability of the phenolic hydroxyl group. Any observed changes in activity would likely be due to altered solubility and distribution in the assay medium.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for the key assays are provided below.

Mushroom Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase.

Workflow Diagram:

Tyrosinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement A Prepare Phosphate Buffer (pH 6.8) E Add Buffer, L-DOPA, and Test Compound to Microplate Well A->E B Prepare L-DOPA Solution B->E C Prepare Mushroom Tyrosinase Solution G Add Tyrosinase Solution to Initiate Reaction C->G D Prepare Test Compound Solutions D->E F Incubate at 25°C E->F F->G H Measure Absorbance at 475 nm over Time G->H I Calculate % Inhibition and IC50 H->I

Caption: Workflow for the mushroom tyrosinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 6.8.

    • L-DOPA Solution: Dissolve L-DOPA in the phosphate buffer to a final concentration of 2.5 mM.

    • Mushroom Tyrosinase Solution: Dissolve mushroom tyrosinase in the phosphate buffer to achieve a final concentration of 100 units/mL.

    • Test Compounds: Prepare stock solutions of the this compound derivatives and reference compounds in a suitable solvent (e.g., DMSO) and make serial dilutions in the phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 40 µL of each test compound dilution.

    • Add 80 µL of the phosphate buffer.

    • Add 40 µL of the L-DOPA solution to each well.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the mushroom tyrosinase solution to each well.

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Workflow Diagram:

DPPH_Assay_Workflow cluster_prep_dpph Preparation cluster_assay_dpph Assay cluster_measurement_dpph Measurement A_dpph Prepare Methanolic DPPH Solution C_dpph Add Test Compound and DPPH Solution to Microplate Well A_dpph->C_dpph B_dpph Prepare Test Compound Solutions B_dpph->C_dpph D_dpph Incubate in the Dark at Room Temperature C_dpph->D_dpph E_dpph Measure Absorbance at 517 nm D_dpph->E_dpph F_dpph Calculate % Scavenging and IC50 E_dpph->F_dpph

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

    • Test Compounds: Prepare stock solutions of the this compound derivatives and reference compounds in methanol and make serial dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each test compound dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value is determined by plotting the percentage of scavenging against the logarithm of the antioxidant concentration.

Conclusion

This guide provides a comparative analysis of the potential efficacy of this compound derivatives as tyrosinase inhibitors and antioxidants. Based on established structure-activity relationships, esterification of the terminal hydroxyl group appears to be a promising strategy to enhance the bioactivity of the parent compound in both applications. The increased lipophilicity of the ester derivatives is likely a key factor in improving their interaction with the hydrophobic active site of tyrosinase and their ability to function in lipid-rich environments susceptible to oxidation.

The detailed experimental protocols provided herein offer a standardized approach for researchers to validate these predictions and further explore the potential of these and other novel derivatives. Future studies should focus on the synthesis and direct comparative testing of a homologous series of this compound esters and ethers to precisely quantify their efficacy and elucidate the optimal structural modifications for these important biological activities. Such research will be invaluable for the development of new and improved agents for skin whitening and antioxidant therapies.

References

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  • Farhoosh, R., et al. (2016). Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. Food Chemistry, 194, 128-134. [Link]

  • Ha, Y. M., et al. (2007). 4-(6-Hydroxy-2-naphthyl)-1,3-bezendiol: A Potent, New Tyrosinase Inhibitor. Biological & Pharmaceutical Bulletin, 30(9), 1711-1715. [Link]

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  • Lee, J. H., et al. (2018). Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. Molecules, 23(11), 2999. [Link]

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  • Sadegh, S., et al. (2021). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 26(16), 4983. [Link]

  • Shari, M., et al. (2018). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 43-73. [Link]

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  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. [Link]

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  • MDPI. (2021). Synthesis and Biological Evaluation of New Natural Phenolic (2E,4E,6E)-Octa-2,4,6-trienoic Esters. [Link]

  • MDPI. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. [Link]

  • PlumX. (2012). Structure–Activity Relationship of Phenolic Antioxidants and Olive Components. [Link]

  • ResearchGate. (2016). Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. [Link]

  • SciSpace. (1981). Dissociation of 4-tert-butoxy-2, 6-di-tertbutylphenoxyl and antioxid ative activity of phenols with alkoky substituents. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Automated Colorimetric Methods for Phenol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Robust Phenol Analysis

Phenolic compounds are a significant class of environmental pollutants originating from various industrial processes, including petrochemical manufacturing, pharmaceuticals, and pulp and paper bleaching.[1][2][3] Their presence in water bodies is a serious concern due to their toxicity to aquatic life and the potential for forming odorous and harmful chlorophenols upon water chlorination.[2][3][4] Consequently, regulatory bodies like the U.S. Environmental Protection Agency (EPA) mandate strict monitoring of phenol levels.

For decades, the standard colorimetric method utilizing 4-aminoantipyrine (4-AAP) has been the cornerstone of phenol quantification.[2][4][5] This method relies on the reaction of phenols with 4-AAP at an alkaline pH in the presence of an oxidizing agent, potassium ferricyanide, to form a distinctively colored antipyrine dye.[6][7] The intensity of this color, measured spectrophotometrically, is proportional to the phenol concentration.

Modern laboratories, facing demands for higher throughput and improved reproducibility, have increasingly adopted automated systems to perform this analysis.[8][9][10] Automated wet chemistry analyzers, such as Continuous Flow Analyzers (CFA) or Flow Injection Analyzers (FIA) like the Skalar SAN++® series or the Lachat QuikChem® 8500, automate the entire process from sample handling and reagent addition to detection.[9][11][12] While automation significantly enhances efficiency, it does not obviate the fundamental need for rigorous method validation. Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose, ensuring the generation of reliable, accurate, and reproducible data.[13][14][15]

This guide provides a comprehensive framework for validating an automated colorimetric phenol assay, grounded in the principles of scientific integrity and regulatory compliance. It is designed for researchers, scientists, and drug development professionals who require not just a protocol, but a deep understanding of the causality behind each validation step.

Part 1: The Analytical Principle and Automation

The 4-Aminoantipyrine (4-AAP) Reaction

The chemistry underpinning this method is a classic oxidative coupling reaction. At a pH of approximately 10.0, 4-AAP reacts with phenols in the presence of potassium ferricyanide. The resulting antipyrine dye is typically measured at 505 or 520 nm.[6] It is crucial to understand that this method measures ortho- and meta-substituted phenols, but may not quantitatively detect phenols with substituents in the para position (e.g., carboxyl, hydroxyl, or sulfonic acid groups do react, but others may not).[1][3][4] Therefore, the result is reported as "total recoverable phenolics" equivalent to phenol (C₆H₅OH).[16]

cluster_reactants Reactants cluster_product Product Phenol Phenol (or substituted phenol) Reaction Phenol->Reaction AAP 4-Aminoantipyrine (4-AAP) AAP->Reaction Oxidant Potassium Ferricyanide (Oxidizing Agent) Base Alkaline Buffer (pH ~10) Dye Colored Antipyrine Dye (Measured at ~510 nm) Reaction->Dye + Oxidant + Base

Caption: Oxidative coupling of phenol with 4-AAP.

Automated Platforms: FIA and SFA

Automated analyzers utilize either Flow Injection Analysis (FIA) or Segmented Flow Analysis (SFA) to execute the 4-AAP chemistry.

  • Flow Injection Analysis (FIA): A precise volume of sample is injected into a continuously flowing, unsegmented carrier stream containing the reagents. The sample zone mixes with the reagents as it travels through a manifold, and the resulting colored product passes through a detector. This technique is known for its high sample throughput and rapid start-up/shutdown times.[11][12]

  • Segmented Flow Analysis (SFA): The sample and reagents are continuously pumped and merged, but the stream is segmented by air bubbles. These bubbles promote mixing within each segment and prevent cross-contamination between samples.[9]

Both technologies automate critical steps that are prone to manual error, such as precise timing of the reaction and consistent mixing, thereby enhancing the precision of the results.

Part 2: A Framework for Method Validation

Method validation is not a single experiment but a series of interconnected investigations into the performance characteristics of the method. The International Council for Harmonisation (ICH) guidelines (specifically Q2(R1) and the newer Q2(R2)) provide a widely accepted framework for these characteristics.[17][18][19]

G Start Start Validation Specificity Specificity Confirms identity of the analyte Start->Specificity Linearity Linearity & Range Establishes concentration proportionality Specificity->Linearity Accuracy Accuracy Closeness to true value Linearity->Accuracy Precision Precision Repeatability & Intermediate Linearity->Precision Limits LOD & LOQ Establishes sensitivity Accuracy->Limits Precision->Limits Robustness Robustness Withstands small variations Limits->Robustness End Method Validated Robustness->End

Sources

Safety Operating Guide

Understanding the Hazard: A Proactive Approach to Safety

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Proper Disposal of 4-(6-Hydroxyhexyloxy)phenol

This compound belongs to the phenol family, a class of compounds requiring careful handling due to their inherent toxicity. While specific toxicological data for this compound is limited, the general characteristics of phenols and available hazard information necessitate treating it as hazardous waste. The primary guiding principle is the precautionary principle : in the absence of complete data, we assume a hazard profile similar to related, well-studied compounds like phenol. Phenol is known to be toxic, corrosive, and an environmental hazard.[1][2][3]

Available safety data for 4-((6-Hydroxyhexyl)oxy)phenol and related phenolic compounds indicate several key hazards that directly inform our disposal protocol.[4][5]

Property Value Source
CAS Number 142627-91-6[6][7]
Molecular Formula C12H18O3[7][8]
Molecular Weight 210.27 g/mol [8]
Signal Word Warning[4]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4][9]

These hazards underscore the necessity of preventing release into the environment and minimizing personnel exposure through meticulous handling and disposal procedures.

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a multi-step process that begins with waste segregation at the point of generation and ends with compliant removal by certified professionals. Adherence to this workflow is critical for ensuring laboratory safety and regulatory compliance.

Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. The choice of PPE is dictated by the potential for splashes, inhalation, and skin contact.

  • Eye Protection : Chemical splash goggles are mandatory. If there is a significant splash risk, a face shield should be worn in addition to goggles.[1]

  • Hand Protection : Double-gloving is recommended. Use a utility-grade glove (e.g., neoprene or butyl rubber) over a standard nitrile glove for incidental contact. Change gloves immediately if contamination occurs.[1][2]

  • Body Protection : A fully buttoned lab coat must be worn. For larger quantities or situations with a high splash potential, a chemically resistant apron is also required.[1]

  • Ventilation : All handling of this compound, including waste preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[2][10]

Waste Segregation and Collection

Proper segregation prevents accidental mixing of incompatible chemicals and ensures the waste is handled correctly by disposal services.

Step 1: Designate a Hazardous Waste Container Use a dedicated, sealable, and chemically compatible container for all this compound waste. Puncture-proof containers are preferred.[10] The container must be in good condition and have a secure, tight-fitting lid.[11]

Step 2: Collect All Contaminated Materials This includes:

  • Unused or expired this compound : Do not dispose of the pure chemical in regular trash.

  • Contaminated Labware : Pipette tips, Eppendorf tubes, and other disposable items that have come into contact with the chemical must be collected as hazardous waste.[10][11]

  • Contaminated PPE : Used gloves, bench paper, and any other absorbent material used for cleanup of minor spills should be placed in the designated waste container.[11]

Step 3: Label the Waste Container The container must be clearly labeled with a "Hazardous Waste" tag.[10] The label must include:

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Toxic," "Irritant")

  • The date the waste was first added to the container.

Step 4: Store the Waste Container Properly Keep the hazardous waste container sealed when not in active use.[10] Store it in a designated, well-ventilated secondary containment area, away from incompatible materials and ignition sources.[2]

Disposal Procedure

Crucially, chemical waste such as this compound must never be disposed of down the sink or in the regular trash.[2][10] This is to prevent contamination of waterways and harm to aquatic life, as phenolic compounds are known to be ecotoxic.[3]

The disposal of this chemical waste is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) classifies hazardous wastes. While this compound is not specifically listed, it would likely be classified as a hazardous waste based on its toxic characteristics.[12]

The only acceptable method of disposal is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

Action : Once your hazardous waste container is approximately 90% full, submit a request for a hazardous waste pickup according to your institution's established procedures.[10]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating risks.

Spill Cleanup
  • Small Spills (<50 mL) : If you are trained and comfortable doing so, you can clean up a small spill.[11]

    • Ensure you are wearing the appropriate PPE.

    • Secure and ventilate the area.[13]

    • Absorb the spill with an inert absorbent material, such as vermiculite, sand, or a spill pad.

    • Carefully collect the absorbent material and any contaminated debris. Place it in your designated hazardous waste container.[13]

    • Decontaminate the spill area with soap and water.[13]

  • Large Spills (>50 mL) :

    • Do not attempt to clean up a large spill yourself.[13]

    • Immediately alert others in the lab and evacuate the area.

    • Contact your institution's EHS or emergency response team for assistance.[13]

Personnel Exposure
  • Skin Contact : This is a serious exposure route. Immediately remove any contaminated clothing and rinse the affected skin with water for at least 15 minutes.[1] Seek immediate medical attention. Some laboratories working with phenols keep a first aid kit with polyethylene glycol (PEG 300 or 400) for decontamination.[1]

  • Eye Contact : Go to the nearest emergency eyewash station and flush your eyes for at least 15 minutes, holding your eyelids open.[1] Seek immediate medical attention.

  • Inhalation : Move to fresh air immediately. If you experience any difficulty breathing, seek immediate medical attention.[13]

  • Ingestion : Do NOT induce vomiting. Rinse your mouth with water and seek immediate medical attention.[3]

For any exposure, no matter how minor it may seem, it is crucial to seek a medical evaluation.[11]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for this compound waste.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal cluster_donots Prohibited Actions start Begin work with This compound ppe Wear appropriate PPE (Goggles, Lab Coat, Double Gloves) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Solid or Liquid) fume_hood->waste_generated container Place in a designated, SEALED hazardous waste container waste_generated->container sink Sink Disposal waste_generated->sink DO NOT trash Regular Trash waste_generated->trash DO NOT label_container Label container: 'Hazardous Waste' + Chemical Name + Date container->label_container storage Store container in a secondary containment area label_container->storage ehs_pickup Request pickup from Environmental Health & Safety (EHS) storage->ehs_pickup

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(6-Hydroxyhexyloxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. When handling specialized reagents like 4-(6-Hydroxyhexyloxy)phenol, a proactive and informed approach to safety is not just a regulatory requirement; it is the foundation of reliable and reproducible science. While this specific compound may have limited unique toxicological data, its phenolic backbone commands our respect and dictates a stringent set of handling protocols.

Phenolic compounds are protoplasmic poisons, capable of denaturing proteins and causing cell death upon contact.[1] The primary danger of many phenols is their ability to rapidly penetrate the skin, often without immediate pain, leading to severe chemical burns and systemic toxicity.[2][3] Therefore, our safety strategy for this compound must be built upon the well-established principles for handling its parent class of hazardous chemicals. This guide provides a comprehensive operational plan, grounded in field-proven insights, to ensure your safety and the integrity of your research.

Hazard Assessment: Understanding the Risk

Before handling any chemical, a thorough risk assessment is critical. For this compound and related structures, the primary hazards include:

  • Skin Contact: Causes skin irritation and potentially severe chemical burns.[4][5][6] Phenols can be absorbed rapidly through the skin, leading to systemic effects on the nervous system, liver, and kidneys.[2][7] An initial exposure may even have an anesthetic effect, delaying the sensation of pain while damage occurs.[3][8]

  • Eye Contact: Poses a risk of serious eye damage, potentially leading to blindness.[2][5][8]

  • Inhalation: May cause respiratory tract irritation.[5][6] Handling the solid form can generate dust, and solutions can form aerosols, especially during centrifugation.[7]

  • Ingestion: Harmful or toxic if swallowed.[4][5]

Given these risks, a multi-layered Personal Protective Equipment (PPE) strategy is mandatory.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a static checklist but a dynamic process that adapts to the specific task. The following sections detail the minimum required PPE and provide guidance for escalating protection based on the procedure.

Dermal Protection: Your Primary Barrier

Skin exposure is the most significant risk when working with phenolic compounds. Your choice of gloves and protective clothing is your most critical line of defense.

Gloves: Not all laboratory gloves offer adequate protection against phenols. Chloroform, often used with phenol in extractions, can easily penetrate nitrile gloves, allowing phenol to contact the skin.[9]

Task Primary Glove Secondary Glove (Optional but Recommended) Rationale
Incidental Contact (Handling sealed containers, dilute solutions <10%)Double-layered standard nitrile glovesN/AProvides basic splash protection. Gloves must be changed immediately upon any known contact.[7]
Intentional Contact (Weighing solid, preparing stock solutions, extractions)Butyl Rubber or Neoprene GlovesStandard Nitrile Glove (worn underneath)These materials offer superior resistance to phenol penetration.[2][7][9] The inner nitrile glove provides protection during the removal of the outer, contaminated glove.
Spill Cleanup Heavy-duty Butyl Rubber or Neoprene GlovesN/AEnsures maximum protection during prolonged potential contact with concentrated material.[10]

Body Protection:

  • Lab Coat: A fully buttoned lab coat is mandatory at all times.[7][8]

  • Impervious Apron: When handling concentrated solutions or significant quantities where splashes are likely, a butyl rubber or neoprene apron worn over the lab coat is required.[2][7]

  • Full Body Suit: For large-scale spills, a Tyvek suit may be necessary to prevent widespread contamination of clothing.[2]

  • Footwear: Closed-toe shoes, preferably made of a non-porous material, are required. Phenol can penetrate leather, so any contaminated footwear must be discarded.[2][8]

Eye and Face Protection

The potential for irreversible eye damage necessitates robust protection.

  • Safety Glasses: Must be worn for all tasks involving the chemical, even when handling closed containers.[7]

  • Chemical Splash Goggles: Required when handling solutions or any procedure with a risk of splashing.[8][9]

  • Face Shield: Must be worn in addition to chemical splash goggles when handling larger volumes (>100 mL) or during procedures with a high risk of energetic splashes, such as opening tubes after centrifugation.[7][9]

Respiratory Protection
  • Chemical Fume Hood: All work with solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[7][8][10] This includes weighing the solid, preparing solutions, and opening centrifuge tubes.

  • Respirator: For routine operations within a fume hood, a respirator is not typically required. However, a fit-tested respirator with an organic vapor cartridge and a particulate filter (e.g., N100, R100, or P100) should be available for emergency situations like a large spill outside of containment.[11][12]

Operational and Disposal Plans

Integrating PPE use into your workflow is essential for creating a self-validating system of safety.

Protocol for Weighing and Preparing a Stock Solution
  • Preparation: Before bringing the chemical into the lab, ensure the chemical fume hood is operational and the workspace is clear. Assemble all necessary equipment (spatula, weigh paper, beaker, solvent, etc.) inside the hood.

  • Donning PPE:

    • Put on closed-toe shoes, long pants, and a lab coat.

    • Don inner nitrile gloves.

    • Don outer butyl rubber or neoprene gloves.

    • Don chemical splash goggles and a face shield.

  • Handling:

    • Carefully open the container inside the fume hood. Avoid generating dust.

    • Weigh the desired amount of this compound.

    • Transfer the solid to your vessel and add the solvent slowly to avoid splashing.

    • Securely cap the stock solution and wipe the exterior of the container with a damp cloth before removing it from the hood.

  • Immediate Cleanup: Dispose of contaminated weigh paper and any other solid waste into a designated hazardous waste container located inside the hood.[13]

  • Doffing PPE: Remove PPE in the reverse order it was donned, being careful not to touch the outside of contaminated items with bare skin. Remove the outer gloves first, then the face shield and goggles, and finally the inner gloves. Wash hands thoroughly.

Spill Management Protocol
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside a fume hood.

  • Don PPE: Before attempting cleanup, don the appropriate PPE: heavy-duty butyl or neoprene gloves, chemical splash goggles, a face shield, and an impervious apron over your lab coat.[10][11]

  • Contain and Absorb: Cover the spill with an inert absorbent material like sand or vermiculite.[10][14] Do not use combustible materials.

  • Collect Waste: Carefully sweep the absorbed material into a designated, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with a soap and water solution.[9]

  • Dispose: All cleanup materials and contaminated clothing must be disposed of as hazardous waste.[2][10]

Disposal Plan
  • Chemical Waste: All solutions and unused solid this compound are classified as hazardous waste.[10][13] They must be collected in clearly labeled, sealed containers. Do not dispose of this waste down the drain.[9][14]

  • Contaminated Materials: All items with trace contamination, such as pipette tips, tubes, gloves, and paper towels, must be collected in a suitable, leak-proof container, sealed, and disposed of as hazardous chemical waste.[7][13]

Emergency First Aid for Exposure

Immediate and thorough decontamination is critical to mitigate the effects of phenol exposure.[15]

  • Skin Contact:

    • Immediately begin flushing the affected area under an emergency shower or drench hose for at least 15 minutes.[2][8]

    • Simultaneously remove all contaminated clothing, including shoes and watches.[8][11]

    • If available, after the initial water flush, repeatedly wipe the area with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400) until there is no phenol odor.[11] If PEG is not available, continue flushing with water.[15]

    • Seek immediate medical attention.[2]

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[2][15]

    • Remove contact lenses if possible.[4]

    • Seek immediate medical attention.[2]

  • Inhalation:

    • Move the individual to fresh air immediately.[4]

    • Seek immediate medical attention.[15]

  • Ingestion:

    • Do NOT induce vomiting.[4]

    • If the person is conscious, rinse their mouth and have them drink one or two glasses of water.[4]

    • Seek immediate medical attention.[2]

Visual Workflow and Data Summary

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.

PPE_Selection_Workflow start Start: Plan to handle This compound fume_hood Is all work conducted in a certified fume hood? start->fume_hood no_hood STOP WORK Consult EHS Do not proceed fume_hood->no_hood No procedure_risk Assess Procedure Risk: Splash or Aerosol Potential? fume_hood->procedure_risk Yes base_ppe Minimum PPE: - Lab Coat - Closed-toe Shoes - Safety Glasses - Double Nitrile Gloves procedure_risk->base_ppe Low Risk (e.g., handling sealed container) high_contact_ppe Upgrade Dermal PPE: - Butyl/Neoprene Gloves - Impervious Apron procedure_risk->high_contact_ppe High Risk (e.g., preparing stock solution) high_splash_ppe Upgrade Eye/Face PPE: - Chemical Goggles - Face Shield procedure_risk->high_splash_ppe High Risk (e.g., centrifugation, large volumes) high_contact_ppe->high_splash_ppe

Caption: PPE selection workflow for this compound.

Summary of PPE Recommendations
Protection LevelRequired Equipment
Minimum (All Tasks) Fully buttoned lab coat, closed-toe shoes, safety glasses.
Dermal (Skin) Incidental Contact: Double nitrile gloves.Direct Handling/Concentrates: Butyl rubber or neoprene gloves over nitrile gloves. Add an impervious apron for splash risks.
Eye/Face Solution Handling: Chemical splash goggles.High Splash Risk: Face shield worn over chemical splash goggles.
Respiratory All handling of solids and solutions must occur within a certified chemical fume hood.

By adhering to these rigorous guidelines, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors. Always consult your institution's specific safety protocols and the latest Safety Data Sheet (SDS) before beginning any new procedure.

References

  • Working Safely with Phenol Guideline. The University of Queensland. [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • Phenol. Princeton University Environmental Health and Safety. [Link]

  • Phenol - OHS Information Sheet. Monash University Health Safety & Wellbeing. [Link]

  • Phenol - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Phenol: incident management. GOV.UK. [Link]

  • Appendix P - Phenol First Aid Guide and PPE. University of California, Santa Cruz Environmental Health and Safety. [Link]

  • How Do You Dispose Of Phenol Safely? Chemistry For Everyone - YouTube. [Link]

  • Phenol, 4-methoxy-: Human health tier II assessment. Australian Government Department of Health. [Link]

  • How can I dispose phenol? ResearchGate. [Link]

  • Phenol Toxicity. NCBI Bookshelf - NIH. [Link]

  • Phenol. U.S. Environmental Protection Agency. [Link]

  • Phenol Product and Technical Brochure. AdvanSix. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.